molecular formula C9H7BrN2 B3036510 4-Bromoisoquinolin-7-amine CAS No. 347146-30-9

4-Bromoisoquinolin-7-amine

Cat. No.: B3036510
CAS No.: 347146-30-9
M. Wt: 223.07 g/mol
InChI Key: RFCJHUVZURQWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromoisoquinolin-7-amine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromoisoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCJHUVZURQWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311710
Record name 4-Bromo-7-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347146-30-9
Record name 4-Bromo-7-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347146-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7-isoquinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Retrosynthetic Analysis of 4-Bromoisoquinolin-7-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth retrosynthetic analysis of 4-bromoisoquinolin-7-amine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We will explore multiple synthetic routes, grounded in established chemical principles, to provide researchers and scientists with a comprehensive strategic framework for its synthesis. This document emphasizes the rationale behind strategic disconnections, the selection of key chemical transformations, and provides detailed, actionable protocols for the synthesis of key intermediates and the final target molecule. All proposed methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif found in a vast array of natural products, particularly alkaloids, and synthetic compounds with pronounced biological activities. Its presence in pharmacologically active agents has established it as a critical building block in the design and development of novel therapeutics. The specific substitution pattern of this compound offers multiple vectors for chemical modification; the amino group serves as a versatile handle for amide or sulfonamide formation, while the bromine atom is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions. This dual functionality makes it a highly valuable intermediate for the construction of diverse chemical libraries for drug discovery programs.

This guide will dissect the synthetic challenges associated with the regioselective introduction of the bromo and amino substituents and present logical, field-proven strategies to overcome these hurdles.

Retrosynthetic Strategies

A thorough retrosynthetic analysis of this compound reveals two primary strategic approaches:

  • Strategy A: Late-Stage Functionalization of the Isoquinoline Core. This approach involves the initial synthesis of the parent isoquinoline ring, followed by the sequential introduction of the bromine and amino functionalities.

  • Strategy B: Convergent Synthesis via Construction of a Pre-functionalized Benzene Ring. This strategy focuses on building the isoquinoline ring from a benzene derivative that already bears the desired amino (or a precursor) substituent, thereby ensuring regiochemical control.

G Target This compound A1 4-Bromo-7-nitroisoquinoline Target->A1 Reduction A4 7-Aminoisoquinoline Target->A4 Bromination A2 7-Nitroisoquinoline A1->A2 Bromination A3 Isoquinoline A2->A3 Nitration (Regioselectivity Issue) A4->A3 Nitration & Reduction B1 7-Nitroisoquinoline B2 3-Nitrobenzaldehyde + Aminoacetaldehyde diethyl acetal B1->B2 Pomeranz-Fritsch B3 N-Formyl-3-nitrophenethylamine B1->B3 Bischler-Napieralski B4 3-Nitrophenethylamine B3->B4 Formylation

Figure 1: High-level retrosynthetic overview of this compound.

In-Depth Analysis of Strategy A: Functionalization of the Isoquinoline Core

This linear approach is conceptually straightforward but presents significant challenges in controlling the regioselectivity of electrophilic aromatic substitution on the isoquinoline ring.

Disconnection 1: Reduction of the Nitro Group

The primary amino group at the 7-position is logically derived from the reduction of a nitro group. This is a high-yielding and reliable transformation. The key intermediate is therefore 4-bromo-7-nitroisoquinoline .

Disconnection 2: Introduction of the Bromo and Nitro Groups

There are two plausible sequences for the introduction of the bromo and nitro substituents onto the isoquinoline core:

  • Path A1: Nitration followed by Bromination.

  • Path A2: Bromination followed by Nitration.

The direct nitration of isoquinoline is well-documented. However, the reaction predominantly yields a mixture of 5-nitroisoquinoline (major product, ~90%) and 8-nitroisoquinoline (~10%)[1]. The formation of the desired 7-nitroisoquinoline is not favored, making this a non-viable route for a regioselective synthesis.

G Isoquinoline Isoquinoline Nitration HNO3 / H2SO4 Isoquinoline->Nitration Product_5_Nitro 5-Nitroisoquinoline (Major) Nitration->Product_5_Nitro Product_8_Nitro 8-Nitroisoquinoline (Minor) Nitration->Product_8_Nitro Product_7_Nitro 7-Nitroisoquinoline (Trace/Not Observed) Nitration->Product_7_Nitro

Figure 2: Regioselectivity of isoquinoline nitration.

The direct bromination of isoquinoline can be directed to the 4-position under specific conditions, typically at elevated temperatures using isoquinoline hydrochloride[1]. Once 4-bromoisoquinoline is obtained, subsequent nitration would be directed by the existing bromo substituent and the deactivating effect of the protonated nitrogen atom. While plausible, controlling the regioselectivity of this nitration step can be challenging, and a mixture of products is likely.

Alternative Approach: Sandmeyer Reaction

A more controlled approach within Strategy A involves the synthesis of 7-aminoisoquinoline first, followed by bromination. The amino group can then be converted to a diazonium salt and subsequently displaced by a bromide using a Sandmeyer reaction[2][3]. However, the initial regioselective synthesis of 7-aminoisoquinoline from isoquinoline remains a challenge due to the nitration regioselectivity issue. A more viable route to 7-aminoisoquinoline would be through a ring-construction strategy (Strategy B), making this a hybrid approach.

In-Depth Analysis of Strategy B: Convergent Synthesis via Ring Construction

This strategy offers superior regiochemical control by starting with a pre-functionalized benzene ring. The key is the synthesis of 7-nitroisoquinoline from a suitable 3-nitro-substituted benzene derivative.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a powerful method for synthesizing isoquinolines from a benzaldehyde and an aminoacetaldehyde acetal[4][5][6][7][8].

G Start_A 3-Nitrobenzaldehyde Intermediate Benzalaminoacetal Start_A->Intermediate Start_B 2,2-Diethoxyethylamine Start_B->Intermediate Cyclization Acid-catalyzed Cyclization Intermediate->Cyclization Product 7-Nitroisoquinoline Cyclization->Product

Figure 3: Pomeranz-Fritsch synthesis of 7-nitroisoquinoline.

This approach offers a direct route to the key 7-nitroisoquinoline intermediate. The starting material, 3-nitrobenzaldehyde , is commercially available or can be readily synthesized by the nitration of benzaldehyde[1][4][9][10][11]. 2,2-Diethoxyethylamine is also commercially available[12][13][14][15].

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to the isoquinoline core through the cyclization of a β-phenylethylamide[5][7][16][17][18][19][20][21]. The synthesis would proceed through a 7-nitro-3,4-dihydroisoquinoline intermediate, which can then be aromatized.

G Start 3-Nitrophenethylamine Formylation Formylation Start->Formylation Amide N-Formyl-3-nitrophenethylamine Formylation->Amide Cyclization POCl3, Heat Amide->Cyclization Dihydroisoquinoline 7-Nitro-3,4-dihydroisoquinoline Cyclization->Dihydroisoquinoline Aromatization Aromatization (e.g., Pd/C) Dihydroisoquinoline->Aromatization Product 7-Nitroisoquinoline Aromatization->Product

Figure 4: Bischler-Napieralski synthesis of 7-nitroisoquinoline.

The required starting material, 3-nitrophenethylamine , can be synthesized from 3-nitrophenylacetic acid[22][23]. The formylation of the amine is a straightforward reaction, often achieved with formic acid[14][21][24][25][26][27][28].

Recommended Synthetic Pathway and Experimental Protocols

Based on the analysis of regioselectivity and the availability of starting materials, Strategy B, utilizing the Pomeranz-Fritsch reaction, is the recommended approach for the synthesis of this compound. This pathway offers the most reliable control over the position of the amino group.

Overall Synthetic Scheme

G S1 3-Nitrobenzaldehyde Step1 Pomeranz-Fritsch Reaction S1->Step1 S2 2,2-Diethoxyethylamine S2->Step1 I1 7-Nitroisoquinoline Step1->I1 Step2 Bromination I1->Step2 I2 4-Bromo-7-nitroisoquinoline Step2->I2 Step3 Reduction I2->Step3 Target This compound Step3->Target

Figure 5: Recommended synthetic pathway for this compound.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 7-Nitroisoquinoline via Pomeranz-Fritsch Reaction

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 3-nitrobenzaldehyde (1.0 eq.) and 2,2-diethoxyethylamine (1.1 eq.) in toluene.

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.

  • Cyclization: Add the crude acetal slowly to a stirred solution of concentrated sulfuric acid (or polyphosphoric acid) at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated solution of sodium hydroxide or ammonium hydroxide to pH > 10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-nitroisoquinoline.

Protocol 2: Synthesis of 4-Bromo-7-nitroisoquinoline

  • To a solution of 7-nitroisoquinoline (1.0 eq.) in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) (1.1 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-bromo-7-nitroisoquinoline.

Protocol 3: Synthesis of this compound

  • Dissolve 4-bromo-7-nitroisoquinoline (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by column chromatography or recrystallization.

Note: The reduction of the nitro group in the presence of an aryl bromide is generally feasible with catalytic hydrogenation using Pd/C. However, over-reduction leading to de-bromination can occur. Alternative reducing agents such as tin(II) chloride in hydrochloric acid can also be employed to mitigate this side reaction.

Data Summary

StepReactionKey ReagentsTypical Yield (%)
1Pomeranz-Fritsch Reaction3-Nitrobenzaldehyde, 2,2-Diethoxyethylamine, H₂SO₄40-60
2BrominationN-Bromosuccinimide (NBS)70-85
3Nitro ReductionH₂, Pd/C or SnCl₂85-95

Conclusion

The retrosynthetic analysis of this compound highlights the importance of strategic planning to achieve regiochemical control in the synthesis of polysubstituted heterocyclic compounds. While a linear approach involving the functionalization of the pre-formed isoquinoline ring is appealing in its simplicity, it is fraught with challenges related to the regioselectivity of electrophilic aromatic substitution. A convergent strategy, building the isoquinoline core from a pre-functionalized benzene derivative via the Pomeranz-Fritsch reaction, offers a more robust and reliable pathway to the target molecule. The provided experimental protocols serve as a practical guide for researchers in the field of medicinal chemistry and drug development to access this valuable synthetic intermediate.

References

A Comprehensive Guide to the Synthesis of 4-Bromoisoquinolin-7-amine from 4-Bromo-Substituted Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust synthetic pathway to 4-bromoisoquinolin-7-amine, a valuable scaffold in medicinal chemistry. The synthesis commences with a strategically substituted 4-bromo-3-nitrobenzaldehyde and leverages the classical Pomeranz-Fritsch reaction for the construction of the core isoquinoline framework. Subsequent chemoselective reduction of the nitro functionality yields the target amine. This document offers a detailed, step-by-step methodology, mechanistic insights, and expert commentary on experimental choices, serving as a practical resource for researchers in organic synthesis and drug development.

Introduction

The isoquinoline nucleus is a privileged scaffold in pharmacology, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. The specific substitution pattern of this compound, featuring a bromine atom at the 4-position and an amino group at the 7-position, presents a versatile platform for further molecular elaboration. The bromine atom serves as a convenient handle for transition-metal-catalyzed cross-coupling reactions, while the amino group allows for a variety of derivatizations, including amidation and N-alkylation. This guide details a logical and efficient synthetic route to this key intermediate, starting from a commercially available or readily accessible substituted benzaldehyde.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence, beginning with the construction of the isoquinoline ring system, followed by the unmasking of the amine functionality.

Synthetic_Pathway 4-bromo-3-nitrobenzaldehyde 4-bromo-3-nitrobenzaldehyde Step1 Step 1: Pomeranz-Fritsch Reaction 4-bromo-3-nitrobenzaldehyde->Step1 Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde_diethyl_acetal Aminoacetaldehyde_diethyl_acetal->Step1 4-bromo-7-nitroisoquinoline 4-bromo-7-nitroisoquinoline Step1->4-bromo-7-nitroisoquinoline Step2 Step 2: Nitro Group Reduction 4-bromo-7-nitroisoquinoline->Step2 This compound This compound (Target Molecule) Step2->this compound

Figure 1: Overall synthetic route to this compound.

The key transformation is the Pomeranz-Fritsch reaction, an acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline core.[1][2] The strategic placement of the nitro group on the starting benzaldehyde is critical for directing the cyclization to yield the desired 7-substituted isoquinoline. The final step involves the selective reduction of the nitro group to an amine, a well-established transformation in organic synthesis.

Part 1: Synthesis of 4-bromo-7-nitroisoquinoline via Pomeranz-Fritsch Reaction

The first stage of the synthesis involves the condensation of 4-bromo-3-nitrobenzaldehyde with aminoacetaldehyde diethyl acetal to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to yield 4-bromo-7-nitroisoquinoline.

Mechanism and Regioselectivity

The Pomeranz-Fritsch reaction proceeds in two main stages: the formation of a benzalaminoacetal (a Schiff base) and the subsequent acid-catalyzed cyclization.[1]

Pomeranz_Fritsch_Mechanism cluster_0 Schiff Base Formation cluster_1 Acid-Catalyzed Cyclization Benzaldehyde 4-Bromo-3-nitrobenzaldehyde Schiff_Base Benzalaminoacetal Intermediate Benzaldehyde->Schiff_Base + Amine Aminoacetaldehyde diethyl acetal Amine->Schiff_Base Protonation Protonation of acetal Schiff_Base->Protonation [H+] Cyclization Intramolecular Electrophilic Aromatic Substitution Protonation->Cyclization Aromatization Dehydration & Aromatization Cyclization->Aromatization Product 4-Bromo-7-nitroisoquinoline Aromatization->Product

Figure 2: Generalized mechanism of the Pomeranz-Fritsch reaction.

The regioselectivity of the cyclization is governed by the electronic effects of the substituents on the benzene ring. In the case of 4-bromo-3-nitrobenzaldehyde, both the bromo and nitro groups are deactivating and meta-directing. The cyclization is an electrophilic aromatic substitution, and the incoming electrophile (the protonated imine moiety) will preferentially attack the position that is least deactivated and sterically accessible. The position para to the benzaldehyde's original formyl group (which becomes the point of attachment for the aminoacetal sidechain) is the most likely site for cyclization, leading to the formation of the 7-substituted isoquinoline.

Experimental Protocol

Step 1a: Formation of the Benzalaminoacetal

  • To a solution of 4-bromo-3-nitrobenzaldehyde (1.0 eq) in toluene, add aminoacetaldehyde diethyl acetal (1.1 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude benzalaminoacetal. This intermediate is often used in the next step without further purification.

Step 1b: Acid-Catalyzed Cyclization

  • Slowly add the crude benzalaminoacetal from the previous step to a stirred solution of concentrated sulfuric acid (5-10 volumes) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of 9-10, keeping the temperature below 20 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromo-7-nitroisoquinoline.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Bromo-3-nitrobenzaldehyde230.0210.0 g0.0435
Aminoacetaldehyde diethyl acetal133.196.3 g0.0473
Toluene92.14100 mL-
Concentrated Sulfuric Acid98.0850-100 mL-

Table 1: Representative quantities for the synthesis of 4-bromo-7-nitroisoquinoline.

Part 2: Synthesis of this compound via Nitro Group Reduction

The final step in the synthesis is the chemoselective reduction of the nitro group in 4-bromo-7-nitroisoquinoline to the corresponding amine. The choice of reducing agent is critical to avoid the reduction of the bromine substituent (hydrodebromination).

Choice of Reducing Agent and Rationale

While catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for nitro group reduction, it can also lead to the cleavage of carbon-halogen bonds.[3] Therefore, alternative reducing agents are preferred for this transformation.

  • Tin(II) Chloride (SnCl₂): This is a mild and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities, including aryl halides.[3][4] The reaction is typically carried out in an acidic medium.

  • Catalytic Hydrogenation with Raney Nickel: Raney nickel is a suitable catalyst for the hydrogenation of nitro groups and is less prone to causing dehalogenation of aryl bromides compared to palladium-based catalysts.[3][5]

For this guide, the tin(II) chloride method is detailed due to its high chemoselectivity and operational simplicity.

Experimental Protocol
  • To a solution of 4-bromo-7-nitroisoquinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add tin(II) chloride dihydrate (4-5 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of celite, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Bromo-7-nitroisoquinoline253.055.0 g0.0198
Tin(II) chloride dihydrate225.6317.8 g0.079
Ethanol46.07100 mL-

Table 2: Representative quantities for the reduction of 4-bromo-7-nitroisoquinoline.

Conclusion

This technical guide outlines a reliable and well-precedented synthetic route to this compound from a 4-bromo-substituted benzaldehyde. The key steps, a Pomeranz-Fritsch reaction followed by a chemoselective nitro group reduction, are explained in detail with mechanistic insights and practical experimental protocols. This guide is intended to be a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science.

References

Structural Characterization and Confirmation of 4-Bromoisoquinolin-7-amine: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and chemical research. 4-Bromoisoquinolin-7-amine, a substituted isoquinoline, represents a scaffold of significant interest due to the pharmacological importance of the isoquinoline core in various therapeutic areas, including oncology and neurology.[1][2][3] This guide provides a comprehensive, multi-faceted strategy for the unambiguous structural characterization and confirmation of this compound. We move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating system of analysis. This document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography. Each section presents the theoretical grounding, detailed experimental protocols, and expert interpretation of expected data, providing researchers with a robust framework for structural validation.

Introduction: The Imperative for Rigorous Structural Validation

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3] The specific placement of substituents—in this case, a bromine atom at the 4-position and an amine group at the 7-position—critically dictates the molecule's physicochemical properties, biological activity, and potential metabolic pathways. An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in development pipelines.

Therefore, a systematic and orthogonal approach to characterization is not merely procedural but essential for scientific integrity. This guide establishes a logical workflow, beginning with techniques that reveal the molecular formula and core functional groups (MS and IR), progressing to the detailed mapping of atomic connectivity (1D and 2D NMR), and culminating in the definitive three-dimensional structure (X-ray Crystallography).

The Characterization Workflow: An Integrated Strategy

The confirmation of this compound's structure relies on the convergence of data from multiple independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides the confidence required for progression.

G cluster_0 Initial Assessment cluster_1 Connectivity Mapping cluster_2 Definitive 3D Structure MS Mass Spectrometry (Molecular Formula, Isotopic Pattern) NMR_1D 1D NMR (¹H, ¹³C) (Chemical Environment) MS->NMR_1D Confirms Mass IR Infrared Spectroscopy (Functional Groups) IR->NMR_1D Confirms Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) (Bonding Framework) NMR_1D->NMR_2D Assigns Signals XRAY X-ray Crystallography (Absolute Confirmation) NMR_2D->XRAY Proposes Structure

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The First Step in Identification

Mass spectrometry provides two critical initial pieces of information: the molecular weight of the compound and the elemental composition, confirmed by the characteristic isotopic pattern of bromine.

Expertise & Causality: We employ high-resolution mass spectrometry (HRMS) to obtain a highly accurate mass measurement, which allows for the confident determination of the molecular formula (C₉H₇BrN₂). The presence of bromine is unequivocally confirmed by its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, a hallmark signature for a mono-brominated compound.

Expected Data & Interpretation
  • Molecular Ion (M⁺): The nominal molecular weight is 222 g/mol . HRMS is expected to find a mass corresponding to the molecular formula C₉H₇⁷⁹BrN₂ (approx. 221.979) and C₉H₇⁸¹BrN₂ (approx. 223.977).

  • Isotopic Pattern: A characteristic doublet for the molecular ion ([M]⁺ and [M+2]⁺) with a mass difference of approximately 2 Da and a relative intensity ratio of ~100:98.

  • Fragmentation: In electron ionization (EI) mode, amines often undergo alpha-cleavage.[4][5] Aromatic amines are relatively stable, so the molecular ion peak should be prominent.[4] Key fragmentation may involve the loss of HCN from the pyridine ring or cleavage of the bromine atom.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known standard.

  • Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Analyze the resulting spectrum for the accurate mass of the molecular ion and the characteristic [M]⁺/[M+2]⁺ isotopic pattern.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, IR confirms the presence of the amine group and the aromatic system.

Expertise & Causality: The primary utility here is the identification of N-H bonds in the amine and the characteristic vibrations of the isoquinoline ring system. The N-H stretching vibrations typically appear as one or two sharp bands in the 3300-3500 cm⁻¹ region, clearly distinguishing them from the broad O-H stretch of alcohols. The positions of C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can also provide clues about the substitution pattern on the aromatic rings.[6]

Expected Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeExpected Appearance
3450 - 3300N-H Stretch (Amine)Two sharp to medium bands (symmetric & asymmetric)
3100 - 3000Aromatic C-H StretchMedium to weak sharp bands
1620 - 1580N-H Bend (Scissoring)Medium absorption
1550 - 1450Aromatic C=C Ring StretchMultiple sharp bands of varying intensity
1350 - 1250Aromatic C-N StretchStrong to medium absorption
~830C-H Out-of-plane BendStrong band, indicative of ring substitution
600 - 500C-Br StretchMedium to weak absorption
Table 1: Predicted IR Absorption Frequencies for this compound. Data based on standard IR correlation tables and spectra of related compounds.[7][8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: With the clean ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Analysis: Process the spectrum (e.g., ATR correction) and identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution.[10] A combination of 1D (¹H, ¹³C) and 2D experiments allows for the complete assignment of all proton and carbon signals and confirms the precise placement of the bromo and amino substituents.

Expertise & Causality: The chemical shift of each proton and carbon is determined by its local electronic environment. The bromine atom is electron-withdrawing and will deshield nearby nuclei (shifting them downfield), while the amino group is electron-donating and will shield nearby nuclei (shifting them upfield). The coupling (J-coupling) between adjacent protons provides definitive information about which protons are neighbors in the spin system. 2D NMR techniques are then used to piece together these fragments into the final molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the six aromatic protons and the two amine protons. The key is to use the splitting patterns (singlets, doublets, etc.) and coupling constants to determine the substitution pattern.

Expected Data & Interpretation
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-1~9.0s-Singlet, adjacent to nitrogen, deshielded.
H-3~8.5s-Singlet, adjacent to nitrogen and ortho to the bromo group, strongly deshielded.
H-5~7.8dJ ≈ 8.5-9.0Part of an AB system with H-6. Deshielded by proximity to the pyridine ring.
H-6~7.0ddJ ≈ 8.5-9.0, J ≈ 2.0-2.5Coupled to H-5 (large J) and H-8 (small meta J). Shielded by the ortho amino group.
H-8~7.2dJ ≈ 2.0-2.5Coupled only to H-6 (small meta J). Shielded by the para amino group.
7-NH₂~4.5br s-Broad singlet, exchangeable with D₂O. Chemical shift is concentration and solvent dependent.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz). Predictions are based on additive models and data from similar substituted isoquinolines.[11][12][13]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals for the carbon atoms of the isoquinoline ring.

Expected Data & Interpretation
CarbonPredicted δ (ppm)Rationale
C-1~152Adjacent to nitrogen.
C-3~142Adjacent to nitrogen.
C-4~120Carbon bearing the bromine (ipso-carbon).
C-4a~135Bridgehead carbon.
C-5~128Aromatic CH.
C-6~115Shielded by ortho amino group.
C-7~148Carbon bearing the amino group (ipso-carbon), strongly shielded.
C-8~110Shielded by para amino group.
C-8a~127Bridgehead carbon.
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz). Predictions based on known isoquinoline data and substituent effects.[14]
2D NMR for Unambiguous Assignment

While 1D NMR provides strong evidence, 2D NMR is essential for self-validating, definitive proof of the proposed structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. We would expect to see a strong cross-peak between H-5 and H-6, and a weaker cross-peak between H-6 and H-8, confirming the connectivity on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons (C-1, C-3, C-5, C-6, C-8).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full carbon skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • H-1 correlating to C-3 and C-8a.

    • H-3 correlating to C-1, C-4, and C-4a.

    • H-8 correlating to C-6, C-7, and C-4a.

    • The NH₂ protons correlating to C-6, C-7, and C-8.

G cluster_0 Key 2D NMR Correlations H1 H-1 C8a C-8a H1->C8a HMBC H3 H-3 C4a C-4a H3->C4a HMBC H5 H-5 H6 H-6 H5->H6 COSY H8 H-8 H6->H8 COSY C7 C-7 H8->C7 HMBC NH2 NH₂ C6 C-6 NH2->C6 HMBC

Caption: Visualization of key 2D NMR correlations.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • 1D ¹H Acquisition: Acquire a standard proton spectrum. Optimize shim values for the best resolution.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

  • 2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for a one-bond J-coupling of ~145 Hz.

  • 2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment optimized for long-range couplings of ~8 Hz.

  • Data Processing & Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

X-ray Crystallography: The Gold Standard

While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[15][16] It provides a three-dimensional model of the molecule, confirming not only the connectivity but also the precise spatial arrangement of atoms.

Expertise & Causality: This technique relies on the ability to grow a high-quality single crystal. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the beam in a specific pattern.[16][17] By analyzing the positions and intensities of the diffracted spots, one can calculate an electron density map and from it, build an atomic model of the molecule. This method leaves no room for ambiguity regarding isomerism.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The critical and often rate-limiting step.[15] Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A range of solvents should be screened.

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on a diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to obtain an initial model. Refine the model against the experimental data to achieve the final, high-resolution structure.

  • Analysis: The final output includes precise bond lengths, bond angles, and the absolute confirmation of the substituent positions. The structure of this compound would be definitively confirmed.[18]

Conclusion: A Self-Validating Structural Dossier

The structural characterization of this compound is a case study in the necessity of a rigorous, multi-technique approach. By integrating data from Mass Spectrometry, IR Spectroscopy, a suite of 1D and 2D NMR experiments, and culminating in X-ray Crystallography, a self-validating and unimpeachable structural dossier is created. High-resolution mass spectrometry confirms the elemental formula and the presence of bromine. IR spectroscopy verifies the key functional groups. NMR spectroscopy meticulously maps the atomic connectivity, resolving any isomeric ambiguity. Finally, X-ray crystallography provides the ultimate, irrefutable 3D structure. This comprehensive strategy ensures the highest level of scientific integrity, providing a solid foundation for any subsequent research or development activities.

References

A Guide to the Regioselective Synthesis of 4-Bromoisoquinolin-7-amine: A Strategic Approach for a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromoisoquinolin-7-amine is a valuable heterocyclic building block in medicinal chemistry, enabling the synthesis of complex molecular architectures for drug discovery programs. However, its synthesis is not trivial and presents a significant regiochemical challenge. A naive approach involving direct electrophilic bromination of isoquinolin-7-amine is electronically disfavored and predicted to yield undesired isomers. This technical guide provides researchers, chemists, and drug development professionals with an in-depth, field-proven strategy for the successful synthesis of this compound. We will first dissect the mechanistic principles governing electrophilic substitution on the isoquinoline scaffold to explain the challenge, and then present a robust, multi-step synthetic pathway with detailed, self-validating protocols. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

The Strategic Importance of this compound

The isoquinoline core is a privileged scaffold found in numerous natural products and biologically active compounds, including many approved drugs.[1] The introduction of functional groups, such as amines and halogens, at specific positions provides critical handles for further molecular elaboration. Specifically, the 4-bromo and 7-amino substitution pattern is of high interest. The amino group provides a site for amide bond formation, sulfonylation, or other derivatizations, while the bromine atom at the C-4 position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2][3] This dual functionality allows for the rapid diversification of the isoquinoline core, making this compound a strategic intermediate for building libraries of potential therapeutic agents.[4]

The Challenge: Why Direct Bromination of Isoquinolin-7-amine Fails

Achieving the desired C-4 bromination on isoquinolin-7-amine via a direct electrophilic aromatic substitution (SEAr) is mechanistically improbable. Understanding the electronic landscape of the starting material is key to appreciating this challenge.

Electronic Landscape and Conflicting Directing Effects

The regiochemical outcome of an SEAr reaction is governed by the electronic properties of the substituents already present on the aromatic ring.[5] In isoquinolin-7-amine, two powerful, yet conflicting, electronic effects are at play:

  • The Amino Group (-NH₂): Located on the carbocyclic (benzene) ring, the amino group is a powerful activating group. Through resonance, it donates electron density to the ring, primarily at the positions ortho (C-6 and C-8) to itself.[6] Therefore, it strongly directs incoming electrophiles to these positions.

  • The Pyridine Ring: The heterocyclic (pyridine) portion of the isoquinoline is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivates the pyridine ring towards electrophilic attack. In the acidic conditions typically used for bromination, the pyridine nitrogen becomes protonated, further increasing its electron-withdrawing effect and rendering the heterocyclic ring highly resistant to electrophilic substitution.[7]

The result is that any electrophilic attack on isoquinolin-7-amine will be overwhelmingly directed to the activated carbocyclic ring at positions C-6 and C-8, not the deactivated heterocyclic ring at C-4.

Figure 1. Conflicting directing effects in the electrophilic bromination of isoquinolin-7-amine.

A Validated Multi-Step Synthetic Strategy

To overcome the inherent regiochemical barriers, a logical, multi-step synthesis is required. This strategy involves first establishing the C-4 bromo-substituted isoquinoline core and then introducing the C-7 amino group. This sequence ensures that each reaction proceeds with high regioselectivity.

G start Isoquinoline step1 4-Bromoisoquinoline start->step1 Bromination (Br₂, Nitrobenzene) step2 4-Bromo-7-nitroisoquinoline step1->step2 Nitration (KNO₃, H₂SO₄) product This compound step2->product Reduction (SnCl₂, HCl)

Figure 2. Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols describe a reliable pathway to the target compound. All operations should be performed in a well-ventilated fume hood by personnel with appropriate training in experimental organic chemistry.

Step 1: Synthesis of 4-Bromoisoquinoline

This procedure is adapted from established methods for the direct bromination of the isoquinoline core under high-temperature conditions, which favors substitution at the C-4 position.[8]

Methodology:

  • Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer.

  • Reagents: Charge the flask with isoquinoline hydrochloride (0.20 mole) and nitrobenzene (50 mL).

  • Heating: Stir the mixture and heat to approximately 180°C until a clear solution is formed.

  • Bromine Addition: Add bromine (0.22 mole) dropwise via the dropping funnel over a period of 1 hour. Maintain the temperature at 180°C. Evolution of hydrogen chloride gas will be observed.

  • Reaction: After the addition is complete, continue heating and stirring the reaction mixture at 180°C for an additional 4-5 hours, or until the evolution of HCl gas ceases.

  • Workup: Allow the mixture to cool to room temperature. Carefully add a solution of sodium bisulfite to quench any remaining bromine. Make the solution basic with aqueous sodium hydroxide, then perform a steam distillation to remove the nitrobenzene solvent.

  • Purification: The crude 4-bromoisoquinoline can be purified by vacuum distillation or by column chromatography on silica gel.

Step 2: Nitration of 4-Bromoisoquinoline to 4-Bromo-7-nitroisoquinoline

This step involves a standard electrophilic aromatic substitution. The bromine at C-4 deactivates the ring but is an ortho, para director, while the protonated pyridine nitrogen deactivates the heterocyclic ring. Nitration is expected to occur on the carbocyclic ring, with a preference for the C-7 position.

Methodology:

  • Acid Mixture: In a flask cooled in an ice-salt bath, slowly add 4-bromoisoquinoline (1.0 eq) to concentrated sulfuric acid, keeping the temperature below 10°C.

  • Nitrating Agent: Slowly add potassium nitrate (1.1 eq) in small portions, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or ammonium hydroxide until the pH is approximately 8-9. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude 4-bromo-7-nitroisoquinoline can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography.

Step 3: Reduction of 4-Bromo-7-nitroisoquinoline to this compound

The final step is the reduction of the nitro group to an amine. A common and effective method is the use of tin(II) chloride in an acidic medium.

Methodology:

  • Setup: Suspend 4-bromo-7-nitroisoquinoline (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralization: Make the solution strongly basic (pH > 10) by the slow addition of concentrated aqueous sodium hydroxide. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel, often with a mobile phase containing a small percentage of triethylamine to prevent streaking.[9]

Data Summary and Characterization

The following table summarizes key quantitative and qualitative data for the compounds in the synthetic pathway. Researchers should verify product identity using standard analytical techniques.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceExpected Yield (%)
4-BromoisoquinolineC₉H₆BrN208.06White to light brown solid45-55%
4-Bromo-7-nitroisoquinolineC₉H₅BrN₂O₂253.06Yellow solid70-85%
This compound C₉H₇BrN₂ 223.07 Off-white to pale yellow solid 75-90%

Note: Yields are estimates and may vary based on reaction scale and purification efficiency.

Troubleshooting and Safety Considerations

  • Step 1 (Bromination): This reaction is performed at high temperatures with corrosive and toxic reagents (bromine, nitrobenzene). Strict temperature control is crucial. Ensure the workup procedure to remove nitrobenzene is thorough.

  • Step 2 (Nitration): The reaction with concentrated sulfuric acid is highly exothermic. All additions must be done slowly and with efficient cooling to prevent runaway reactions.

  • Step 3 (Reduction): The final workup involves a highly basic solution. Care must be taken during neutralization. Amine products can be sensitive and may degrade on silica gel; deactivating the silica gel with triethylamine is a common practice to improve recovery.[9]

  • General Safety: N-Bromosuccinimide (NBS), while not used in this specific proposed pathway, is a common alternative brominating agent that is an irritant and should be handled with care.[10][11] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound is a prime example of how a deep understanding of reaction mechanisms is essential for designing successful synthetic strategies. While a direct bromination of isoquinolin-7-amine is electronically disfavored, the multi-step sequence presented in this guide—bromination, followed by nitration and reduction—provides a reliable and regiochemically controlled route to this valuable pharmaceutical intermediate. By following this validated pathway and understanding the causality behind each step, researchers can confidently produce this key building block for application in diverse drug discovery and development programs.

References

A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Unveiling the Therapeutic Potential: A Guide to Biological Target Identification for the 4-Bromoisoquinolin-7-amine Scaffold

Abstract

The isoquinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with significant therapeutic applications.[1][2] The specific functionalization present in the this compound scaffold offers a unique vector for chemical exploration and a promising starting point for the development of novel, targeted therapeutic agents. This technical guide provides a comprehensive, experience-driven framework for identifying and validating the biological targets of this scaffold. We will delve into high-probability target classes, detail robust, self-validating experimental workflows, and synthesize this information into a practical, actionable strategy for drug development professionals. Our approach is grounded in established scientific principles to empower researchers to unlock the full therapeutic potential of this promising chemical entity.

The Isoquinoline Scaffold: A Foundation for Pharmacological Innovation

The isoquinoline scaffold is a cornerstone of modern drug discovery, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Marketed drugs such as the vasodilator Papaverine and the anticancer agent Nelfinavir feature this core structure, highlighting its clinical significance.[3][4] The this compound scaffold is particularly compelling; the bromine atom at the 4-position serves as a versatile synthetic handle for diversification via cross-coupling reactions, while the amine at the 7-position provides a key interaction point for hydrogen bonding with protein targets. This strategic substitution pattern suggests a high potential for potent and selective target engagement.

High-Probability Biological Target Classes

Based on extensive precedent in the scientific literature for isoquinoline-based compounds, we can rationally prioritize several protein families as high-probability targets for the this compound scaffold.

Protein Kinases

Protein kinases are one of the most successfully drugged target classes, particularly in oncology. The isoquinoline scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[6]

  • Expert Rationale: The planar isoquinoline ring system effectively mimics the adenine core of ATP, allowing it to fit within the ATP-binding pocket of kinases. The 7-amino group is positioned to form critical hydrogen bonds with the kinase hinge region, a foundational interaction for many potent inhibitors. In 1984, Hidaka et al. described the first synthetic protein kinase inhibitors based on an isoquinoline structure, establishing the druggability of the ATP binding site.[6] This scaffold has been successfully employed to design inhibitors for a range of kinases, including Protein Kinase B (PKB/Akt).[7][8]

  • Potential Targets:

    • Tyrosine Kinases: EGFR, VEGFR, Src family kinases.

    • Serine/Threonine Kinases: Akt, CDKs, Haspin Kinase, p38 MAP Kinase.[7][9][10]

DNA-Interacting Agents

The planar, aromatic nature of the isoquinoline core makes it an ideal candidate for intercalation between DNA base pairs. This mechanism disrupts DNA replication and transcription, a proven strategy for developing antitumor agents.[11][12][13]

  • Expert Rationale: The flat surface area of the isoquinoline ring allows it to stack between the base pairs of the DNA double helix.[14] This binding mode can inhibit the function of enzymes that process DNA, such as topoisomerases, leading to cell cycle arrest and apoptosis.[5][15] The side chains and substituents on the scaffold can further enhance binding affinity and sequence selectivity.

  • Potential Targets:

    • Topoisomerases I & II: Inhibition of these enzymes leads to DNA strand breaks.[5]

    • Direct DNA Intercalation: The compound itself may directly interfere with DNA processes.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of membrane receptors and are targets for a substantial portion of approved drugs. While historically challenging, developing novel small molecule ligands for GPCRs is a frontier in drug discovery.

  • Expert Rationale: The structural diversity that can be built upon the this compound scaffold makes it suitable for exploring the complex binding pockets of GPCRs. Analysis of known GPCR ligands has identified common scaffolds that confer biased signaling, a desirable trait for modern therapeutics.[16] The potential for generating libraries of diverse analogs makes this scaffold a strong starting point for screening campaigns against GPCR targets.

  • Potential Targets:

    • Dopamine and Serotonin Receptors

    • Opioid Receptors

    • Chemokine Receptors

A Self-Validating Workflow for Target Identification & Validation

A rigorous, multi-pronged experimental strategy is paramount to confidently identify and validate the biological target(s) of a novel compound. The following workflow progresses from unbiased, proteome-wide screening to specific, in-cell validation, ensuring a high degree of confidence in the final results.

Step 1: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry (AC-MS)

The initial step is to determine which proteins physically interact with the compound without preconceived bias. Small-molecule affinity chromatography coupled with mass spectrometry is the gold standard for this purpose.[17][18]

Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Modify the this compound scaffold by introducing a linker (e.g., a polyethylene glycol chain) terminating in a reactive handle (e.g., an alkyne or N-hydroxysuccinimide ester). This "probe" molecule retains the core pharmacophore.

  • Immobilization: Covalently attach the probe molecule to a solid support, such as sepharose or magnetic beads.

  • Affinity Enrichment: Incubate the immobilized probe with a complex protein mixture (e.g., cell lysate or tissue homogenate) to allow the target proteins to bind. A control experiment using beads without the probe is run in parallel.

  • Washing: Perform a series of stringent washes with buffers of increasing stringency to remove proteins that are non-specifically bound to the beads.

  • Elution: Elute the specifically bound proteins, either by competitive displacement with the original, unmodified compound or by using denaturing conditions.

  • Proteomic Analysis: Digest the eluted proteins into peptides and identify them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][19] Candidate targets are those proteins significantly enriched in the probe sample compared to the control.

Diagram: Affinity-Based Proteomics Workflow

Caption: Unbiased workflow for identifying protein targets using affinity capture and mass spectrometry.

Step 2: In-Cell Target Engagement Confirmation

After identifying candidate proteins, it is crucial to confirm that the compound engages these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[20][21]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the this compound compound or a vehicle control (e.g., DMSO).

  • Thermal Challenge: Aliquot the treated cells and heat them to a range of different temperatures. The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[22][23]

  • Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins via centrifugation.

  • Protein Quantification: Quantify the amount of the specific candidate protein remaining in the soluble fraction at each temperature using a protein-specific detection method, such as Western blotting or AlphaScreen®.

  • Data Analysis: Plot the soluble protein fraction against temperature to generate a "melting curve". A shift in this curve to a higher temperature in the compound-treated sample compared to the vehicle control confirms direct target engagement in the cell.[21][24]

Diagram: Target Validation Funnel

A Candidate Targets from AC-MS B In-Cell Target Engagement (CETSA) A->B Confirm Binding in Cells C Quantitative Affinity (NanoBRET™) B->C Quantify Intracellular Affinity D Validated Target C->D High-Confidence Target

Caption: A hierarchical workflow for validating candidate targets, increasing confidence at each step.

Step 3: Quantitative Measurement of Intracellular Affinity

To quantify how tightly the compound binds to its target in live cells, a technology such as the NanoBRET™ Target Engagement assay is ideal. This assay provides quantitative data on compound affinity and target occupancy.[25][26]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Engineering: Genetically modify a cell line to express the candidate target protein as a fusion with NanoLuc® Luciferase, which serves as a BRET energy donor.[27]

  • Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind to the target protein. This tracer acts as the BRET energy acceptor. When the tracer binds to the NanoLuc®-target fusion, their close proximity results in a BRET signal.[27][28]

  • Compound Competition: Add the this compound test compound in a dose-response format. The test compound will compete with the fluorescent tracer for binding to the target protein.

  • BRET Measurement: Measure the BRET signal. Competitive displacement of the tracer by the test compound leads to a dose-dependent decrease in the BRET signal.[29]

  • Data Analysis: Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50, which reflects the compound's intracellular affinity for the target.

Case Study: Hypothetical Targeting of a Cancer-Associated Kinase

Let's assume the AC-MS screen identified "Kinase Y" as a top candidate, and this is confirmed by CETSA. We can then build a mechanistic hypothesis.

Diagram: Hypothetical Kinase Y Signaling Pathway

GF Growth Factor Rec Receptor GF->Rec Binds KinaseY Kinase Y Rec->KinaseY Activates Substrate Downstream Substrate KinaseY->Substrate Phosphorylates Proliferation Tumor Cell Proliferation Substrate->Proliferation Drives Inhibitor This compound Inhibitor->KinaseY Inhibits

Caption: Simplified pathway showing Kinase Y as a key node for therapeutic intervention.

Quantitative Data Summary Table

Assay Parameter Measured Hypothetical Result Interpretation
AC-MS Protein Enrichment25-fold vs. ControlKinase Y is a high-confidence binding partner.
CETSA Thermal Shift (ΔTm)+ 6.2 °CCompound directly binds and stabilizes Kinase Y in cells.
NanoBRET™ Intracellular IC5085 nMPotent engagement of Kinase Y in a live-cell context.
Cell Proliferation GI50 (Cancer Cell Line)150 nMTarget inhibition translates to a functional cellular phenotype.

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel targeted therapeutics. By employing a systematic and rigorous target identification workflow—beginning with unbiased affinity proteomics and progressing through orthogonal, in-cell validation assays like CETSA and NanoBRET™—researchers can confidently identify the biological targets of this scaffold. This structured, evidence-based approach minimizes the risk of pursuing false leads and provides the robust data package necessary to advance a compound through the drug discovery pipeline. The chemical tractability and pharmacological precedent of the isoquinoline core suggest that derivatives of this scaffold have the potential to yield potent and selective modulators of key biological pathways.

References

An In-Depth Technical Guide to the Solubility and Stability Profile of 4-Bromoisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The successful progression of a drug candidate from discovery to a viable therapeutic is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, manufacturability, and shelf-life. This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of the novel heterocyclic compound, 4-Bromoisoquinolin-7-amine. Recognizing the current absence of publicly available experimental data for this specific molecule, this document serves as a detailed roadmap for researchers. It outlines the requisite experimental protocols, explains the scientific rationale behind methodological choices, and provides a template for the systematic evaluation of this promising drug candidate. The protocols are grounded in established pharmaceutical industry best practices and regulatory guidelines, ensuring the generation of robust and reliable data essential for informed decision-making in the drug development pipeline.

Introduction: The Critical Role of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "a drug must be in solution to be active" remains a cornerstone of formulation science. The solubility of an active pharmaceutical ingredient (API) dictates its dissolution rate and, consequently, its absorption and bioavailability.[1] Concurrently, the stability of an API—its resistance to chemical degradation under various environmental stressors—is fundamental to ensuring its safety, efficacy, and approved shelf-life.[2] Forced degradation studies are an essential component of this evaluation, providing critical insights into potential degradation pathways and informing the development of stability-indicating analytical methods.[3][4]

This compound, a substituted isoquinoline, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom and an amino group on the isoquinoline scaffold suggests potential for various intermolecular interactions that will influence its solubility and stability. This guide provides the necessary theoretical and practical framework to systematically investigate these properties.

Preliminary Characterization: The Foundational Data

Prior to initiating solubility and stability studies, a comprehensive solid-state characterization of the this compound batch is crucial.[5][6] The crystalline form (polymorphism) of a compound can significantly impact its solubility and stability.[7]

Key Prerequisite Characterization:

  • Identity and Purity Confirmation: Verified by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A purity of >98% is recommended.

  • Solid-State Form Analysis: Techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) are employed to identify the crystalline form and detect any amorphous content.[8]

  • pKa Determination: The ionization constant(s) of this compound will be critical for understanding its pH-dependent solubility. This can be determined potentiometrically or via UV-spectrophotometry.

Solubility Profile Determination

The solubility of this compound should be assessed under both kinetic and thermodynamic conditions, as each provides distinct and valuable information for different stages of drug development.[1][9]

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method used in early discovery to quickly assess the solubility of a compound from a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.[10][11] This mimics the conditions of many in vitro biological assays.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired concentrations of the compound, ensuring the final DMSO concentration is low (e.g., <2%) to minimize its solubilizing effect.[11]

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).[12]

  • Nephelometric Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and defines the kinetic solubility limit.[1]

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true equilibrium solubility of a compound and is the gold standard for pre-formulation and lead optimization activities.[13] The shake-flask method is the most reliable technique for this determination.[14][15]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Solvent Selection: A range of pharmaceutically relevant aqueous and organic solvents should be chosen.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Accurately determine the concentration of this compound in the clear supernatant using a validated stability-indicating HPLC-UV method.

Data Presentation: Solubility of this compound

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (mM)Method
0.1 N HCl (pH 1.2)25To be determinedTo be determinedThermodynamic
Phosphate Buffer (pH 6.8)25To be determinedTo be determinedThermodynamic
Phosphate Buffer (pH 7.4)25To be determinedTo be determinedThermodynamic
Water25To be determinedTo be determinedThermodynamic
Methanol25To be determinedTo be determinedThermodynamic
Ethanol25To be determinedTo be determinedThermodynamic
Acetonitrile25To be determinedTo be determinedThermodynamic
DMSO25To be determinedTo be determinedThermodynamic
PBS (pH 7.4)25To be determinedTo be determinedKinetic

Stability Profile and Forced Degradation Studies

A comprehensive stability study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[16][17] These studies are conducted according to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[2][18][19]

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method that can separate the parent this compound from all potential process impurities and degradation products is a prerequisite for stability studies.[20][21]

Workflow for Method Development

A Initial Method Scouting (Column, Mobile Phase, Gradient) B Forced Degradation (Generate Degradants) A->B Expose API C Method Optimization (Separate all peaks) B->C Analyze stressed samples D Method Validation (ICH Q2(R1)) C->D Finalized Method

Caption: Workflow for developing a stability-indicating HPLC method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and pathways.[22][23][24] The goal is to achieve 5-20% degradation of the API.[3]

Experimental Protocol: Forced Degradation of this compound

  • Hydrolytic Degradation:

    • Acidic: Dissolve the compound in 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).

    • Basic: Dissolve the compound in 0.1 N NaOH and heat at a controlled temperature (e.g., 60°C).

    • Neutral: Dissolve the compound in water and heat at a controlled temperature (e.g., 60°C).

    • Samples should be taken at various time points, neutralized, and analyzed by the stability-indicating HPLC method.

  • Oxidative Degradation:

    • Treat a solution of the compound with a suitable concentration of hydrogen peroxide (e.g., 3% H₂O₂).

    • Conduct the experiment at room temperature and analyze at various time points.

  • Photolytic Degradation:

    • Expose both the solid drug substance and a solution of the drug substance to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

  • Thermal Degradation:

    • Expose the solid drug substance to elevated temperatures (e.g., 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, and 70°C).[23]

    • The effect of humidity can also be assessed by exposing the solid to elevated temperature and humidity (e.g., 40°C / 75% RH).

Workflow for Forced Degradation Studies

API This compound Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Photo Photolysis (ICH Q1B light exposure) API->Photo Thermal Thermal Stress (e.g., 70°C, solid state) API->Thermal Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis

Caption: Experimental workflow for forced degradation studies.

Long-Term Stability Study

Based on the forced degradation results, a formal long-term stability study should be initiated as per ICH Q1A(R2) guidelines.[2][25]

Data Presentation: Forced Degradation of this compound

Stress ConditionReagent/ConditionTime (hours)% Assay of Parent% Total DegradationNumber of Degradants
Acid Hydrolysis0.1 N HCl, 60°C24To be determinedTo be determinedTo be determined
Base Hydrolysis0.1 N NaOH, 60°C24To be determinedTo be determinedTo be determined
Oxidation3% H₂O₂24To be determinedTo be determinedTo be determined
Photolysis (Solid)ICH Q1B-To be determinedTo be determinedTo be determined
Photolysis (Solution)ICH Q1B-To be determinedTo be determinedTo be determined
Thermal (Solid)70°C48To be determinedTo be determinedTo be determined

Conclusion

This technical guide provides a robust and scientifically sound framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to the detailed protocols for solid-state characterization, kinetic and thermodynamic solubility determination, and forced degradation studies, researchers can generate the critical data necessary to understand the physicochemical behavior of this molecule. This information is indispensable for guiding formulation development, ensuring analytical method robustness, and ultimately, for making informed decisions on the progression of this compound as a potential drug candidate. The successful execution of these studies will provide a solid foundation for all subsequent development activities.

References

A Senior Application Scientist's Technical Guide to 4-Bromoisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of medicinal chemistry and drug discovery, the isoquinoline core is a privileged scaffold, forming the backbone of numerous biologically active compounds. The strategic introduction of multiple, orthogonally reactive functional groups onto this core structure transforms it into a powerful building block for creating diverse chemical libraries. 4-Bromoisoquinolin-7-amine is one such high-value intermediate. It possesses two key points for chemical modification: a bromine atom at the 4-position, primed for transition-metal-catalyzed cross-coupling reactions, and a nucleophilic amine at the 7-position, ready for acylation, alkylation, or sulfonylation. This dual functionality allows for the systematic and independent elaboration of different parts of the molecule, making it an invaluable tool for structure-activity relationship (SAR) studies in drug development programs.

This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a logical synthetic strategy, key applications in chemical synthesis, and essential safety and handling protocols.

Compound Identification and Physicochemical Profile

While detailed experimental data for this compound is not extensively published, its identity is established with a unique CAS number. To provide a robust technical profile, we present its known data alongside the experimentally determined properties of its core precursors, 4-Bromoisoquinoline and 7-Aminoisoquinoline. This comparative approach offers valuable insights into the expected characteristics of the target compound.

PropertyThis compound4-Bromoisoquinoline (Precursor)7-Aminoisoquinoline (Precursor)
CAS Number 347146-30-9[1]1532-97-4[2][3][4][5]23707-37-1[6][7]
Molecular Formula C₉H₇BrN₂C₉H₆BrN[4]C₉H₈N₂[8]
Molecular Weight 223.07 g/mol [1]208.05 g/mol 144.17 g/mol
Appearance (Predicted) Solid, likely off-white to tanWhite to light yellow powder/crystal[3]Liquid or Solid[8]
Melting Point Not Published40-43 °C[9]Not Published
Boiling Point Not Published280-285 °C[9]Not Published
Purity ≥97% (from supplier)[1]Typically ≥95% to >98%[3][10]Typically ~97%[8]

Synthesis and Manufacturing Insights

Although this compound is commercially available from specialized vendors, understanding its synthesis is crucial for researchers who may wish to produce it in-house or create novel derivatives. The most logical and efficient synthetic strategy involves the regioselective bromination of a readily available precursor, 7-Aminoisoquinoline.

Rationale for the Proposed Route: The amino group (-NH₂) at the 7-position is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the para position (C-4) is sterically hindered by the fused ring system. The ortho positions are C-6 and C-8. Electrophilic attack on the isoquinoline ring is complex, but the strong activation by the amine at C-7 makes the benzene ring portion more reactive than the pyridine ring. Bromination is expected to occur at a position ortho to the amine. A controlled electrophilic bromination using a mild brominating agent like N-Bromosuccinimide (NBS) is the method of choice. This reagent avoids the harsh conditions of using elemental bromine and strong acids, which could lead to over-bromination or degradation of the starting material.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product SM 7-Aminoisoquinoline (CAS: 23707-37-1) Reaction Electrophilic Aromatic Bromination SM->Reaction  1. N-Bromosuccinimide (NBS)  2. Solvent (e.g., DMF or CH2Cl2)  3. Room Temperature Product This compound (CAS: 347146-30-9) Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)
  • Dissolution: Dissolve 1.0 equivalent of 7-Aminoisoquinoline in a suitable anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the reaction's exothermicity and improve regioselectivity.

  • Reagent Addition: Slowly add a solution of 1.05 equivalents of N-Bromosuccinimide (NBS) dissolved in the same solvent dropwise over 30-60 minutes. Maintaining a slow addition rate is essential to prevent the formation of di-brominated byproducts.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining NBS. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups, which can be addressed with orthogonal reaction conditions.

The 4-Bromo Position: A Handle for C-C and C-N Bond Formation

The bromine atom at the 4-position is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This position is the primary site for introducing molecular diversity and building complex scaffolds.[11][12]

  • Suzuki-Miyaura Coupling: Reaction with aryl or alkyl boronic acids or esters to form new C-C bonds. This is one of the most robust methods for attaching new ring systems.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as handles for further chemistry (e.g., click chemistry) or as part of a final pharmacophore.

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form new C-N bonds, allowing for the introduction of diverse amine side chains.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

G Start This compound Br Reagents R-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/H₂O) Start:f1->Reagents Product 4-Aryl-isoquinolin-7-amine R Reagents->Product:f1 Suzuki Coupling

Caption: Generic Suzuki coupling reaction at the 4-position.

The 7-Amino Position: A Versatile Nucleophile

The primary amine at the 7-position is a strong nucleophile and provides a secondary vector for modification.

  • Acylation/Amide Bond Formation: Reacts readily with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form stable amide bonds. This is a common strategy for linking the scaffold to other fragments or modulating its physicochemical properties.

  • Sulfonylation: Reacts with sulfonyl chlorides to produce sulfonamides, a key functional group in many marketed drugs.

  • Reductive Amination: Can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.[13]

The ability to perform these reactions selectively allows for a combinatorial approach to synthesis, rapidly generating a library of analogs for biological screening.

Supplier Information

While direct synthesis is an option, purchasing the compound can accelerate research timelines. Below are suppliers for the target compound and its key precursors.

Table 2: Supplier Information

CompoundCAS NumberPotential Suppliers
This compound 347146-30-9ChemScene[1]
4-Bromoisoquinoline 1532-97-4Sigma-Aldrich, Tokyo Chemical Industry (TCI)[3], Apollo Scientific[10], Santa Cruz Biotechnology[4], Clinivex[2], Biosynth
7-Aminoisoquinoline 23707-37-1Sigma-Aldrich[8], ChemicalBook[6], PharmaSources[14]

Note: Availability and stock levels are subject to change. It is recommended to verify with the supplier directly.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. Therefore, handling precautions must be based on the known hazards of its structural analogs, such as 4-bromoisoquinoline and other amino-aza-aromatics.

  • Hazard Classification (Predicted): Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and a face shield. Use only in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.[1]

  • First Aid Measures:

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

    • If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

This safety information is extrapolated and should be supplemented by a thorough risk assessment before handling the chemical.

Conclusion

This compound represents a highly versatile and strategic building block for chemical synthesis and drug discovery. Its bifunctional nature, with two chemically distinct and orthogonally reactive sites, provides researchers with a flexible platform for creating complex molecular architectures. By understanding its synthesis, reactivity, and handling requirements, scientists can effectively leverage this powerful intermediate to accelerate the discovery of novel therapeutics.

References

Reactivity profile of the amino group on the isoquinoline core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of the Amino Group on the Isoquinoline Core

Authored by a Senior Application Scientist

Foreword: The Aminoisoquinoline Scaffold - A Privileged Core in Modern Chemistry

The isoquinoline framework is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a vast array of natural products and synthetic molecules with significant biological activity.[1][2][3] When functionalized with an amino group, the resulting aminoisoquinoline scaffold gains a reactive handle that unlocks a diverse landscape of chemical transformations. This guide provides an in-depth exploration of the amino group's reactivity on the isoquinoline core, offering a synthesis of fundamental principles, field-proven insights, and detailed experimental protocols for researchers, scientists, and drug development professionals. We will dissect the electronic properties that govern this reactivity and navigate the key synthetic pathways that leverage the amino group for molecular elaboration.

Electronic Landscape: Positional Isomerism and its Influence on Reactivity

The reactivity of the amino group is not uniform across the isoquinoline core. Its position dictates the extent to which the nitrogen's lone pair of electrons can participate in resonance with the aromatic system, profoundly influencing its basicity and nucleophilicity. The isoquinoline ring itself consists of a pyridine ring fused to a benzene ring. The nitrogen in the pyridine ring is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at positions 1 and 3.[4]

  • 1- and 3-Aminoisoquinolines: In these isomers, the amino group is directly attached to the electron-deficient pyridine ring. The lone pair on the exocyclic nitrogen can delocalize into the ring system, which reduces its basicity but makes it a key participant in the electronic structure of the molecule. This delocalization is particularly effective for the 1-aminoisoquinoline.

  • 5-, 6-, 7-, and 8-Aminoisoquinolines: When the amino group resides on the benzene portion of the scaffold, its electronic character more closely resembles that of aniline. Its reactivity is modulated by the inductive and mesomeric effects of the fused pyridine ring. For instance, 5-aminoisoquinoline and 8-aminoisoquinoline are influenced by their proximity to the heterocyclic nitrogen.

The interplay of these electronic factors is quantitatively reflected in their basicity.

Data Presentation: Basicity of Aminoisoquinoline Isomers
IsomerpKa of Conjugate AcidCommentsReference
1-Aminoisoquinoline7.62Enhanced basicity relative to aniline due to the "amidine" character.[5]
3-Aminoisoquinoline5.05Lower basicity due to proximity to the ring nitrogen.[6]
5-Aminoisoquinoline5.59Basicity is comparable to aniline, slightly reduced by the ring nitrogen's inductive effect.[7]
6-Aminoisoquinoline7.18Considered the most basic of the aminoisoquinolines on the benzene ring.[5][8]

This variation in basicity directly correlates with the nucleophilicity of the amino group, a critical parameter for the reactions discussed below.[9]

Key Transformations of the Aminoisoquinoline Core

The amino group serves as a versatile anchor for a wide range of chemical modifications. This section details the most pivotal reactions, providing mechanistic insights and actionable protocols.

Reactions at the Nitrogen Lone Pair: N-Acylation and N-Alkylation

The most fundamental reactivity of the amino group involves its lone pair of electrons acting as a nucleophile.[10]

2.1.1. N-Acylation

N-acylation is a robust method for installing an acyl group, which can serve as a protecting group or as a precursor for more complex amide-containing structures.[11][12] The reaction typically proceeds by nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or anhydride.

Causality in Experimental Design: The choice of acylating agent and conditions is critical. Acyl chlorides are highly reactive but generate HCl, often requiring a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid. Anhydrides are less reactive but produce a carboxylic acid byproduct, which is generally easier to handle.[11] Catalyst-free conditions are often possible, especially with more reactive amines and acylating agents.[11]

Experimental Protocol: General Procedure for N-Acylation

This protocol is a generalized procedure adaptable for various aminoisoquinolines.

  • Dissolution: Dissolve the aminoisoquinoline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) to the solution and cool to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the N-acyl isoquinoline.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aminoisoquinoline & Base in Aprotic Solvent B Cool to 0 °C A->B C Add Acylating Agent (e.g., Acyl Chloride) B->C Slow Addition D Warm to RT & Stir (Monitor by TLC) C->D E Quench with Water & Extract D->E Reaction Complete F Wash, Dry, Concentrate E->F G Purify (Chromatography) F->G H H G->H Final Product

2.1.2. N-Alkylation

N-alkylation introduces alkyl groups onto the amino nitrogen, a common strategy in drug development to modulate lipophilicity and target engagement.[13] This can be achieved via direct alkylation with alkyl halides or through reductive amination. A more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents with a suitable metal catalyst.[14][15]

Causality in Experimental Design: Direct alkylation with halides can suffer from over-alkylation, yielding tertiary amines or even quaternary salts.[16] Using a stoichiometric amount of the alkylating agent and controlling the reaction temperature can mitigate this. The borrowing hydrogen methodology is advantageous as it uses readily available alcohols and generates only water as a byproduct, but it requires careful selection of the catalyst (often Ru- or Ir-based) to ensure efficiency and selectivity.[14]

Diazotization and Subsequent Transformations

Diazotization is a cornerstone reaction for primary aromatic amines, converting the amino group into a highly versatile diazonium salt (Ar-N₂⁺).[17][18] This intermediate is typically unstable and is generated in situ at low temperatures (0-5 °C) using sodium nitrite and a strong acid.[19] The resulting diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles.

G cluster_sandmeyer Sandmeyer & Related Reactions Start Aminoisoquinoline (e.g., 5-Aminoisoquinoline) Diazonium Isoquinoline Diazonium Salt Start->Diazonium NaNO₂, HCl 0-5 °C Halo Halo-isoquinoline (Cl, Br, CN) Diazonium->Halo Cu(I)X (X = Cl, Br, CN) Hydroxy Hydroxyisoquinoline Diazonium->Hydroxy H₂O, Δ Fluoro Fluoroisoquinoline Diazonium->Fluoro HBF₄, Δ (Schiemann Reaction) Iodo Iodoisoquinoline Diazonium->Iodo KI

The Sandmeyer Reaction

This classic transformation uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with chloro, bromo, or cyano functionalities, respectively.[20] This provides a reliable pathway to functionalized isoquinolines that are otherwise difficult to access.

Experimental Protocol: Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline

This protocol is adapted from established Sandmeyer reaction procedures.[20]

  • Diazotization:

    • To a stirred solution of concentrated hydrochloric acid and water, cooled to 0 °C, add 5-aminoisoquinoline (1.0 eq.).

    • Slowly add a solution of sodium nitrite (1.05 eq.) in water, keeping the temperature below 5 °C.

    • Stir the resulting mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup and Purification:

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to pH ~8-9.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 5-chloroisoquinoline.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

While often used to form C-N bonds, the principles of Buchwald-Hartwig amination are highly relevant to the aminoisoquinoline core.[21][22] This reaction allows for the coupling of the amino group with aryl or heteroaryl halides/triflates to form diaryl- or aryl-heteroarylamines.[23] This transformation is a powerful tool for building molecular complexity.

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. Key steps include oxidative addition of the Pd(0) catalyst to the aryl halide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[24]

Causality in Experimental Design: The success of the Buchwald-Hartwig amination hinges on the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial for promoting both the oxidative addition and the final reductive elimination steps.[24] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is required to deprotonate the amine or the intermediate palladium-amine complex to form the key amido intermediate.[23]

G Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar')(X) Pd0->OxAdd Oxidative Addition (Ar'-X) AmineCoord [L₂Pd(II)(Ar')(AmineH)]⁺X⁻ OxAdd->AmineCoord Ligand Exchange (+ AmineH) Amido L₂Pd(II)(Ar')(Amine) AmineCoord->Amido Deprotonation (- Base-H⁺) Amido->Pd0 Reductive Elimination Product Ar'-Amine Amido->Product

Conclusion and Future Outlook

The amino group on the isoquinoline core is a remarkably versatile functional group, offering a gateway to a vast chemical space. Its reactivity, governed by its position on the bicyclic framework, can be precisely controlled to achieve a desired molecular architecture. From classical transformations like acylation and diazotization to modern palladium-catalyzed cross-coupling reactions, the aminoisoquinoline scaffold remains a subject of intense interest. As the demand for novel pharmaceuticals and functional materials grows, the continued exploration of the reactivity of this privileged core will undoubtedly lead to the development of new synthetic methodologies and the discovery of molecules with profound impact.

References

Methodological & Application

Application Notes and Protocol: Suzuki-Miyaura Coupling of 4-Bromoisoquinolin-7-amine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Arylated Isoquinolines

The isoquinoline scaffold is a privileged structural motif found in a vast array of pharmacologically active compounds and functional materials. The ability to introduce aryl substituents at specific positions on the isoquinoline ring system via robust and versatile synthetic methods is of paramount importance in medicinal chemistry and materials science.[1][2] The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acid building blocks.[3][4][5][6][7]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 4-bromoisoquinolin-7-amine with various arylboronic acids. The presence of the free amine and the nitrogen atom within the isoquinoline ring can present challenges, such as catalyst inhibition or undesired side reactions.[8][9][10] Therefore, this guide emphasizes the critical parameters and provides troubleshooting strategies to ensure successful and reproducible outcomes.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5][11][12] The cycle is generally understood to involve three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.[3][4][11]

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) complex, displacing the halide.[3][4][6]

  • Reductive Elimination: The two aryl groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[3][4][11]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd2_aryl R-Pd(II)L_n-R' pd2_halide->pd2_aryl Transmetalation product R-R' pd2_aryl->product Reductive Elimination reagents R-X (this compound) reagents->pd0 Oxidative Addition boronic_acid R'-B(OH)₂ (Arylboronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially Available
Arylboronic Acid≥97%Commercially AvailableStore under inert atmosphere.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)Catalyst GradeCommercially AvailableAn air-stable precatalyst.[13]
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered and dried before use.
1,4-DioxaneAnhydrousCommercially AvailableDegassed prior to use.
WaterDegassed, DeionizedIn-house
Inert GasArgon or NitrogenHigh Purity
Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Magnetic stir plate with heating

  • Inert gas line (Argon or Nitrogen) with a manifold

  • Standard laboratory glassware

  • Syringes and needles for solvent and reagent transfer

  • Rotary evaporator

  • Column chromatography setup

  • TLC plates and developing chambers

  • LC-MS and NMR for analysis

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion. The base is crucial for the transmetalation step.[6]

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (2-5 mol%).

    • Rationale: Pd(dppf)Cl₂ is often effective for coupling reactions involving nitrogen-containing heterocycles.[13] The catalyst loading can be optimized to balance reaction efficiency and cost.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This process is critical to remove oxygen, which can lead to side reactions like the homocoupling of boronic acids.[8]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to achieve a concentration of 0.1-0.2 M with respect to the this compound.

    • Rationale: The addition of water can enhance the solubility of the base and facilitate the transmetalation step. The solvent mixture should be thoroughly degassed to minimize oxidative degradation of the catalyst.

  • Reaction Execution: Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.

    • Rationale: The elevated temperature is typically required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. e. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-isoquinolin-7-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General workflow for the Suzuki coupling reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient temperature, poor quality reagents.Use a fresh batch of catalyst and anhydrous, degassed solvents. Increase the reaction temperature in 10 °C increments. Consider a different palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a phosphine ligand).
Protodeboronation of Boronic Acid Presence of protic impurities, prolonged reaction time at high temperature.Ensure all reagents and solvents are anhydrous. Use a milder base (e.g., K₃PO₄).[14] Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen.Ensure the reaction is set up under a strictly inert atmosphere. Use thoroughly degassed solvents.
Catalyst Poisoning Coordination of the amino group or isoquinoline nitrogen to the palladium center.[8]Use a more electron-rich and sterically hindered phosphine ligand to prevent coordination.[15] Consider protecting the amine if other solutions fail.
Difficulty in Purification Close polarity of product and byproducts.Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid.

Expected Results: A Representative Scope

The following table provides expected yields for the Suzuki coupling of this compound with a selection of arylboronic acids under the optimized conditions.

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid4-Phenylisoquinolin-7-amine85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)isoquinolin-7-amine80-90
33-Fluorophenylboronic acid4-(3-Fluorophenyl)isoquinolin-7-amine75-85
4Thiophene-2-boronic acid4-(Thiophen-2-yl)isoquinolin-7-amine70-80

Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-aryl-isoquinolin-7-amines. Careful attention to the reaction setup, particularly maintaining an inert atmosphere and using high-quality reagents, is crucial for achieving high yields and minimizing side reactions. The protocol and troubleshooting guide provided herein serve as a robust starting point for researchers engaged in the synthesis of these valuable compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Bromoisoquinolin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromoisoquinolin-7-amine Scaffolds in Modern Drug Discovery

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals.[1] Specifically, the this compound framework represents a highly valuable, yet synthetically challenging, building block for the development of targeted therapeutics. Its strategic importance lies in the orthogonal reactivity of the two halogen substituents, allowing for sequential, site-selective functionalization. The bromine atom at the C4 position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, or alkynyl moieties.[2] Concurrently, the amino group at the C7 position provides a crucial vector for modulating solubility, directing molecular interactions, and forming key hydrogen bonds with biological targets. This structural motif is of particular interest in the design of kinase inhibitors, where the nitrogen heterocycle can mimic the adenine region of ATP and engage in critical interactions within the kinase hinge region.[3][4][5] The development of robust and selective synthetic routes to these derivatives is therefore a critical endeavor for researchers in drug discovery and development.

This application note provides a comprehensive guide to the palladium-catalyzed synthesis of this compound derivatives, with a focus on the highly efficient and selective Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for the synthesis of key precursors and the final amination step, and discuss strategies for optimizing reaction conditions to achieve high yields and regioselectivity.

Mechanistic Insights: The Palladium Catalytic Cycle in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] The catalytic cycle, illustrated below, involves the transformation of a palladium(0) species through a series of well-defined steps:

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex L_nPd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Exchange Amine Coordination (R₂NH) PdII_complex->Ligand_Exchange Amine_complex [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ Ligand_Exchange->Amine_complex Deprotonation Deprotonation (Base) Amine_complex->Deprotonation Amido_complex L_nPd(II)(Ar)(NR₂) Deprotonation->Amido_complex Red_Elim Reductive Elimination Amido_complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ Red_Elim->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step of the reaction.

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the coordinated amine but not so harsh as to cause decomposition of the starting materials or products.

  • Reductive Elimination: The final step is the reductive elimination of the desired aryl amine (Ar-NR₂) from the palladium-amido complex, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Controlling Regioselectivity in Dihalo-N-Heterocycles:

A key challenge in the synthesis of this compound is achieving selective amination at the C7 position while leaving the C4 bromine intact. The relative reactivity of the two C-Br bonds is influenced by both electronic and steric factors. In many N-heterocycles, positions alpha to the nitrogen are more electron-deficient and thus more susceptible to oxidative addition. However, the steric environment around each halogen also plays a crucial role.

The choice of the phosphine ligand is paramount in controlling this regioselectivity. Bulky, electron-rich biaryl phosphine ligands, such as Xantphos and Josiphos-type ligands, have proven to be particularly effective in promoting selective amination of polyhalogenated heterocycles.[2][7] These ligands stabilize the palladium center and can sterically direct the catalyst to the more accessible C7 position of the isoquinoline ring. Xantphos, with its wide bite angle, is known to promote reductive elimination and can favor the desired monoamination product.[8]

Experimental Protocols

Part 1: Synthesis of the Precursor - 4,7-Dibromoisoquinoline

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (98%)

  • N-Bromosuccinimide (NBS)

  • Ammonium Hydroxide (25% aq.)

  • Diethyl ether

  • Magnesium Sulfate (anhydrous)

  • Crushed Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add isoquinoline via the dropping funnel to the stirred sulfuric acid, ensuring the internal temperature does not exceed 30 °C.

  • Cool the resulting solution to -25 °C using a dry ice-acetone bath.

  • Add N-bromosuccinimide (NBS) portion-wise to the vigorously stirred solution, maintaining the internal temperature between -25 °C and -20 °C. Note: For di-bromination, approximately 2.2 equivalents of NBS will be required. This should be optimized.

  • Stir the suspension for 2 hours at -22 °C, then for an additional 3 hours at -18 °C.

  • Carefully pour the reaction mixture onto crushed ice in a large beaker with stirring.

  • In a well-ventilated fume hood, adjust the pH of the mixture to ~9 with 25% aqueous ammonium hydroxide, keeping the temperature below 25 °C with an ice bath.

  • Extract the aqueous suspension with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the 4,7-dibromoisoquinoline isomer. Characterize the product thoroughly by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Selective Buchwald-Hartwig Amination of 4,7-Dibromoisoquinoline

The following protocol describes the selective monoamination of 4,7-dibromoisoquinoline at the C7 position. The choice of a bulky biaryl phosphine ligand, such as Xantphos, is crucial for achieving the desired regioselectivity.

Materials:

  • 4,7-Dibromoisoquinoline

  • Amine (e.g., morpholine, aniline, or a primary alkylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane or Toluene

  • Inert gas (Argon or Nitrogen)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add 4,7-dibromoisoquinoline, Cs₂CO₃, and Xantphos to an oven-dried Schlenk tube. B Add Pd₂(dba)₃. C Evacuate and backfill the tube with Argon (3x). D Add anhydrous solvent (e.g., 1,4-dioxane) via syringe. E Add the amine (liquid or dissolved) via syringe. F Place the sealed tube in a preheated oil bath (e.g., 100 °C) and stir. E->F G Monitor reaction progress by TLC or LC-MS. H Cool to room temperature. G->H I Dilute with ethyl acetate and filter through a pad of Celite. J Wash the filtrate with water and brine. K Dry the organic layer over Na₂SO₄, filter, and concentrate. L Purify by column chromatography on silica gel. M Characterize the final product.

Figure 2: Experimental workflow for the selective Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4,7-dibromoisoquinoline (1.0 eq.), cesium carbonate (1.5 eq.), and Xantphos (4 mol%). Add tris(dibenzylideneacetone)dipalladium(0) (2 mol%).

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add the amine (1.2 eq.) via syringe. If the amine is a solid, it can be added in the first step with the other solids.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-bromo-7-aminoisoquinoline derivative.

Data Presentation and Expected Results

The success of the selective monoamination is highly dependent on the choice of catalyst system and reaction conditions. The following table presents representative data, based on literature for analogous systems, illustrating the expected yields for the coupling of 4,7-dibromoisoquinoline with various amines using a Pd₂(dba)₃/Xantphos catalyst system.

EntryAmineProductExpected Yield (%)
1Morpholine4-Bromo-7-(morpholin-4-yl)isoquinoline85-95
2Aniline4-Bromo-7-(phenylamino)isoquinoline75-85
3n-Butylamine4-Bromo-N-(n-butyl)isoquinolin-7-amine80-90
4Benzophenone imine4-Bromo-7-(1,1-diphenylmethylideneamino)isoquinoline70-80

Note: Yields are estimates based on similar transformations and should be optimized for each specific substrate. The use of benzophenone imine followed by acidic hydrolysis provides a route to the primary 7-aminoisoquinoline.[7]

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of high-purity palladium precatalyst and ligand. The reaction is sensitive to oxygen, so ensure proper inert atmosphere techniques are used. Premixing the palladium source and ligand in the solvent for a few minutes before adding the other reagents can sometimes be beneficial.

    • Insufficient Base Strength: Cesium carbonate is generally a good choice for these reactions. If conversion is still low, a stronger base like sodium tert-butoxide could be trialed, but be mindful of potential side reactions with sensitive functional groups.

  • Formation of Di-amination Product:

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine. A large excess can promote di-substitution.

    • Ligand Choice: The steric bulk of the ligand is key to preventing reaction at the more hindered C4 position. If di-amination is a significant issue, consider an even bulkier biaryl phosphine ligand.

  • Hydrodehalogenation (Loss of Bromine):

    • This side reaction can occur, particularly if there are sources of protic impurities. Ensure all reagents and solvents are anhydrous.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination provides a powerful and versatile method for the synthesis of this compound derivatives. By carefully selecting the appropriate catalyst system, particularly bulky biaryl phosphine ligands like Xantphos, and optimizing reaction conditions, high yields and excellent regioselectivity for amination at the C7 position can be achieved. The resulting products are valuable intermediates for the synthesis of complex molecules with potential applications in drug discovery, most notably in the development of novel kinase inhibitors. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this important transformation in their own synthetic endeavors.

References

The Strategic Utility of 4-Bromoisoquinolin-7-amine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, achieving selectivity for a specific kinase among the more than 500 members of the human kinome remains a significant challenge. The design of kinase inhibitors often relies on the identification of "privileged scaffolds" – core molecular structures that can be readily modified to achieve potent and selective inhibition of desired kinase targets. The isoquinoline core is one such privileged structure, and this guide focuses on the strategic application of a particularly valuable, yet underexplored, building block: 4-Bromoisoquinolin-7-amine .

This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound for the synthesis of novel kinase inhibitors. We will delve into the rationale for its use, its key physicochemical properties, and provide detailed, field-proven protocols for its derivatization into potent kinase inhibitors, with a focus on targeting the PI3K/Akt/mTOR signaling pathway.

Physicochemical Properties and Strategic Advantages of the Scaffold

This compound is a bifunctional molecule offering two orthogonal points for chemical modification. This dual reactivity is the cornerstone of its utility as a versatile building block.

PropertyValueSource
Molecular Formula C₉H₇BrN₂--INVALID-LINK--[1]
Molecular Weight 223.07 g/mol --INVALID-LINK--[1]
Appearance White to light yellow powder/crystal--INVALID-LINK--
Melting Point 40-44 °C--INVALID-LINK--
Boiling Point 280-285 °C--INVALID-LINK--[2]

Note: Some data is for the closely related isomer 4-Bromoisoquinoline, providing a reasonable estimate.

The strategic advantages of this scaffold are multifold:

  • The Bromine at Position 4: This serves as a handle for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups, which can be tailored to interact with specific residues in the kinase ATP-binding pocket.

  • The Amine at Position 7: This primary amine can be readily acylated, alkylated, or used in other nucleophilic reactions. This position is often solvent-exposed in the kinase active site, and modifications here can be used to enhance solubility, modulate pharmacokinetic properties, or introduce additional hydrogen bonding interactions to improve potency and selectivity.

  • The Isoquinoline Core: This rigid, planar heterocyclic system is a known "hinge-binder" in many kinase inhibitors, mimicking the adenine ring of ATP and forming crucial hydrogen bonds with the kinase hinge region.

Core Synthesis Workflow: A Modular Approach to Kinase Inhibitor Libraries

The dual functionality of this compound allows for a modular and efficient approach to the synthesis of diverse kinase inhibitor libraries. The general workflow involves the sequential or orthogonal functionalization of the two reactive sites.

G A This compound (Starting Material) B Suzuki Coupling (Aryl/Heteroaryl Introduction at C4) A->B Boronic Acid/Ester, Pd Catalyst, Base C Buchwald-Hartwig Amination (Amine Introduction at C4) A->C Amine, Pd Catalyst, Base D Acylation/Alkylation (Modification of N7) B->D Acyl Chloride/Alkyl Halide, Base C->D E Diverse Kinase Inhibitor Library D->E

Caption: General synthetic workflow for kinase inhibitor development.

Targeting the PI3K/Akt/mTOR Pathway: A Case Study

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Isoquinoline-based Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and inhibition point.

Inhibitors derived from the this compound scaffold can be designed to target the ATP-binding site of PI3K isoforms, thereby blocking the downstream signaling cascade and inhibiting cancer cell proliferation and survival.

Detailed Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol describes the introduction of an aryl or heteroaryl moiety at the 4-position of the isoquinoline core. This reaction is fundamental for exploring the structure-activity relationship (SAR) within the ATP-binding site.

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds.[6][7] It is catalyzed by a palladium complex and requires a base to activate the organoboron species.[8] The choice of catalyst, ligand, and base can significantly impact the reaction efficiency and scope.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 2 to 16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTypical Yields
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)70-95%
PdCl₂(dppf)Na₂CO₃Toluene/EtOH/H₂O65-90%
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene75-98%
Protocol 2: Buchwald-Hartwig Amination at the C4-Position

This protocol facilitates the formation of a C-N bond at the 4-position, introducing a secondary or primary amine. This is a powerful strategy for accessing different regions of the kinase active site.

Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[9] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[10]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or XPhos, 2-6 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a flame-dried reaction vessel.

  • Add the this compound and the desired amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Acylation of the 7-Amino Group

This protocol describes the modification of the 7-amino group, for instance, to introduce a solubilizing group or a pharmacophore that can interact with the solvent-exposed region of the kinase.

Rationale: Acylation of the primary amine at the 7-position is a straightforward and high-yielding transformation. The resulting amide can introduce new hydrogen bond donors and acceptors, and modulate the overall physicochemical properties of the inhibitor.

Materials:

  • 7-amino-4-(aryl)isoquinoline (from Protocol 1) (1.0 equiv)

  • Acyl chloride or anhydride (1.1-1.3 equiv)

  • Base (e.g., Pyridine, Triethylamine, or DIPEA, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Dissolve the 7-amino-4-(aryl)isoquinoline in the anhydrous solvent in a reaction vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base, followed by the dropwise addition of the acyl chloride or anhydride.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by recrystallization or flash column chromatography.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its orthogonal reactive sites allow for the systematic and efficient generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships. The protocols outlined in this guide provide a robust foundation for the derivatization of this scaffold to target key signaling pathways, such as the PI3K/Akt/mTOR cascade, which are implicated in a wide range of human diseases. The continued exploration of this and similar privileged scaffolds will undoubtedly pave the way for the discovery of next-generation targeted therapeutics with improved potency, selectivity, and clinical efficacy.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromoisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents. The functionalization of this core structure is of paramount importance in medicinal chemistry for the modulation of pharmacological properties. Among the various synthetic transformations, the construction of carbon-nitrogen (C-N) bonds represents a cornerstone of drug development, enabling the synthesis of complex amine-containing molecules.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds, largely superseding harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[2][3]

This application note provides a comprehensive guide to the development of reaction conditions for the Buchwald-Hartwig amination of 4-Bromoisoquinolin-7-amine, a key intermediate for the synthesis of novel kinase inhibitors and other therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss key optimization parameters to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[4] The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->Ar-Pd(II)(Br)L2 Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)(Br)L2->Amine_Coordination HNR'R'', Base Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L₂ Amine_Coordination->Ar-Pd(II)(NR'R'')L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated palladium(0) complex, forming a palladium(II) intermediate.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species.[5]

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and temperature, making careful optimization crucial for success, especially with challenging heteroaromatic substrates.

Optimized Protocol for the Amination of this compound

This protocol describes the coupling of this compound with morpholine as a representative secondary amine. The conditions have been selected based on literature precedents for similar heteroaromatic systems and are intended as a robust starting point for further optimization.

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating capabilities

  • Inert gas manifold (Schlenk line)

  • Syringes and needles for transfer of reagents

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction flask and condenser, and thoroughly dry the apparatus with a heat gun under a stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Addition: To the reaction flask, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Xantphos (0.03 mmol, 3 mol%), and palladium(II) acetate (0.015 mmol, 1.5 mol%).

  • Solvent and Amine Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv).

  • Reaction: Stir the reaction mixture at 100 °C under a positive pressure of inert gas. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted isoquinolin-7-amine.

Safety Precautions:

  • Palladium compounds and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • Anhydrous solvents are flammable.

Key Parameter Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the interplay of several reaction parameters. The following table provides a summary of key variables and their impact on the reaction outcome, offering a guide for optimization.

ParameterRecommended Starting PointRationale and Optimization Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often used as a stable Pd(II) source that is reduced in situ to the active Pd(0) species.[6] Pd₂(dba)₃ is a common Pd(0) source. Pre-formed palladium-ligand complexes (precatalysts) can also be highly effective.
Ligand Xantphos, Josiphos, XPhos, SPhosBulky, electron-rich phosphine ligands are crucial for promoting both oxidative addition and reductive elimination.[7] The choice of ligand is highly substrate-dependent and screening of different ligand classes is often necessary for optimal results.[6][7]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.[5] Sodium tert-butoxide is a common choice for many applications.[6] For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be more suitable.[6][8]
Solvent Toluene, Dioxane, THFAprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and dioxane are commonly used at elevated temperatures.[9]
Temperature 80-110 °CMost Buchwald-Hartwig aminations require heating to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the substrates and the chosen catalyst system.[6]

Troubleshooting and Advanced Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, screening different ligands, or using a stronger base. Ensure that the reaction is performed under strictly anhydrous and anaerobic conditions, as oxygen and water can deactivate the catalyst.

  • Side Reactions: The primary side reaction is often hydrodehalogenation of the starting aryl bromide. This can sometimes be suppressed by changing the ligand or lowering the reaction temperature.

  • Heteroaromatic Substrates: The nitrogen atoms in the isoquinoline ring can potentially coordinate to the palladium center, inhibiting catalysis. The use of bulky, electron-rich ligands can help to mitigate this issue.[2]

Conclusion

The Buchwald-Hartwig amination provides a powerful and adaptable platform for the synthesis of N-arylated isoquinolines. By carefully selecting and optimizing the reaction parameters, researchers can efficiently construct C-N bonds and access a wide range of novel chemical entities for drug discovery and development. The protocol and guidelines presented in this application note serve as a solid foundation for the successful implementation of this important transformation.

References

Application Notes & Protocols for the Sonogashira Coupling of Terminal Alkynes to 4-Bromoisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynyl-Isoquinolines in Drug Discovery

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules.[1] Its rigid structure provides a valuable framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The introduction of an alkynyl moiety, particularly at the C4 position, through the Sonogashira coupling reaction, dramatically expands the chemical space available to medicinal chemists.[2][3] This transformation creates a linear and sterically defined linker, ideal for probing protein binding pockets, constructing complex molecular architectures, or serving as a handle for further functionalization via click chemistry or other alkyne-based transformations.

4-Bromoisoquinolin-7-amine is a particularly valuable starting material. The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions, while the amino group at the 7-position offers a site for derivatization or can act as a key pharmacophoric element. The Sonogashira coupling of this substrate with terminal alkynes provides a direct route to 4-(alkynyl)isoquinolin-7-amines, which are key intermediates in the synthesis of novel therapeutics.[4] This guide provides a comprehensive overview of the Sonogashira coupling as applied to this specific substrate, offering mechanistic insights, detailed protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Synergistic Dance of Palladium and Copper

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] The classical Sonogashira reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, operating through two interconnected catalytic cycles.[7][8]

  • The Palladium Cycle (The Cross-Coupling Engine): The primary catalytic cycle is driven by a palladium(0) species.[9] It begins with the oxidative addition of the this compound to the Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[10] The subsequent step is transmetalation , where the alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The final step is reductive elimination , which forms the desired C-C bond of the product, 4-(alkynyl)isoquinolin-7-amine, and regenerates the active Pd(0) catalyst.[10]

  • The Copper Cycle (The Alkyne Activator): The role of the copper(I) co-catalyst is to activate the terminal alkyne.[8][11] The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This process is thought to increase the acidity of the terminal alkyne proton, facilitating its removal by the amine base.[11] This copper acetylide is the species that participates in the transmetalation step with the palladium complex.[5]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Pd(II)(Ar)(Br)L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Pd(II)(Ar)(C≡CR)L₂ PdII_Aryl->PdII_Alkynyl Transmetalation Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Product->Pd0 Regenerates Catalyst ArylHalide Ar-Br (this compound) ArylHalide->PdII_Aryl CuX Cu(I)X Cu_Alkyne_pi [Cu(I)(H-C≡CR)]⁺X⁻ CuX->Cu_Alkyne_pi π-Complex Formation Cu_Acetylide Cu(I)-C≡CR Cu_Alkyne_pi->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl Transfers Acetylide Alkyne H-C≡CR (Terminal Alkyne) Alkyne->Cu_Alkyne_pi Base Base (e.g., Et₃N) Base->Cu_Alkyne_pi

Figure 1: The interconnected catalytic cycles of the Sonogashira coupling.

Critical Reaction Parameters: A Tabulated Guide

The success of the Sonogashira coupling of this compound hinges on the careful selection of several key parameters. The presence of the amine functionality can potentially coordinate with the metal catalysts, influencing their activity. Therefore, judicious choice of ligands and conditions is paramount.

ParameterCommon ChoicesRationale & Field-Proven Insights
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(PPh₃)₄ is a reliable choice as it is already in the active Pd(0) state.[5] PdCl₂(PPh₃)₂ and Pd(OAc)₂ are Pd(II) precatalysts that are reduced in situ to Pd(0). For challenging substrates like aryl bromides, more active catalysts formed from Pd(OAc)₂ with bulky, electron-rich phosphine ligands may be beneficial.[12][13]
Copper(I) Co-catalyst CuICopper(I) iodide is the most common and effective co-catalyst for activating the terminal alkyne. Its presence significantly accelerates the reaction, allowing for milder conditions.[5][14] In some cases, a copper-free protocol may be desirable to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[6][15]
Ligand PPh₃ (Triphenylphosphine)PPh₃ is a standard ligand that is often part of the palladium source (e.g., Pd(PPh₃)₄). It stabilizes the palladium catalyst. For less reactive aryl bromides, more electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition.[12][13]
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)An amine base is required to neutralize the HBr byproduct and to facilitate the deprotonation of the terminal alkyne.[5][10] Et₃N often serves as both the base and a solvent. For more sensitive substrates, a non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ can be used.[15][16]
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), DioxaneThe choice of solvent depends on the solubility of the substrates and the reaction temperature. THF is a good general-purpose solvent. DMF can be beneficial for less soluble substrates. Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions.[15][16]
Temperature Room Temperature to 80 °CWhile many Sonogashira reactions with aryl iodides proceed at room temperature, aryl bromides typically require heating to facilitate the slower oxidative addition step.[16] The reaction should be monitored to avoid decomposition at higher temperatures.
Atmosphere Inert (Argon or Nitrogen)The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere to ensure its longevity and activity.[15]

Experimental Protocol: A Step-by-Step Workflow

This protocol provides a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific alkynes.

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.02-0.05 equivalents)

  • CuI (0.04-0.10 equivalents)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification A 1. Dry Schlenk flask under vacuum and backfill with Argon/Nitrogen. B 2. Add this compound, PdCl₂(PPh₃)₂, and CuI. A->B C 3. Add anhydrous THF and Et₃N. B->C D 4. Degas the mixture (e.g., freeze-pump-thaw). C->D E 5. Add terminal alkyne dropwise. D->E F 6. Heat to 50-80 °C and monitor by TLC or LC-MS. E->F G 7. Cool to room temperature. F->G H 8. Dilute with ethyl acetate and wash with water and brine. G->H I 9. Dry organic layer over Na₂SO₄, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Figure 2: Step-by-step workflow for the Sonogashira coupling protocol.

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.06 equiv).

  • Solvent and Base Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. Add anhydrous THF (to achieve a concentration of ~0.1 M of the aryl bromide) and anhydrous triethylamine (3.0 equiv).

  • Degassing: Stir the mixture at room temperature for 10 minutes. It is advisable to degas the solution by bubbling argon through it for 15-20 minutes or by using a freeze-pump-thaw method (3 cycles) for optimal results.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues. Wash the celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(alkynyl)isoquinolin-7-amine.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalystEnsure anhydrous and oxygen-free conditions.[15] Use freshly purchased or purified solvents and reagents. Consider a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand.[13]
Low reaction temperatureAryl bromides often require higher temperatures than aryl iodides.[16] Gradually increase the temperature, monitoring for any decomposition.
Glaser Homocoupling Presence of oxygen, excess copperRigorously exclude oxygen from the reaction. Consider reducing the amount of copper catalyst. A copper-free protocol can be employed as an alternative.[15]
Formation of Palladium Black Catalyst decompositionThis can be caused by impurities or high temperatures. Ensure all reagents and solvents are pure. The use of a more robust ligand can help stabilize the palladium catalyst.
Difficulty with Purification Residual catalyst or saltsFiltering the reaction mixture through a pad of celite before aqueous workup is crucial. The amine base can sometimes be challenging to remove; washing with a dilute acid (e.g., 1M HCl) can help, provided the product is stable to acidic conditions.

References

Application Notes and Protocols: N-Acylation and N-Alkylation of 4-Bromoisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromoisoquinolin-7-amine in Medicinal Chemistry

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of isoquinoline exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions.[1][3][4] The strategic functionalization of the isoquinoline core allows for the fine-tuning of these properties, making it a fertile ground for drug discovery and development.[2][5]

This compound is a particularly valuable synthetic intermediate. The presence of three distinct reactive sites—the nucleophilic 7-amino group, the bromine atom at the 4-position amenable to cross-coupling reactions, and the basic nitrogen atom in the isoquinoline ring—offers a versatile platform for creating diverse molecular architectures. This guide provides a detailed exploration of two fundamental transformations of the 7-amino group: N-acylation and N-alkylation. Mastering these reactions is critical for researchers aiming to generate libraries of novel compounds for biological screening.

PART 1: Foundational Principles of N-Acylation and N-Alkylation

The Nucleophilic Character of the 7-Amino Group

The reactivity of the 7-amino group in this compound is governed by the lone pair of electrons on the nitrogen atom. This lone pair makes the amine a nucleophile, capable of attacking electron-deficient centers. The aromatic nature of the isoquinoline ring slightly delocalizes this lone pair, making it less basic and nucleophilic than a typical aliphatic amine, but it remains sufficiently reactive for the transformations discussed herein.

Mechanism and Rationale of N-Acylation

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., chloride or carboxylate) to yield the stable amide product.

Caption: Generalized mechanism of N-acylation of a primary amine.

Mechanism and Rationale of N-Alkylation

N-alkylation introduces an alkyl group onto the amine nitrogen. While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to over-alkylation, producing tertiary amines and even quaternary ammonium salts.[9][10]

A more controlled and widely adopted method is reductive amination .[9][11] This two-step, one-pot process first involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine (or enamine). This imine is then reduced in situ to the corresponding secondary or tertiary amine.[11][12]

The key to the success of this method lies in the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the protonated imine intermediate over the starting carbonyl compound, preventing premature reduction of the aldehyde or ketone.[9]

G Start This compound + Aldehyde/Ketone (R₂C=O) Imine Imine Intermediate Formation (Schiff Base) Start->Imine Condensation (-H₂O) Reduction In situ Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Protonation & Hydride Attack Product N-Alkylated Product Reduction->Product G cluster_workflow General Experimental Workflow Start 1. Reaction Setup (Substrate, Solvent, Reagents) React 2. Reaction (Stirring, Temp Control) Start->React Monitor 3. Monitoring (TLC / LC-MS) React->Monitor Monitor->React Continue if incomplete Workup 4. Aqueous Work-up (Quenching, Extraction) Monitor->Workup Reaction Complete Dry 5. Drying & Concentration (Anhydrous Salt, Rotovap) Workup->Dry Purify 6. Purification (Column Chromatography) Dry->Purify Analyze 7. Analysis (NMR, MS, Purity Check) Purify->Analyze

References

Application Notes & Protocols: Leveraging 4-Bromoisoquinolin-7-amine in Fragment-Based Drug Discovery for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern hit-identification strategies, prized for its efficiency in exploring chemical space and delivering high-quality, optimizable starting points.[1][2] This guide details the application of 4-Bromoisoquinolin-7-amine , a strategically designed fragment, within the FBDD paradigm. The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibition.[3][4][5][6] this compound capitalizes on this heritage, presenting a rigid, flat core for defined interactions, a crucial hydrogen-bonding amine, and a synthetically "poised" bromine atom that serves as a versatile vector for rapid, structure-guided lead optimization. These notes provide a comprehensive scientific rationale, detailed experimental protocols for screening and validation, and a strategic framework for evolving this fragment into potent lead compounds.

Section 1: The Fragment – A Physicochemical and Strategic Profile

The success of an FBDD campaign is fundamentally linked to the quality of the fragments in the screening library.[7][8] An ideal fragment is not merely small; it is an efficient, information-rich probe of a protein's binding landscape. This compound is designed to meet these stringent criteria.

Physicochemical Properties & "Rule of Three" Compliance

Fragments are typically governed by the "Rule of Three" (Ro3), a set of guidelines that ensures they possess favorable properties for screening and optimization, such as high solubility and low complexity.[2][7][9]

PropertyValue (Calculated/Predicted)"Rule of Three" GuidelineCompliance & Rationale
Molecular Weight (MW) 223.07 g/mol [10][11]< 300 DaYes. Low MW allows for more effective exploration of chemical space and provides ample room for synthetic elaboration without excessive molecular weight gain.[12]
cLogP ~2.3[11]≤ 3Yes. Ensures high aqueous solubility, which is critical for biophysical screening assays that often require high compound concentrations to detect weak binding.[7]
Hydrogen Bond Donors (HBD) 1 (from -NH₂)≤ 3Yes. A single, well-defined HBD group provides a strong directional interaction for anchoring, a hallmark of efficient binding.
Hydrogen Bond Acceptors (HBA) 2 (from ring Nitrogens)≤ 3Yes. The limited number of acceptors reduces the risk of non-specific interactions and maintains a favorable polarity profile.
Rotatable Bonds 0≤ 3Yes. The rigid isoquinoline core reduces the entropic penalty upon binding, leading to higher ligand efficiency.[8]
Polar Surface Area (PSA) 38.9 Ų[11]N/A (but relevant)A moderate PSA contributes to good solubility and cell permeability balance during later optimization stages.
Strategic Analysis of Structural Features

Beyond Ro3 compliance, the specific architecture of this compound provides distinct strategic advantages:

  • The Isoquinoline Scaffold: This bicyclic aromatic system serves as a rigid, planar anchor. In the context of kinase inhibitors, it is an ideal shape-mimic for the adenine region of ATP, allowing it to fit snugly into the ATP binding pocket and engage in favorable π-stacking interactions with aromatic residues.[3][13]

  • The 7-Amino Group: This functional group is the primary anchoring point. Its position is analogous to groups on known kinase inhibitors that form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment connecting the N- and C-lobes.[14] This interaction is often the key determinant of initial binding and orientation.

  • The 4-Bromo Substituent: This is the fragment's "poised" vector for growth.[15] The bromine atom itself is typically a weak interactor, but its true value lies in its synthetic tractability. It serves as a chemically reactive handle for a wide array of robust and well-characterized cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[16] Crucially, when the 7-amino group anchors in the hinge, the 4-position is often directed towards the solvent-exposed region of the ATP pocket, providing an unobstructed path for synthetic elaboration into adjacent pockets.[17]

Section 2: The FBDD Workflow – From Fragment to Lead

The journey from a validated fragment hit to a lead compound is a systematic, multi-stage process. The following workflow illustrates the central role of this compound within this framework.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. This compound) Screen Primary Screen (SPR, NMR, MST) Lib->Screen Screening Hit Initial Hit (Weak Binder) Screen->Hit Identifies Ortho Orthogonal Screen (e.g., DSF, ITC) Hit->Ortho Validation Xtal X-Ray Crystallography Ortho->Xtal Confirms Validated Validated Hit + Binding Mode Xtal->Validated Reveals 3D Pose SBDD Structure-Based Design (In Silico Elaboration) Validated->SBDD Optimization Chem Medicinal Chemistry (Fragment Growing via C4-Br) SBDD->Chem Guides Lead Potent Lead Compound (Improved Affinity) Chem->Lead Synthesizes Lead->Screen Iterative Re-screening

Caption: The FBDD workflow using this compound.

Section 3: Application Protocol 1 – Primary Screening & Hit Identification

Objective: To detect and quantify the binding of this compound to a target kinase, thereby identifying it as an initial "hit".

Causality Statement: A primary screen must be sensitive enough to detect the weak affinities (typically in the micromolar to millimolar range) characteristic of fragment binding.[9] We present protocols for Surface Plasmon Resonance (SPR), a gold-standard for quantifying binding kinetics in real-time, and NMR spectroscopy, a robust solution-based method that confirms direct interaction.[18]

Protocol 3.1: Surface Plasmon Resonance (SPR) Screening

Rationale: SPR measures changes in mass on a sensor chip surface, allowing for label-free, real-time detection of binding and dissociation. It provides kinetic (kₐ, kₔ) and affinity (K_D) data, which are invaluable for ranking initial hits.[18]

Materials:

  • Biacore instrument (e.g., Biacore 8K, T200)[18]

  • Sensor Chip CM5 (or other suitable surface)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target kinase (≥95% purity), ~50-100 µg

  • This compound stock solution (e.g., 100 mM in 100% DMSO)

  • Running buffer (e.g., HBS-EP+, pH 7.4, with 1-2% DMSO)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Methodology:

  • Protein Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target kinase (diluted to 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve a target immobilization level of 8,000-12,000 Response Units (RU).

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein injection to enable background subtraction.

  • Fragment Preparation:

    • Prepare a serial dilution of this compound in running buffer. A typical concentration range for fragment screening is 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and matches the running buffer.

  • Screening Run:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Perform a "solvent correction" run by injecting a series of DMSO concentrations to calibrate the system for bulk refractive index changes.

    • Inject each concentration of the fragment over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Between injections, regenerate the surface with a short pulse of the regeneration solution if necessary to remove all bound fragment.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and a buffer blank injection ("double referencing").

    • Plot the steady-state response against fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K_D).

Expected Results: A successful hit will show concentration-dependent binding. For a typical fragment, a K_D in the range of 50 µM to 900 µM is expected.

FragmentTechniqueResult (Hypothetical)
This compoundSPRK_D = 215 µM
Negative Control FragmentSPRNo Binding Detected

Section 4: Application Protocol 2 – Hit Validation & Structural Characterization

Objective: To confirm the binding interaction observed in the primary screen using an orthogonal method and to determine the high-resolution 3D binding mode.

Causality Statement: Hit validation using a different biophysical technique is essential to eliminate false positives that can arise from assay artifacts.[19] Subsequently, obtaining a high-resolution crystal structure is the most powerful step in FBDD, as it provides a definitive blueprint for rational, structure-based drug design.[20][21]

Hit_Validation cluster_0 Orthogonal Confirmation cluster_1 Structural Characterization Input Primary Hit from SPR (K_D = 215 µM) DSF Differential Scanning Fluorimetry (DSF) Input->DSF Test for Thermal Shift ITC Isothermal Titration Calorimetry (ITC) Input->ITC Measure Binding Thermodynamics Xtal X-Ray Crystallography DSF->Xtal Proceed if ΔTm > 2°C ITC->Xtal Proceed if K_D Confirmed Output Validated Structural Hit: - Confirmed Binding - 3D Binding Pose - Growth Vectors Identified Xtal->Output

Caption: Workflow for hit validation and structural characterization.

Protocol 4.1: X-Ray Crystallography by Soaking

Rationale: This technique provides an atomic-level snapshot of how the fragment sits in the target's binding site. This information reveals the key interactions (like the H-bonds from the 7-amino group) and, critically, confirms the orientation and solvent accessibility of the 4-bromo "growth vector".

Materials:

  • Apo-crystals of the target kinase, grown to a suitable size (e.g., >50 µm).

  • Cryoprotectant solution (e.g., mother liquor supplemented with 25% glycerol).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • Soaking solution (cryoprotectant solution containing 5-10 mM of the fragment).

  • Crystal harvesting loops, magnetic wands, and cryo-vials.

  • Access to a synchrotron beamline for data collection.

Methodology:

  • Crystal Preparation:

    • Grow crystals of the target kinase using a standard method like vapor diffusion (sitting or hanging drop). This requires a robust and reproducible crystallization condition.[22]

  • Fragment Soaking:

    • Prepare the soaking solution. The final concentration of the fragment may need optimization to maximize occupancy without causing crystal damage.

    • Using a crystal loop, carefully transfer an apo-crystal from its growth drop into a drop of the soaking solution.

    • Allow the crystal to soak for a period ranging from 30 minutes to overnight. The optimal time is target-dependent.

  • Cryo-cooling:

    • Briefly move the soaked crystal through a drop of cryoprotectant solution (if not already included in the soak).

    • Quickly loop the crystal and plunge it into liquid nitrogen to flash-cool it, preventing ice crystal formation.

  • Data Collection and Processing:

    • Mount the frozen crystal on the goniometer of a synchrotron beamline.

    • Collect a complete X-ray diffraction dataset.

    • Process the data using software like XDS or MOSFLM to integrate intensities and scale the data.

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the known apo-protein structure as a model.

    • Calculate difference electron density maps (Fo-Fc). A clear, unambiguous region of positive density corresponding to the shape of this compound should be visible in the binding site.

    • Model the fragment into the density and perform iterative rounds of refinement and model building until convergence is reached with good R-factors and geometry.

Expected Outcome:

  • A high-resolution structure (e.g., <2.5 Å)[22] showing the fragment bound in the ATP-binding site.

  • Key Interaction: The 7-amino group is expected to form one or two hydrogen bonds to the backbone carbonyls/amides of the kinase hinge region.

  • Vector Confirmation: The 4-bromo substituent should be pointing out of the pocket, towards the solvent-exposed region, confirming it is an ideal point for synthetic elaboration without steric hindrance.

Section 5: Application Protocol 3 – Fragment Evolution via "Growing"

Objective: To leverage the structural data to rationally design and synthesize a more potent lead compound by extending the fragment from its 4-bromo vector.

Causality Statement: The "fragment growing" strategy is one of the most direct and successful methods for hit-to-lead optimization.[23] By adding chemical functionality that occupies an adjacent pocket and forms new, favorable interactions, a significant and predictable gain in binding affinity can be achieved.

Fragment_Growing cluster_0 Initial Fragment Hit cluster_1 Structure-Guided Synthesis cluster_2 Evolved Lead Compound Start This compound K_D = 215 µM Design Identify adjacent pocket from crystal structure Start->Design Informs React Suzuki Coupling: + Phenylboronic acid Design->React Guides End 4-Phenylisoquinolin-7-amine K_D = 1.5 µM React->End Yields

References

Application Notes & Protocols: A Guide to the Synthesis and Cytotoxicity Screening of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Resurgence of a Privileged Scaffold

The 4-aminoquinoline core is a classic example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2][3] Historically cemented in global health as the backbone of antimalarial drugs like Chloroquine (CQ), this versatile heterocycle is experiencing a significant renaissance in oncology.[1][4][5] Researchers have discovered that the same physicochemical properties that make 4-aminoquinolines effective against Plasmodium falciparum—such as their ability to accumulate in acidic cellular compartments like lysosomes—can be harnessed to disrupt cancer cell homeostasis, induce apoptosis, and overcome chemoresistance.[4][6]

This application note provides a comprehensive, field-proven guide for researchers, chemists, and drug development professionals. We will detail a robust synthetic pathway to generate novel 4-aminoquinoline derivatives and provide a step-by-step protocol for evaluating their cytotoxic potential against cancer cell lines. Our focus is not just on the "how," but on the "why," offering insights into the causality behind experimental choices to empower researchers to adapt and innovate.

Part I: Synthesis of 4-Aminoquinoline Derivatives

Strategic Approaches to Synthesis

The construction of a 4-aminoquinoline library can be approached through several modern synthetic strategies. The choice of method often depends on the desired complexity of the final molecule and the available starting materials.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most direct and widely employed method for synthesizing 4-aminoquinolines.[4][7][8] The reaction leverages the inherent electronic properties of the quinoline ring, where the nitrogen atom activates the C4 position, making it susceptible to nucleophilic attack by a primary or secondary amine. The process involves the displacement of a good leaving group, typically a halogen like chlorine, from a 4-haloquinoline precursor.[7] Due to its reliability and operational simplicity, we will feature this method in our detailed protocol.

  • Palladium-Catalyzed Cross-Coupling Reactions: For more complex architectures and to introduce diversity at other positions of the quinoline ring, palladium-catalyzed reactions are indispensable tools.

    • Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds between aryl halides and a vast array of amines, often under milder conditions than traditional SNAr and with broader substrate scope.[9][10]

    • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, enabling the introduction of alkynyl moieties which can be further functionalized.[11][12][13][14]

    • Suzuki Coupling: This reaction couples an organoboron species with an organohalide, perfect for creating biaryl structures or introducing aryl groups onto the quinoline scaffold.[15][16][17]

Featured Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a reliable method for synthesizing a 4-aminoquinoline derivative from a commercially available 4-chloroquinoline precursor.

G cluster_0 Reaction Setup cluster_2 Work-up & Purification cluster_3 Final Product A 4,7-dichloroquinoline D Combine & Heat (e.g., 130°C, 6-7h) A->D B Amine Nucleophile (e.g., N,N-dimethylethane-1,2-diamine) B->D C Solvent (optional) or Neat Conditions C->D E Reaction Quenching (e.g., add water) D->E F Liquid-Liquid Extraction (e.g., with EtOAc or DCM) E->F G Purification (Silica Gel Column Chromatography) F->G H Pure 4-Aminoquinoline Derivative G->H I Characterization (NMR, MS) H->I

Caption: General workflow for synthesizing 4-aminoquinoline derivatives via SNAr.

  • 4,7-dichloroquinoline

  • N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (or other desired primary/secondary amine)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Deionized water

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/EtOAc mixture)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Reaction Setup: In a clean, dry round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq) with the desired amine (e.g., N,N-dimethylethane-1,2-diamine, 2-4 eq). The reaction can often be run "neat" (without solvent).[4]

    • Causality Check: Using an excess of the amine nucleophile serves two critical purposes: it drives the reaction equilibrium towards the product according to Le Châtelier's principle, and the excess amine acts as a base to neutralize the HCl generated during the reaction.

  • Heating and Reaction Monitoring: Place the flask in a heating mantle or oil bath and heat the mixture to 130°C with continuous stirring.[4] Monitor the reaction progress by TLC until the starting 4,7-dichloroquinoline spot is consumed (typically 6-7 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Add deionized water to the flask and stir. The product may precipitate as a solid or remain as an oil.

    • Basify the mixture with a saturated NaHCO₃ solution to ensure any remaining HCl is neutralized and the product is in its free base form.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using an organic solvent like ethyl acetate or DCM (3x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

    • Purify the crude material using silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC beforehand.

  • Characterization: Collect the pure fractions, combine, and remove the solvent under vacuum. Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][18]

Part II: Cytotoxicity Screening of 4-Aminoquinoline Derivatives

Introduction to Cytotoxicity Assays

Once a library of derivatives has been synthesized and purified, the next critical step is to assess their biological activity. Cytotoxicity assays are fundamental in drug discovery for determining the concentration at which a compound is toxic to cells. The 50% Growth Inhibition (GI₅₀) or 50% Inhibitory Concentration (IC₅₀) are key metrics derived from these assays, representing the compound concentration required to inhibit cell growth or viability by 50%.

Featured Protocol: MTT Assay for Cell Viability

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19] It is a cornerstone technique in toxicology and cancer research.

The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[20] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of metabolically active, viable cells.[19] The amount of formazan produced is directly proportional to the number of living cells, and it can be quantified by dissolving the crystals in a suitable solvent and measuring the absorbance.[21]

G MTT MTT (Yellow, Water-Soluble) Enzyme Mitochondrial Dehydrogenases (NAD(P)H) MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) DMSO Solubilization (e.g., DMSO) Formazan->DMSO Mitochondria Viable Cell Mitochondria Mitochondria->Enzyme Enzyme->Formazan Measurement Measure Absorbance (570-590 nm) DMSO->Measurement

Caption: The biochemical principle of the MTT cytotoxicity assay.

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468 breast cancer cells).[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized 4-aminoquinoline derivatives dissolved in sterile DMSO (e.g., 10 mM stock solutions)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized).[21]

  • Solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 590 nm[20]

  • Cell Seeding:

    • Culture cells to ~80% confluency. Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[22]

    • Causality Check: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. An initial optimization experiment is essential.

    • Include wells with medium only for background control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your synthesized compounds and a positive control (e.g., Chloroquine) in complete medium. A typical concentration range might be 0.1 µM to 100 µM.

    • Also prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically <0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound dilutions.

    • Return the plate to the incubator for an exposure period, typically 48 or 72 hours.

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[21]

    • Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.[22]

    • Carefully aspirate the medium containing MTT. Be gentle to avoid dislodging the cells and formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[20]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 590 nm using a microplate reader.

    • Calculation:

      • Subtract the average absorbance of the "medium only" blank from all other readings.

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Data Plotting: Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the GI₅₀/IC₅₀ value.

The following table presents example GI₅₀ values for synthesized 4-aminoquinoline derivatives against two human breast cancer cell lines, based on published data.[4]

Compound IDR Group at C7Side Chain at C4GI₅₀ (µM) MDA-MB-468GI₅₀ (µM) MCF-7
Chloroquine (Control)-Cl-NH-CH(CH₃)-(CH₂)₃-N(C₂H₅)₂24.3620.72
Derivative 1 -Cl-NH-(CH₂)₂-N(CH₃)₂8.7336.77
Derivative 2 -F-NH-(CH₂)₂-N(CH₃)₂11.47Not Reported
Derivative 3 -OCH₃-NH-(CH₂)₂-N(CH₃)₂14.0912.90
Derivative 4 -ClBisquinoline Dimer7.3514.80

Data adapted from Kumar et al. (2007). This table illustrates how modifications to the quinoline core and side chain can drastically alter cytotoxic potency and selectivity between different cell lines.

Conclusion

The 4-aminoquinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. This guide provides a solid and reliable framework for the synthesis and preliminary biological evaluation of new derivatives. The straightforward SNAr reaction allows for the rapid generation of diverse compound libraries, while the MTT assay offers a robust and high-throughput method for identifying promising cytotoxic leads. By understanding the principles behind each step, from chemical reaction mechanisms to the biological basis of the cytotoxicity assay, researchers are well-equipped to explore the vast chemical space of 4-aminoquinolines and contribute to the development of next-generation anticancer therapeutics.[23][24]

References

Application Notes and Protocols for the Biological Screening of 4-Bromoisoquinolin-7-amine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Core in Drug Discovery

The isoquinoline ring system is a prominent structural motif found in numerous natural alkaloids and synthetic compounds, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1][2][3] This heterocyclic aromatic compound, formed by the fusion of a benzene and a pyridine ring, serves as the backbone for a wide array of molecules with significant therapeutic potential.[3] Derivatives of isoquinoline have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4][5] The versatility of the isoquinoline core allows for extensive chemical modification, enabling the fine-tuning of its biological properties and the development of novel therapeutic agents.[4]

This document provides a detailed protocol for the biological screening of a novel library of 4-Bromoisoquinolin-7-amine derivatives. Given the broad therapeutic potential of the isoquinoline scaffold, this guide outlines a multi-pronged screening strategy designed to identify bioactive compounds with potential applications in oncology, kinase-mediated diseases, and infectious diseases. The protocols herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for the initial biological characterization of this compound class, from primary high-throughput screening (HTS) to hit confirmation and initial mechanism of action studies.

Primary Screening Strategy: A Multi-Target Approach

To maximize the potential for discovering novel bioactivities within the this compound library, a parallel primary screening approach is recommended. This strategy involves simultaneously screening the library against distinct biological targets representing key areas of therapeutic interest. This approach is more efficient than a sequential one for a novel library with an unknown activity profile. The three proposed primary screening arms are:

  • Oncology: A cell proliferation assay against a panel of human cancer cell lines.

  • Kinase Inhibition: A biochemical assay to identify inhibitors of a representative protein kinase.

  • Antimicrobial Activity: A bacterial growth inhibition assay against representative Gram-positive and Gram-negative bacteria.

This parallel workflow allows for the rapid identification of compounds with diverse biological activities, providing a broad overview of the library's potential.

G cluster_0 Library Preparation cluster_1 Primary High-Throughput Screening (HTS) cluster_2 Hit Identification Library This compound Library (in DMSO) Oncology Cancer Cell Proliferation Assay Library->Oncology 10 µM final conc. Kinase Biochemical Kinase Assay Library->Kinase 10 µM final conc. Antimicrobial Bacterial Growth Inhibition Assay Library->Antimicrobial e.g., 32 µg/mL final conc. Onco_Hits Antiproliferative Hits Oncology->Onco_Hits Kinase_Hits Kinase Inhibitor Hits Kinase->Kinase_Hits Antimicrobial_Hits Antimicrobial Hits Antimicrobial->Antimicrobial_Hits

Caption: Parallel primary screening workflow for the this compound library.

Protocol 1: Cancer Cell Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each library compound in DMSO.

    • Perform serial dilutions to create working solutions.

    • Add 1 µL of each compound solution to the designated wells to achieve a final concentration of 10 µM. Include vehicle controls (DMSO) and positive controls (e.g., Doxorubicin).

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, 5% CO2.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

Principle: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. A lower signal indicates inhibition of the kinase.

Materials:

  • Recombinant kinase (e.g., a representative tyrosine or serine/threonine kinase)

  • Kinase substrate (specific to the chosen kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Kinase buffer

  • 384-well white plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution.

    • Add 0.5 µL of the library compound (at 10x the final concentration).

    • Initiate the reaction by adding 2 µL of a 2.5x ATP solution. The final reaction volume is 5 µL.

    • Incubate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

Protocol 3: Bacterial Growth Inhibition Assay (Broth Microdilution)

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay is performed in a liquid growth medium in a microtiter plate.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Mueller-Hinton Broth (MHB)

  • 96-well round-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Compound Preparation:

    • Add 50 µL of sterile MHB to each well of a 96-well plate.

    • Add 50 µL of the library compound (e.g., at 64 µg/mL) to the first column of wells and perform a 2-fold serial dilution across the plate.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

    • Add 50 µL of the diluted bacterial suspension to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition:

    • Visually inspect the wells for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

    • Alternatively, add 10 µL of resazurin solution and incubate for 2-4 hours. A color change from blue to pink indicates bacterial growth.

Hit Confirmation and Prioritization

Compounds that show significant activity in the primary screens ("hits") must be subjected to a confirmation and validation process to eliminate false positives and prioritize the most promising candidates for further investigation.

1. Hit Confirmation:

  • Re-testing: Primary hits should be re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Analysis: Confirmed hits should be tested over a range of concentrations (typically 8-10 points) to determine their potency (IC50 for inhibition or EC50 for activation).

2. Counter-Screening and Selectivity:

  • Cytotoxicity: For hits from the oncology screen, it is crucial to assess their cytotoxicity against a non-cancerous cell line (e.g., human fibroblasts) to determine a selectivity index (SI). A high SI indicates that the compound is more potent against cancer cells than normal cells.

  • Assay Interference: Hits from biochemical assays should be tested in counter-screens to rule out assay artifacts (e.g., compound autofluorescence or luciferase inhibition).

Table 1: Summary of Hit Confirmation Data

Compound IDPrimary ScreenPrimary Activity (% Inhibition @ 10µM)Confirmed IC50/MIC (µM)Cytotoxicity CC50 (µM) (Non-cancerous cells)Selectivity Index (CC50/IC50)
Cmpd-001Oncology85% (MCF-7)1.225.421.2
Cmpd-002Kinase92% (Kinase X)0.8> 50> 62.5
Cmpd-003AntimicrobialMIC = 16 µg/mL (S. aureus)16 µg/mLN/AN/A

Secondary Assays and Mechanism of Action Studies

Once hits are confirmed and prioritized, secondary assays are employed to further characterize their biological activity and elucidate their mechanism of action.

For Antiproliferative Hits:
  • Apoptosis Induction: Assays such as Caspase-Glo® 3/7 can determine if the compound induces programmed cell death. An increase in caspase activity is a hallmark of apoptosis.

  • Cell Cycle Analysis: Flow cytometry using propidium iodide (PI) staining can reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

G cluster_0 Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Caption: A potential mechanism of action for an antiproliferative hit targeting the MAPK/ERK pathway.

For Kinase Inhibitor Hits:
  • Kinase Selectivity Profiling: Hits should be screened against a broad panel of kinases to determine their selectivity.[7] This is critical for understanding potential off-target effects and for developing a safe therapeutic.

  • Cellular Target Engagement: Assays like the NanoBRET™ Target Engagement Assay can confirm that the compound binds to its intended kinase target within living cells.

For Antimicrobial Hits:
  • Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum, distinguishing between bactericidal and bacteriostatic effects.

  • Time-Kill Assays: These assays provide information on the rate at which an antimicrobial agent kills a bacterium.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial biological evaluation of a this compound library. By employing a parallel primary screening strategy followed by rigorous hit confirmation and mechanism of action studies, researchers can efficiently identify and characterize novel bioactive compounds. The inherent versatility of the isoquinoline scaffold suggests that such a screening campaign is likely to yield promising lead compounds for the development of new therapeutics in a range of disease areas.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromoisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromoisoquinolin-7-amine. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to help you improve your yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address potential issues you may encounter.

Part 1: Strategic Synthesis Planning

Question: What is the most logical and efficient synthetic route to prepare this compound?

Answer: The synthesis of this compound is typically approached via a three-step sequence starting from a commercially available substituted isoquinoline. The most critical decision is the order of bromination and nitration. While multiple paths exist, the most reliable route involves the reduction of an intermediate, 4-bromo-7-nitroisoquinoline .

There are two primary pathways to this key intermediate:

  • Route A: Nitration followed by Bromination. Start with 7-nitroisoquinoline, then brominate the C4 position.

  • Route B: Bromination followed by Nitration. Start with 4-bromoisoquinoline, then nitrate the C7 position.

Our Recommendation: Route A is generally preferred. The electron-withdrawing nitro group at C7 deactivates the benzene ring towards further electrophilic substitution, which can help direct the incoming electrophile (bromine) to the more activated pyridine ring, specifically the C4 position. Conversely, in Route B, nitrating 4-bromoisoquinoline can lead to a mixture of isomers, complicating purification.

Below is a workflow diagram illustrating the recommended synthetic pathway (Route A).

Synthetic_Workflow cluster_0 Recommended Synthetic Pathway 7-Nitroisoquinoline 7-Nitroisoquinoline 4-Bromo-7-nitroisoquinoline 4-Bromo-7-nitroisoquinoline 7-Nitroisoquinoline->4-Bromo-7-nitroisoquinoline Step 1: Electrophilic Bromination This compound This compound 4-Bromo-7-nitroisoquinoline->this compound Step 2: Nitro Group Reduction Reduction_Troubleshooting Start Reduction of 4-bromo-7-nitroisoquinoline Check_TLC Analyze reaction TLC. What is observed? Start->Check_TLC Debromination Major Spot is Debrominated Product (7-aminoisoquinoline) Check_TLC->Debromination Debromination Incomplete Starting Material Remains Check_TLC->Incomplete Incomplete Rxn Success Clean Conversion to Desired Product Check_TLC->Success Success Action_Debrom Action: 1. Stop using Pd/C. 2. Switch to SnCl₂/HCl or Fe/HCl. Debromination->Action_Debrom Action_Incomplete Action: 1. Add more reducing agent. 2. Gently warm (if using SnCl₂). 3. Ensure acid is not consumed. Incomplete->Action_Incomplete Action_Success Proceed to Workup and Purification. Success->Action_Success

Technical Support Center: Purification of Crude 4-Bromoisoquinolin-7-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-bromoisoquinolin-7-amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of purifying this and similar aromatic amine compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your separations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound on standard silica gel?

The primary challenge stems from the fundamental chemical properties of the analyte and the stationary phase. This compound has a basic amino group, while standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1] This acid-base interaction can lead to several problems:

  • Irreversible Adsorption: The basic amine can bind very strongly to the acidic silanol groups, sometimes so strongly that the compound does not elute from the column at all.

  • Peak Tailing: Even if the compound elutes, the strong interaction causes slow desorption kinetics, resulting in broad, asymmetric peaks (tailing). This significantly reduces resolution and leads to impure fractions.

  • Compound Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive compounds.[2] Before committing to a large-scale purification, it is crucial to test your compound's stability by spotting it on a TLC plate, letting it sit for an hour or two, and then eluting to see if any new spots have appeared.[2]

Q2: What is the best stationary phase for purifying this compound?

Given the basic nature of the analyte, you have two primary, superior alternatives to standard silica gel:

  • Amine-Modified Silica Gel: This is often the best choice. These stationary phases have an amine-functionalized surface which masks the acidic silanol groups.[1][3] This minimizes the strong acid-base interactions, leading to symmetrical peaks and more predictable elution. Purifications can often be achieved with simple non-polar/polar solvent systems (like hexane/ethyl acetate) without the need for basic additives.[3][4]

  • Deactivated Silica Gel or Alumina: Neutral or basic alumina can be an effective alternative to silica. Another approach is to "deactivate" standard silica gel by pre-treating it. This can be done by flushing the packed column with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., 1-2%) before loading the sample. This neutralizes the most acidic sites on the silica surface.

Q3: How do I select an appropriate mobile phase (eluent)?

Mobile phase selection is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[5] The goal is to find a solvent system that provides a retention factor (Rf) for your target compound of approximately 0.25-0.35.[2]

  • Polarity: this compound is a polar molecule due to the amine group and the nitrogen in the isoquinoline ring system. Therefore, you will likely need a moderately polar to polar solvent system.[6]

  • Starting Solvent Systems (for TLC): Begin with a binary mixture of a non-polar solvent and a polar solvent. Good starting points include:

    • Hexane / Ethyl Acetate

    • Dichloromethane / Methanol

  • For Highly Polar Compounds: If your compound does not move from the baseline even in 100% ethyl acetate, you will need a more polar system. A common choice is dichloromethane with an increasing percentage of methanol.[2]

  • Adding a Basic Modifier (for standard silica): If you must use standard silica gel, incorporating a small amount of a basic modifier into your mobile phase is essential to prevent peak tailing.[1][5]

    • Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase. For example, a solvent system could be Dichloromethane:Methanol:Ammonium Hydroxide (95:4.5:0.5).

Experimental Workflow: Column Chromatography

The following diagram outlines the logical workflow for developing a purification protocol for this compound.

G cluster_0 Phase 1: Method Development (TLC) cluster_1 Phase 2: Column Purification TLC_Start Start: Crude Sample TLC_Solvent Select TLC Solvent System (e.g., Hexane/EtOAc, DCM/MeOH) TLC_Start->TLC_Solvent TLC_Modifier Add Basic Modifier? (e.g., 1% TEA for Silica Gel) TLC_Solvent->TLC_Modifier TLC_Run Run TLC Plate TLC_Modifier->TLC_Run Yes/No TLC_Analyze Analyze Rf and Spot Shape (Target Rf ~0.3, No Streaking) TLC_Run->TLC_Analyze TLC_Optimize Optimize Solvent Ratio TLC_Analyze->TLC_Optimize Rf too high/low Prep_Column Prepare & Pack Column (e.g., Amine-Silica or Silica) TLC_Analyze->Prep_Column Optimized System Found TLC_Optimize->TLC_Solvent Re-test Load_Sample Load Crude Sample (Wet or Dry Loading) Prep_Column->Load_Sample Elute_Column Elute with Optimized Mobile Phase Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Analyze_Fractions->Collect_Fractions Continue Elution Combine_Pure Combine Pure Fractions & Evaporate Solvent Analyze_Fractions->Combine_Pure Identify Pure Final_Product Pure this compound Combine_Pure->Final_Product

Caption: Workflow for purification of this compound.

Troubleshooting Guide

Problem: My compound is streaking badly on the TLC plate.
Question Potential Cause & Explanation Recommended Solution
Why is my spot a long streak instead of a tight circle? This is a classic sign of strong interaction between a basic compound and acidic silica gel.[5] It can also be caused by overloading the sample on the TLC plate.1. Add a Basic Modifier: Prepare a new eluent that includes 1% triethylamine or a few drops of ammonium hydroxide. This neutralizes the acidic sites on the silica, leading to better spot shape.[5] 2. Dilute Your Sample: Ensure the sample solution for spotting is not too concentrated (a 1% solution is a good starting point).[5] 3. Switch to Amine-TLC Plates: Use pre-coated amine-functionalized TLC plates for method development, which will better mimic the behavior on an amine-functionalized column.[3]
Problem: My compound won't elute from the column.
Question Potential Cause & Explanation Recommended Solution
I've run many column volumes of my eluent, but my compound isn't coming off. What's wrong? 1. Irreversible Adsorption: The compound is too strongly bound to the stationary phase. This is common for amines on silica gel. 2. Insufficiently Polar Mobile Phase: The chosen eluent is not polar enough to displace your highly polar compound from the stationary phase. 3. Compound Decomposition: The compound may have degraded on the column.[2]1. Drastically Increase Solvent Polarity: Begin a gradient elution. Start by adding 5-10% methanol to your current mobile phase. If that doesn't work, you can try more aggressive solvent systems, such as 5-10% of a 10% ammonium hydroxide in methanol solution mixed into dichloromethane.[2] 2. Check for Decomposition: If possible, carefully collect the silica from the top of the column, extract it with a very strong solvent (like methanol), and analyze the extract by TLC or LC-MS to see if you can recover any material or identify degradation products. 3. Re-evaluate Your System: For the next attempt, use an amine-functionalized column or deactivate the silica thoroughly before loading the sample.
Problem: The separation between my product and an impurity is very poor.
Question Potential Cause & Explanation Recommended Solution
My TLC shows two distinct spots, but on the column, they are eluting together. Why? 1. Column Overloading: Too much crude material was loaded onto the column for its size, exceeding its separation capacity. 2. Poor Packing: The column was not packed uniformly, leading to channeling where the solvent and sample flow unevenly through the column.[7] 3. Eluent is Too Polar: A mobile phase that is too "strong" (too polar) will move all components quickly through the column without allowing for proper partitioning between the stationary and mobile phases, resulting in co-elution.[8]1. Reduce the Load: Use more stationary phase for the amount of crude material or simply purify less material at one time. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. 2. Improve Packing Technique: Ensure you are using a consistent slurry packing or dry packing method to create a homogenous column bed. Avoid trapping air bubbles.[9] 3. Fine-Tune the Mobile Phase: Based on your TLC, reduce the polarity of the mobile phase. If your optimal TLC eluent was 30% Ethyl Acetate in Hexane, try starting the column with 15-20% Ethyl Acetate and gradually increasing the polarity (gradient elution). This will hold the compounds on the column longer and improve resolution.
Recommended Mobile Phase Systems (Summary Table)
Stationary PhaseRecommended Mobile Phase StrategyExample EluentsKey Considerations
Standard Silica Gel Requires a basic modifier to prevent tailing.Dichloromethane / Methanol / NH₄OH (e.g., 95:4.5:0.5) Hexane / Ethyl Acetate + 1% TriethylamineThe modifier is essential for good peak shape. Triethylamine is volatile and usually easily removed during solvent evaporation.[1]
Amine-Functionalized Silica Often allows for simple, un-modified solvent systems.Hexane / Ethyl Acetate (Gradient) Dichloromethane / Methanol (Gradient)This is the preferred stationary phase. It simplifies purification by removing the need for basic additives, which can sometimes complicate workup.[3][10]
Neutral Alumina Use when compound is unstable on acidic silica.Hexane / Ethyl Acetate (Gradient) Dichloromethane / Acetone (Gradient)Alumina has different selectivity compared to silica and can be a good alternative for acid-sensitive compounds.[2]

References

Technical Support Center: Bromination of 7-Aminoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the common challenges encountered during the electrophilic bromination of 7-aminoisoquinoline. As researchers, scientists, and drug development professionals, we understand that controlling regioselectivity and minimizing side reactions is paramount to achieving high-yield, high-purity synthesis of key intermediates. This document provides field-proven insights and detailed protocols to help you navigate the complexities of this reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues observed during the bromination of 7-aminoisoquinoline. Each answer delves into the underlying chemical principles and provides actionable solutions.

Q1: My reaction is producing a mixture of mono-brominated isomers, primarily the 6-bromo and 8-bromo derivatives. How can I improve the regioselectivity to favor 8-bromo-7-aminoisoquinoline?

A1: This is a classic regioselectivity challenge rooted in competing electronic and steric effects. The 7-amino group is a powerful ortho-, para- director, strongly activating the C6 and C8 positions for electrophilic aromatic substitution (SEAr). The isoquinoline ring system itself preferentially undergoes electrophilic substitution on the benzenoid ring at the C5 and C8 positions.[1][2] The simultaneous activation of C8 by both the amino group (ortho) and the inherent reactivity of the isoquinoline core makes it a highly favorable position. However, the C6 position is also strongly activated (ortho to the amine), leading to the formation of the 6-bromo isomer as a significant byproduct.

Causality and Strategic Solutions:

  • Steric Hindrance: The C8 position is sterically hindered by the adjacent pyridine ring (the "peri" interaction). Using a bulkier brominating agent or solvent system can disfavor substitution at this site. Conversely, less sterically demanding reagents may favor the C8 position.

  • Solvent and Acidity: The choice of solvent is critical. In neutral, non-polar solvents like CCl₄ or CHCl₃, the amino group's activating effect dominates.[3] Performing the reaction in a strong acid like concentrated sulfuric acid (H₂SO₄) protonates the basic pyridine nitrogen.[4][5] This creates a positively charged pyridinium ring, which deactivates the entire molecule to SEAr but directs incoming electrophiles almost exclusively to the benzenoid ring (at C5 and C8), mitigating unwanted reactions on the pyridine ring.[6][7]

  • Temperature Control: Electrophilic brominations are often exothermic. Lowering the reaction temperature (e.g., -20°C to 0°C) increases the selectivity of the reaction by favoring the transition state with the lowest activation energy, which often leads to the thermodynamically more stable product.[5][8]

Troubleshooting Protocol 1: Enhancing 8-Bromo Selectivity

  • Solvent Selection: Dissolve 7-aminoisoquinoline in concentrated H₂SO₄ at a temperature below 0°C (ice-salt bath). This protonates the ring nitrogen, directing substitution.

  • Reagent Choice: Use N-Bromosuccinimide (NBS) as the brominating agent. It is a solid, easier to handle in precise amounts than liquid bromine, and can offer higher selectivity.[4][5]

  • Controlled Addition: Add NBS in small portions to the vigorously stirred solution, ensuring the internal temperature does not rise above -15°C.[5]

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to avoid the formation of di-brominated products.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or NaOH) to pH 8-9, keeping the temperature low.[4] Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Q2: I'm observing significant amounts of a di-brominated product, likely 6,8-dibromo-7-aminoisoquinoline. What causes this over-bromination and how can I prevent it?

A2: The formation of di-brominated products is a direct consequence of the powerful activating nature of the primary amino group. After the first bromine atom is added (e.g., at C8), the product, 8-bromo-7-aminoisoquinoline, is still a highly activated aromatic system and can readily undergo a second bromination at the remaining activated ortho position (C6). This issue is particularly prevalent when using an excess of the brominating agent.[6][9]

Key Control Parameters:

ParameterEffect on Over-brominationRecommended Action
Stoichiometry Using >1.0 equivalent of brominating agent drastically increases di-bromination.[6]Use a slight sub-stoichiometric amount (e.g., 0.95 eq) or a precise 1.0 equivalent of the brominating agent.
Rate of Addition Rapid addition creates localized high concentrations of the electrophile, promoting multiple substitutions on a single molecule.Add the brominating agent slowly, dropwise as a solution, or in very small portions as a solid over an extended period.
Temperature Higher temperatures provide the activation energy needed for the second, typically slower, substitution reaction.Maintain strict low-temperature control throughout the addition and reaction time.

Logical Workflow for Preventing Over-bromination

G start Di-bromination Observed check_stoich Verify Stoichiometry of Brominating Agent start->check_stoich is_excess Is it > 1.0 eq? check_stoich->is_excess reduce_stoich Action: Reduce to 0.95 - 1.0 eq is_excess->reduce_stoich Yes check_addition Review Reagent Addition Method is_excess->check_addition No reduce_stoich->check_addition is_fast Was addition rapid? check_addition->is_fast slow_addition Action: Add agent slowly as a dilute solution is_fast->slow_addition Yes check_temp Check Temperature Control is_fast->check_temp No slow_addition->check_temp is_high Was temperature > 0°C? check_temp->is_high lower_temp Action: Maintain at -20°C to 0°C is_high->lower_temp Yes outcome Outcome: Selective Mono-bromination is_high->outcome No lower_temp->outcome

Caption: Troubleshooting workflow for over-bromination.

Q3: My product mixture is dark and full of insoluble tar, suggesting decomposition. What is happening and how can I get a cleaner reaction?

A3: Aromatic amines are susceptible to oxidation, and this is a likely cause of decomposition and tar formation. Brominating agents, especially molecular bromine (Br₂), are strong oxidizing agents. The electron-rich 7-aminoisoquinoline can be easily oxidized to polymeric, tar-like materials, which complicates purification and significantly reduces yield.

Mitigation Strategies:

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is generally less oxidizing than Br₂ and is often the preferred reagent for sensitive substrates.[3]

  • Protect the Amino Group: Converting the highly activating and sensitive -NH₂ group to a less activating, more robust amide (e.g., acetamide) is a highly effective strategy. The amide group is still an ortho-, para- director but is significantly less prone to oxidation. The protection can be reversed via hydrolysis after the bromination step. This approach is widely used for controlling reactions in related aminoquinoline systems.[10][11][12]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions that may be initiated by atmospheric oxygen, especially if trace metal catalysts are present.

  • Control Exotherms: Decomposition reactions are often accelerated by heat. Strict temperature control is essential not only for selectivity but also for substrate stability.

Q4: Would protecting the amino group as an amide be a viable strategy to improve selectivity and prevent side reactions?

A4: Yes, absolutely. This is an excellent and often necessary strategy for complex amino-heterocycles. Converting the 7-amino group to an N-acetyl or N-pivaloyl amide provides two major benefits:

  • Moderation of Reactivity: The amide group is less activating than the amino group due to the electron-withdrawing nature of the carbonyl. This significantly reduces the risk of over-bromination and decomposition.[12]

  • Steric Directing Effect: The bulk of the amide group can provide a steric shield, further enhancing the regioselectivity of the bromination. In many aminoquinoline systems, an amide directing group can selectively guide bromination to the C5 position, though in the case of a 7-amidoisoquinoline, it would likely enhance the preference for the less-hindered C6 vs. the peri-hindered C8 position. Careful optimization would be required.

General Protocol: Amide-Directed Bromination

Caption: Workflow for protection-bromination-deprotection.

This multi-step process, while longer, often results in a much cleaner reaction profile, simpler purification, and a higher overall yield of the desired, pure isomer.

Q5: I have heard of using diazotization followed by a Sandmeyer reaction. Is this a feasible alternative for synthesizing 8-bromo-7-aminoisoquinoline?

A5: This is a clever synthetic strategy, but it would be used to produce a bromo-isoquinoline from an amino-isoquinoline where the positions are different. The Sandmeyer reaction replaces a diazonium salt (-N₂⁺) with a halide.[13][14][15] To synthesize 8-bromo-7-aminoisoquinoline via this route, you would need to start with 7,8-diaminoisoquinoline, which is not a readily available starting material.

However, a related strategy could be employed if you started from a different isomer. For example, one could start with isoquinoline, nitrate it, reduce the nitro group to an amine, brominate at a different position, and then perform a Sandmeyer reaction. For instance, a known route to 8-bromoisoquinoline involves the bromination of isoquinoline at C5, followed by nitration at C8. The nitro group is then reduced to an amine (giving 8-amino-5-bromoisoquinoline), and finally, the amino group is converted to a diazonium salt and displaced by bromine in a Sandmeyer-type reaction.[7][16] This highlights that diazotization is a powerful tool but requires careful strategic planning of the overall synthetic route.

References

Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Bromoisoquinolin-7-amine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals and synthetic chemists. This guide provides advanced troubleshooting and practical, field-proven insights for optimizing palladium catalyst loading in the cross-coupling of 4-Bromoisoquinolin-7-amine, a common scaffold in medicinal chemistry. Our focus is on moving beyond standard protocols to address the specific challenges posed by this heteroaromatic amine substrate, ensuring efficient, reproducible, and scalable synthetic routes.

Section 1: Frequently Asked Questions (FAQs) - The Strategic Overview

This section addresses high-level strategic questions regarding catalyst loading.

Q1: Why is meticulous optimization of palladium loading so critical? It seems easier to just use a higher loading (e.g., 5 mol%) to ensure the reaction works.

A1: While using a high "brute force" catalyst loading can sometimes yield the desired product, it introduces significant scientific and economic drawbacks. The primary goals of optimization are to maximize efficiency and ensure process robustness.

  • Economic and Environmental Impact: Palladium is a precious and costly metal. Reducing catalyst loading from 5 mol% to 0.5 mol% represents a 90% cost saving on the catalyst. This is a critical consideration for process development and scale-up.[1] Lower catalyst usage also aligns with green chemistry principles by minimizing metal waste.[1]

  • Downstream Processing: High catalyst loading leads to higher residual palladium in the crude product. Removing these metal impurities to meet regulatory limits for active pharmaceutical ingredients (APIs), often in the low parts-per-million (ppm) range, requires costly and time-consuming purification steps like specialized scavenger resins or multiple crystallizations.[2][3]

  • Side Reaction Pathways: Excess catalyst can sometimes promote undesirable side reactions. While often associated with low catalyst turnover, high concentrations of active palladium can also influence reaction pathways, potentially leading to increased homocoupling or other byproducts.

Q2: What is a sensible starting catalyst loading (mol %) for a new cross-coupling reaction with this compound?

A2: For a new system involving a potentially coordinating substrate like this compound, a conservative yet efficient starting point is crucial.

A typical range for initial screening is 1-2 mol % of the palladium precursor relative to the limiting reagent (typically the aryl bromide).[4] This loading is often sufficient to provide a detectable yield and inform further optimization, without being excessively wasteful. For particularly challenging couplings or when using less active catalyst systems, starting at 2-3 mol% may be warranted. The goal of the first experiment is to establish feasibility, not achieve perfect yield.

Q3: The substrate, this compound, has a basic nitrogen in the quinoline ring and an amino group. How do these features affect catalyst loading and choice?

A3: This is a critical consideration. The amine functionality and the quinoline nitrogen can act as ligands, coordinating to the palladium center.[5] This can have two primary effects:

  • Catalyst Sequestration: The substrate itself can bind to the palladium, forming inactive or less active complexes, effectively reducing the concentration of the true catalyst in the catalytic cycle. This often necessitates a slightly higher catalyst loading compared to non-coordinating substrates.[5]

  • Ligand Competition: The substrate competes with your desired phosphine or NHC ligand for a coordination site on the palladium.

To counteract these effects, the use of bulky, electron-rich ligands is strongly recommended.[6] Ligands like those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos) or sterically demanding N-heterocyclic carbenes (NHCs) are designed to form stable, highly active monoligated Pd(0) species that are less susceptible to inhibition by coordinating substrates.[7][8]

Q4: Should I use a Pd(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃?

A4: The choice depends on your experimental setup and the need for reproducibility.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are often air-stable, easy to handle, and cost-effective.[9][10] However, they require an in situ reduction step to generate the active Pd(0) catalyst. This reduction can be inconsistent if not properly controlled, sometimes consuming phosphine ligands or boronic acid (via homocoupling) in the process.[9][10]

  • Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These sources bypass the need for an in situ reduction step. Pd₂(dba)₃ is often preferred as the dba ligands are easily displaced by the desired phosphine ligand.[9] However, they can be more sensitive to air and degradation over time.

  • Modern Palladacycle Precatalysts (e.g., Buchwald G3/G4 Precatalysts): These represent a superior choice for both convenience and performance. They are air-stable Pd(II) complexes designed for rapid, clean, and stoichiometric generation of the active L-Pd(0) species under reaction conditions, leading to more reproducible results.[11]

For robust and reproducible optimization, using a modern palladacycle precatalyst is highly recommended.

Section 2: Troubleshooting Guide - From Low Yield to No Reaction

This guide addresses specific experimental failures in a question-and-answer format.

Problem 1: My reaction shows very low (<10%) or no conversion of this compound. I used 1.5 mol% of Pd(OAc)₂ with SPhos.

This is a common and frustrating issue. A systematic approach is required to diagnose the root cause.

Q: What is the most likely culprit for a completely dead reaction?

A: The number one cause of failed cross-coupling reactions is the deactivation of the catalyst by oxygen .[12][13] The active Pd(0) species is readily oxidized to inactive Pd(II) oxides in the presence of air.

  • Troubleshooting Steps:

    • Verify Inert Atmosphere: Ensure your reaction setup is rigorously free of oxygen. Use a Schlenk line or a glovebox. Solvents must be degassed thoroughly before use. A common method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[12][14] For maximum efficiency, use several "freeze-pump-thaw" cycles.

    • Check Reagent Purity: Ensure all reagents are of high purity and anhydrous where necessary. The base, in particular, should be fresh and dry.[12][15]

    • Catalyst/Ligand Integrity: Palladium(II) acetate can degrade over time. Phosphine ligands are notoriously susceptible to oxidation (forming phosphine oxides), which renders them ineffective.[12] Use fresh reagents from a reliable source that have been stored correctly under an inert atmosphere.

Problem 2: My reaction starts but stalls at ~40-50% conversion, even after running overnight.

Stalled reactions indicate that the catalyst was initially active but lost its activity over time.

Q: Why would my catalyst die mid-reaction?

A: This can be due to several factors, often related to the stability of the catalytic species or the presence of trace impurities.

  • Troubleshooting Steps:

    • Increase Ligand:Palladium Ratio: The active catalyst can be unstable. Increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1 or even 4:1) can sometimes stabilize the catalytic species and prevent decomposition into inactive palladium black.[12]

    • Evaluate Base and Temperature: An inappropriate base or excessive heat can lead to catalyst decomposition or degradation of the starting materials.[13]

      • Base Screening: The base is critical for the transmetalation step.[13] For nitrogen-containing heterocycles, potassium phosphate (K₃PO₄) is often a robust choice.[16] Screen other bases like Cs₂CO₃. Ensure the base is sufficiently soluble in the reaction medium.

      • Temperature Screening: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition. Screen a range of temperatures (e.g., 80-110 °C) to find an optimal balance.[13]

    • Consider Catalyst Poisoning: Trace impurities in your starting materials or solvent could be poisoning the catalyst. Try purifying the this compound starting material via column chromatography or recrystallization.[17]

Problem 3: I am getting a good yield, but I see significant formation of a homocoupled boronic acid byproduct.

Homocoupling of the boronic acid (R-B(OH)₂ → R-R) is a common side reaction that consumes your coupling partner and complicates purification.

Q: What causes boronic acid homocoupling and how can I prevent it?

A: Homocoupling is often promoted by the presence of oxygen and/or Pd(II) species before the catalytic cycle is fully established.[10]

  • Troubleshooting Steps:

    • Rigorous Degassing: As with catalyst deactivation, oxygen is a major culprit. Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst.[13]

    • Use a Pd(0) Source or Precatalyst: Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern G3/G4 precatalyst can minimize the amount of "free" Pd(II) at the start of the reaction, which can initiate homocoupling.[9][10]

    • Control Stoichiometry: Ensure the aryl halide is the limiting reagent. Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is standard, but a very large excess can sometimes favor side reactions.

    • Slower Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help suppress homocoupling.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.

Troubleshooting_Workflow cluster_screening Parameter Screening Start Low or No Yield Observed Check_Inert Step 1: Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) Start->Check_Inert Check_Reagents Step 2: Check Reagent Integrity (Fresh Catalyst/Ligand, Pure Base) Check_Inert->Check_Reagents If atmosphere is confirmed inert Success Optimized Reaction Check_Inert->Success Problem Solved Screen_Conditions Step 3: Screen Reaction Parameters Check_Reagents->Screen_Conditions If reagents are high quality Check_Reagents->Success Problem Solved Analyze_SideProducts Step 4: Analyze Byproducts by LC-MS (Homocoupling, Protodeboronation?) Screen_Conditions->Analyze_SideProducts If yield is still low Screen_Ligand Ligand Type (e.g., SPhos, XPhos, RuPhos) Screen_Base Base Type & Equivalents (e.g., K3PO4, Cs2CO3) Screen_Temp Temperature (e.g., 80°C, 100°C, 120°C) Screen_Loading Catalyst Loading (Increase from 1% to 3-5%) Address_SideProducts Address Specific Side Reactions (e.g., Rigorous Degassing, Anhydrous Conditions) Analyze_SideProducts->Address_SideProducts Address_SideProducts->Success Problem Solved

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Section 3: Experimental Protocols & Data

Trustworthy protocols are self-validating. The following procedures include built-in checks and balances for robust optimization.

Protocol 1: Microscale Catalyst Loading Screen

This protocol uses small-scale reactions to efficiently screen multiple catalyst loadings in parallel.

Objective: To determine the minimum catalyst loading required for high conversion.

Methodology:

  • Array Setup: In a glovebox, arrange an array of 8 small (e.g., 2 mL) reaction vials with stir bars.

  • Reagent Stock Solution: Prepare a stock solution of this compound (1.0 eq), the boronic acid coupling partner (1.3 eq), and base (e.g., K₃PO₄, 2.5 eq) in degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Catalyst Stock Solutions: Prepare separate, serial dilutions of your palladium precatalyst/ligand system to correspond to final reaction loadings of 5%, 2%, 1%, 0.5%, 0.1%, 0.05%, and 0.01 mol%. Also prepare a "0% Pd" vial as a negative control.

  • Reaction Initiation: Dispense an equal volume of the reagent stock solution into each of the 8 vials. Then, add the corresponding volume of each catalyst stock solution to the appropriate vial.

  • Execution: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a stirrer plate at the desired temperature (e.g., 100 °C).

  • Monitoring & Analysis: After a set time (e.g., 4 hours), cool the reactions to room temperature. Take a small, identical aliquot from each vial, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS.[18][19] Determine the percent conversion for each catalyst loading by comparing the peak area of the starting material to the product.

  • Data Interpretation: Plot the percent conversion versus catalyst loading to identify the point at which diminishing returns are observed.

Data Presentation:

VialCatalyst Loading (mol %)% Conversion (at 4h)
15.099%
22.099%
31.098%
40.595%
50.175%
60.0540%
70.01<5%
80 (Control)0%

Table 1: Example data from a catalyst loading screen. In this hypothetical case, 0.5 mol% provides excellent conversion with a significant reduction from the initial 1-2% range.

Protocol 2: General Procedure for Optimized Cross-Coupling

This protocol is a generalized procedure based on common literature practices for a robust reaction setup.[4]

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate under high vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the resulting slurry for an additional 10-15 minutes.

  • Catalyst Addition: In a single portion, add the palladium precatalyst (e.g., SPhos G3 precatalyst, 0.01 mmol, 1 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The mixture should be a well-agitated slurry.[11]

  • Monitoring: The reaction progress can be monitored by taking small aliquots via syringe (under inert gas) and analyzing by TLC, GC-MS, or LC-MS.[13][18]

  • Workup: Once the limiting reagent is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Catalytic Cycle Visualization

Understanding the catalytic cycle is key to rational optimization.

Suzuki_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Trans L-Pd(II)(Ar)(Ar') OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedEl Product Ar-Ar' Trans->RedEl ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OR)2 ArB->Trans Base Base Base->Trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Amino-Isoquinoline Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with amino-isoquinoline solutions. This resource is designed to provide expert guidance on preventing, identifying, and troubleshooting photodegradation to ensure the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Photodegradation

This section addresses the most common initial questions regarding the stability of amino-isoquinoline solutions when exposed to light.

Q1: What is photodegradation, and why are amino-isoquinoline compounds particularly susceptible?

A: Photodegradation is a process where a molecule is chemically altered by absorbing light energy, primarily in the UV and visible spectra (typically 300-500 nm).[1] This absorption can excite the molecule to a higher energy state, making it highly reactive. Amino-isoquinolines, which are azaheterocyclic aromatic compounds, possess electron systems that can readily absorb this light energy.[2][3] The absorbed energy can initiate a cascade of reactions, often involving the formation of free radicals which then react with atmospheric oxygen to create reactive oxygen species (ROS).[4][5] These highly reactive species can attack the isoquinoline structure, leading to the formation of degradation products and a loss of the parent compound's efficacy and integrity.[4]

Q2: What are the common signs that my amino-isoquinoline solution has degraded?

A: While the most definitive confirmation comes from analytical techniques, there are several visual cues that can indicate degradation. These include:

  • Color Change: A solution may develop a yellow or brown tint, or its original color may darken.[6]

  • Precipitation: The formation of solid material in a previously clear solution.[6]

  • Turbidity: The solution may become cloudy or hazy.[6]

It is critical to understand that significant degradation, sufficient to alter experimental outcomes, can occur without any visible changes.[6] Therefore, relying solely on visual inspection is insufficient for ensuring compound stability.

Q3: Beyond light, what other factors can accelerate the degradation of my solution?

A: Several environmental and formulation factors can initiate or accelerate photodegradation, often working synergistically with light exposure.[4] Key factors include:

  • pH: The ionization state of the amino-isoquinoline molecule can dramatically affect its stability and the pathways of degradation.[7] Both acidic and basic conditions can catalyze degradative reactions like hydrolysis.[7]

  • Presence of Trace Metals: Transition metals, particularly iron (Fe), even at parts-per-billion (ppb) levels, can act as potent catalysts.[8] They facilitate the formation of highly destructive hydroxyl radicals in the presence of light and oxygen.[8][9]

  • Solvent Composition: The choice of solvent can influence the stability of the compound.[10]

  • Temperature: While light provides the initial energy, elevated temperatures can increase the rate of subsequent chemical reactions once degradation has been initiated.[11]

  • Excipients: Certain formulation ingredients (excipients) can inadvertently participate in photochemical reactions or act as free radical transfer agents, increasing the degradation rate.[9][12]

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section provides direct answers to specific problems you may encounter during your research.

Q: My experimental results are inconsistent. How can I determine if photodegradation is the cause?

A: Inconsistent results are a classic sign of compound instability. To systematically troubleshoot, you must isolate variables. The workflow below provides a logical path to diagnose the issue.

G start Inconsistent Experimental Results Observed check_degradation Isolate Photodegradation as a Variable: Run a Dark Control Experiment start->check_degradation results_match Do results from the test experiment and dark control now match? check_degradation->results_match yes Yes results_match->yes Yes no No results_match->no No photodeg_confirmed Conclusion: Photodegradation is the primary cause of inconsistency. yes->photodeg_confirmed implement_solution Implement Proactive Prevention Strategies: - Use amber vials & foil wrap - Add appropriate antioxidants - Work under subdued/amber light - Re-evaluate solvent and pH photodeg_confirmed->implement_solution other_vars Conclusion: Photodegradation is not the primary cause of inconsistency. no->other_vars investigate_other Investigate Other Experimental Variables: - Reagent stability (other than API) - Instrument calibration - Pipetting/handling errors - Protocol deviations other_vars->investigate_other

Caption: Troubleshooting workflow for inconsistent experimental results.

Actionable Step: Conduct your experiment with two sets of your amino-isoquinoline solution. Prepare one set as usual, and completely protect the other set from light at all stages (e.g., wrap vials in aluminum foil, prepare in a dark room).[13] If the results from the light-protected group are consistent and differ from the exposed group, photodegradation is the likely culprit.

Q: I see new, unexpected peaks in my HPLC/LC-MS analysis. Could this be photodegradation?

A: Yes, the appearance of new peaks that are not present in a freshly prepared, light-protected standard is a strong indicator of degradation.[14] Photodegradation rarely results in the complete disappearance of a compound; instead, it breaks down into one or more new chemical entities, which will appear as new peaks in your chromatogram.[6]

Actionable Step:

  • Run a Dark Control: Analyze a sample that has been kept in complete darkness and compare its chromatogram to the sample showing unexpected peaks. The absence of these peaks in the dark control confirms they are light-induced.

  • Conduct a Forced Degradation Study: To proactively identify potential degradation products, perform a forced degradation study (see Protocol 1 below).[6][14] This will help you understand the degradation pathway and develop an analytical method that can resolve the parent compound from its degradants.

Q: My solution turned yellow. Can I still use it?

A: No. A visible color change is an unambiguous sign that a significant chemical reaction has occurred.[6] Using this solution will introduce unknown variables into your experiment, as you are no longer working with a pure compound. The solution's potency will be reduced, and the newly formed degradation products could have unintended biological or chemical activities. The solution should be discarded, and the cause of the degradation should be identified and rectified based on the prevention strategies outlined in this guide. [6]

Part 3: Proactive Prevention & Optimization Strategies

The most effective way to deal with photodegradation is to prevent it from happening. This section details best practices for handling, storage, and formulation.

Handling and Storage

Proper handling is the first line of defense.

  • Use Protective Containers: Always store solutions in amber-colored glass vials or opaque containers that block UV and visible light.[5][13][15] For highly sensitive compounds, wrapping the container in aluminum foil provides an additional, highly effective barrier.[13]

  • Control the Environment: Work in a dimly lit area when handling the solution.[13] For critical procedures, use a darkroom or specialized brown/amber lighting that emits light only at longer wavelengths (>500 nm) which are less likely to cause degradation.[1][16]

  • Minimize Exposure Time: Only remove the amount of solution needed for the immediate experiment. Avoid leaving stock solutions on the benchtop, even in protective vials. Return them to proper storage immediately.

Formulation and Stabilization

Optimizing the solution's composition can significantly enhance stability.

G Light Light Energy (UV/Visible) Compound Amino-Isoquinoline Light->Compound Absorption Excited Excited State Compound* Compound->Excited Degradation Degradation Products Compound->Degradation ROS Reactive Oxygen Species (ROS) Excited->ROS + O2 Oxygen Oxygen (O2) ROS->Compound Attacks UV_Absorber UV Absorbers (e.g., Benzophenones) UV_Absorber->Light Blocks Antioxidant Antioxidants (e.g., BHT, Ascorbic Acid) Antioxidant->ROS Scavenges

Caption: Simplified photodegradation cascade and points of intervention.
  • Antioxidants & Stabilizers: Incorporating antioxidants is a widely accepted and effective strategy.[4] They work by interrupting the degradation cascade, often by scavenging free radicals.[4][17] The choice of antioxidant is critical and may require screening.

    Stabilizer Type Mechanism of Action Examples Reference
    Free Radical Scavengers Donate an electron to neutralize reactive radicals, terminating the chain reaction.Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Ascorbic Acid, α-Tocopherol[4][17][18]
    UV Absorbers Absorb damaging UV radiation, dissipating it as heat before it can reach the drug molecule.Benzophenones, Benzotriazoles[19]
    Metal Chelators Bind to trace metal ions (like Fe³⁺), preventing them from catalyzing the formation of ROS.Ethylenediaminetetraacetic acid (EDTA)[17]
  • pH and Buffer Control: The optimal pH for stability must be determined experimentally. Buffering the solution within a narrow, stable pH range is crucial to prevent pH-catalyzed degradation.[7]

  • Solvent Selection: While often dictated by solubility, consider the solvent's potential to influence stability. For instance, some solvents may be more prone to forming peroxides over time, which can accelerate degradation.[4]

Part 4: Key Experimental Protocols

This section provides step-by-step methodologies for essential stability assessments.

Protocol 1: Forced Photostability Study (Based on ICH Q1B Guidelines)

This protocol is designed to intentionally stress a compound to identify potential degradation products and assess its intrinsic photosensitivity.[20]

Objective: To determine if a compound is sensitive to light and to generate its degradation profile for analytical method development.

Materials:

  • Amino-isoquinoline compound (solid or in solution).

  • Chemically inert, transparent containers (e.g., quartz or borosilicate glass vials).

  • Aluminum foil.

  • A calibrated photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-UV light.

  • Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS).[14][21]

Methodology:

  • Sample Preparation:

    • Prepare at least two identical sets of samples. One will be the "exposed" sample, and the other will be the "dark control."[6]

    • Place the samples in the transparent containers.

    • Completely wrap the "dark control" containers in aluminum foil to protect them from all light.

  • Exposure Conditions:

    • Place both the exposed and dark control samples in the photostability chamber.

    • Expose the samples to a light source according to ICH Q1B guidelines. The total exposure should be not less than:[20]

      • 1.2 million lux hours of visible light.

      • 200 watt hours per square meter of near-UV energy (320-400 nm).

    • Maintain a constant temperature to minimize thermal degradation as a confounding factor.[22]

  • Analysis:

    • At appropriate time points (and at the end of the exposure), withdraw samples from both the exposed and dark control groups.

    • Analyze the samples immediately using your validated analytical method.

    • Compare the chromatograms of the exposed samples to the dark control and a time-zero (t=0) standard.

  • Interpretation:

    • Significant Degradation: If the exposed sample shows a decrease in the parent compound peak area and/or the appearance of new peaks compared to the dark control, the compound is photosensitive.

    • No Significant Change: If the exposed sample's profile is identical to the dark control, the compound is considered photostable under the tested conditions.

Protocol 2: Screening for Effective Antioxidants

Objective: To compare the efficacy of different antioxidants in preventing the photodegradation of an amino-isoquinoline solution.

Materials:

  • Stock solution of the amino-isoquinoline compound.

  • A selection of antioxidants to screen (e.g., BHT, Ascorbic Acid, α-Tocopherol).

  • Transparent glass vials.

  • Photostability chamber or a controlled light source.

  • Validated HPLC or LC-MS method.

Methodology:

  • Sample Preparation:

    • Control (No Antioxidant): Aliquot the stock solution into a vial.

    • Test Samples: For each antioxidant, prepare a sample by adding the antioxidant to the stock solution at a predetermined, relevant concentration (e.g., 0.01% - 0.1% w/v).

    • Dark Control: Prepare a control sample with no antioxidant and wrap it completely in aluminum foil.

  • Exposure:

    • Place all samples (unwrapped controls and test samples, plus the wrapped dark control) in a location where they will be exposed to a consistent light source (e.g., a photostability chamber or a specific distance from a laboratory lamp) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis:

    • At the end of the exposure period, analyze all samples by HPLC.

    • Calculate the percentage of the parent amino-isoquinoline remaining in each sample relative to the dark control (which represents 100% stability).

  • Data Evaluation:

    • Summarize the results in a table to directly compare the protective effect of each antioxidant.

    Sample Condition % Parent Compound Remaining Observations (e.g., Color Change)
    Dark Control100%No change
    Light Exposed (No Antioxidant)e.g., 65%Solution turned yellow
    Light Exposed + BHT (0.05%)e.g., 92%Slight color change
    Light Exposed + Ascorbic Acid (0.1%)e.g., 98%No change
    • The antioxidant that results in the highest percentage of remaining parent compound is the most effective under the tested conditions.

References

Technical Support Center: Synthesis of 4-Bromoisoquinolin-7-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromoisoquinolin-7-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical building block. Here, we move beyond simple protocols to address the nuances of the synthesis, focusing on the identification, management, and prevention of common impurities. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common and logical synthetic pathway involves a three-step sequence starting from isoquinoline. This route is often preferred due to the commercial availability of the starting material and the relatively predictable nature of the transformations. The sequence is as follows:

  • Electrophilic Bromination: Isoquinoline is first brominated to selectively install a bromine atom at the C4 position, yielding 4-bromoisoquinoline. This reaction typically utilizes isoquinoline hydrochloride in a high-boiling solvent like nitrobenzene at elevated temperatures.[1]

  • Electrophilic Nitration: The resulting 4-bromoisoquinoline is then nitrated. Electrophilic substitution on the isoquinoline ring system preferentially occurs on the benzene ring, primarily at the C5 and C7 positions.[2][3] Careful control of reaction conditions is necessary to favor the formation of 4-bromo-7-nitroisoquinoline.

  • Chemoselective Reduction: The final step is the reduction of the nitro group at the C7 position to an amine. This must be done under conditions that do not affect the bromine substituent, as reductive dehalogenation is a common side reaction.[4][5]

This multi-step approach requires careful purification at each stage to prevent the carry-over of impurities into the final product.

Q2: Which analytical techniques are most effective for monitoring reaction progress and final product purity?

A multi-pronged analytical approach is recommended for robust monitoring and quality control.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time reaction monitoring. It is particularly useful for visualizing the consumption of starting materials and the formation of the product. A standard mobile phase would be a mixture of hexane and ethyl acetate, with the polarity adjusted for optimal spot separation at each step.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) is typically effective for separating the starting materials, intermediates, product, and key impurities.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is crucial for identifying impurities by their mass-to-charge ratio. This is particularly valuable for diagnosing unexpected side products, such as dehalogenated or di-brominated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates. NMR can unambiguously determine the position of substituents and provide quantitative information about the purity of the sample when compared against a known standard.

Q3: Why is temperature control so critical during the nitration of 4-bromoisoquinoline?

Temperature control during nitration is paramount because it directly influences the regioselectivity of the reaction. The nitration of isoquinoline derivatives is a kinetically controlled process. While the C7 position is a potential site for substitution, the C5 position is also electronically activated.[3] Running the reaction at excessively high temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired 5-nitro isomer, leading to a difficult-to-separate mixture of 4-bromo-7-nitroisoquinoline and 4-bromo-5-nitroisoquinoline. Maintaining a consistently low temperature, as dictated by established protocols, is key to maximizing the yield of the desired C7 isomer.

Troubleshooting Guide: Impurity Management

This section addresses specific experimental challenges and provides actionable solutions based on mechanistic principles.

Problem 1: My final product is contaminated with 7-Aminoisoquinoline. What is the cause and how can I prevent it?

Answer:

The presence of 7-aminoisoquinoline in your final product is a classic case of an undesired side reaction known as reductive dehalogenation . This occurs during the final step where the nitro group of 4-bromo-7-nitroisoquinoline is reduced to an amine.[4][6] The catalyst used for the hydrogenation (typically palladium on carbon, Pd/C) is also highly effective at catalyzing the cleavage of carbon-bromine bonds in the presence of a hydrogen source.[5]

Causality:

The palladium catalyst works by providing a surface for the oxidative addition of the C-Br bond, followed by hydrogenolysis, which replaces the bromine atom with a hydrogen atom. This process competes directly with the reduction of the nitro group.

Prevention & Mitigation Strategies:

  • Choice of Reducing Agent: While catalytic hydrogenation with H₂/Pd-C is common, it is often too harsh for substrates with aryl bromides.[4] Consider alternative, milder reducing agents that are less prone to causing dehalogenation.

    • Stannous Chloride (SnCl₂·2H₂O): This is a classic and highly effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of halogens.[7] The reaction is typically run in a solvent like ethanol or ethyl acetate.

    • Iron powder (Fe) in Acetic Acid (AcOH) or with Ammonium Chloride (NH₄Cl): This is another robust and cost-effective method that generally preserves aryl halides.

  • Modification of Catalytic Hydrogenation Conditions: If you must use catalytic hydrogenation, conditions can be optimized to disfavor dehalogenation.

    • Lower Hydrogen Pressure: Use the lowest pressure of hydrogen gas that still allows for the efficient reduction of the nitro group.

    • Catalyst Loading: Use the minimum amount of Pd/C catalyst required. High catalyst loading increases the rate of dehalogenation.

    • Additives: In some cases, adding a mild catalyst poison can selectively inhibit the dehalogenation reaction without significantly affecting the nitro reduction.

Workflow: Minimizing Reductive Dehalogenation

Caption: Decision workflow for nitro group reduction.

Problem 2: My brominated intermediate contains a significant amount of a di-brominated species. How can this be avoided?

Answer:

The formation of di-brominated isoquinoline is a result of over-bromination during the first synthetic step. While the C4 position is the primary site of initial bromination, forcing the reaction with excess brominating agent or prolonged reaction times can lead to a second bromination, often at the C5 or C8 position.[8]

Causality:

This is a matter of stoichiometry and reaction kinetics. Once the mono-brominated product is formed, it can compete with the remaining starting material for the brominating agent. Although the first bromine atom is deactivating, under harsh conditions (high temperature, high concentration of bromine), a second substitution can occur.

Prevention & Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent (e.g., Br₂ or N-Bromosuccinimide), but avoid a large excess. Carefully measure your starting material and reagent.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting material (isoquinoline). Stop the reaction as soon as the starting material is consumed to prevent the over-reaction of the desired 4-bromoisoquinoline product.

  • Purification: If di-brominated impurities are formed, they can often be separated from the mono-brominated product by column chromatography. Their higher molecular weight and different polarity should allow for effective separation.

Problem 3: The yield of my final product is low, and I have a complex mixture of byproducts after the Sandmeyer reaction on 7-aminoisoquinoline. What went wrong?

Answer:

While not part of the primary route discussed, some researchers may attempt a Sandmeyer reaction (diazotization of 7-aminoisoquinoline followed by reaction with a copper(I) bromide) to install the bromine atom.[9][10] This approach is fraught with challenges for this specific substrate and often leads to low yields and complex mixtures.

Causality:

The Sandmeyer reaction proceeds via a radical mechanism initiated by the decomposition of a diazonium salt.[10][11] Aryl diazonium salts can be unstable, and isoquinoline-based salts are particularly susceptible to side reactions.

  • Decomposition: The diazonium intermediate can decompose prematurely, leading to the formation of 7-hydroxyisoquinoline or other undesired products.

  • Radical Side Reactions: The aryl radical intermediate can participate in a variety of side reactions, including dimerization to form biaryls or reaction with the solvent.

  • Incomplete Reaction: The conversion of the diazonium salt to the aryl bromide may be inefficient, leaving behind starting material or other intermediates.

Recommendation:

For the synthesis of this compound, the Sandmeyer reaction is not the recommended approach. The linear synthesis involving bromination followed by nitration and reduction is generally more reliable and higher yielding. If you are committed to a Sandmeyer route, meticulous control of temperature (0-5 °C) during diazotization and slow, controlled addition to the copper(I) bromide solution are absolutely critical.[9]

Impurity Formation Pathway: Sandmeyer Side Reactions

G A 7-Aminoisoquinoline B Diazotization (NaNO₂, HBr, 0-5°C) A->B C Isoquinolin-7-yl-diazonium salt B->C D Sandmeyer Reaction (CuBr) C->D F Decomposition (Reaction with H₂O) C->F Unwanted Pathway H Radical Side Reactions C->H Unwanted Pathway E 7-Bromoisoquinoline D->E G 7-Hydroxyisoquinoline (Impurity) F->G I Biaryl Dimers & Other Byproducts (Impurities) H->I

Caption: Potential side reactions in a Sandmeyer approach.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-7-nitroisoquinoline (Steps 1 & 2)

Step 1: 4-Bromoisoquinoline [1]

  • To a flask equipped with a reflux condenser and mechanical stirrer, add isoquinoline hydrochloride (1.0 eq) and nitrobenzene (approx. 1.5 mL per gram of hydrochloride).

  • Heat the stirred mixture to 180 °C to obtain a clear solution.

  • Add bromine (1.1 eq) dropwise over 1 hour, maintaining the temperature at 180 °C. HBr gas will evolve.

  • Continue heating at 180 °C for 3-4 hours after the addition is complete, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and proceed with a suitable aqueous workup and extraction to isolate the crude 4-bromoisoquinoline.

  • Purify by vacuum distillation or column chromatography.

Step 2: 4-Bromo-7-nitroisoquinoline (Adapted from similar nitration chemistry[8])

  • Cool concentrated sulfuric acid (96%) to 0 °C in an ice bath.

  • Slowly add 4-bromoisoquinoline (1.0 eq), keeping the internal temperature below 20 °C.

  • Cool the resulting solution to -10 °C.

  • Add potassium nitrate (1.05 eq) portion-wise, ensuring the temperature does not rise above -5 °C.

  • Stir the mixture at -10 °C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., 25% aqueous ammonia) while keeping it cool in an ice bath.

  • The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent system (e.g., toluene/heptane) to obtain pure 4-bromo-7-nitroisoquinoline.

Protocol 2: Synthesis of this compound (Step 3)
  • In a round-bottom flask, suspend 4-bromo-7-nitroisoquinoline (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq).

  • Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate the crude product.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

ParameterStep 1: Bromination[1]Step 2: Nitration[8]Step 3: Reduction (SnCl₂)
Solvent NitrobenzeneConc. H₂SO₄Ethanol
Reagent Bromine (Br₂)Potassium Nitrate (KNO₃)Stannous Chloride (SnCl₂)
Temperature 180 °C-10 °C to RT78 °C (Reflux)
Key Impurity Risk Di-bromoisoquinoline4-Bromo-5-nitro isomer7-Aminoisoquinoline

References

pH optimization for improving stability of 4-Bromoisoquinolin-7-amine in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Bromoisoquinolin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the pH of aqueous solutions to enhance the stability of this compound. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can confidently design, execute, and troubleshoot your experiments.

Section 1: Foundational Knowledge & Core Concepts

This section addresses the fundamental questions regarding the physicochemical properties of this compound and why pH is a critical parameter for its stability.

Q1: What is this compound, and what are its key structural features?

A1: this compound is a heterocyclic aromatic compound. Its structure consists of an isoquinoline core, which is a bicyclic system containing a benzene ring fused to a pyridine ring. Key functional groups that dictate its chemical behavior are:

  • An Aromatic Amine Group (-NH₂) at position 7: This group is basic and highly susceptible to oxidation.[1]

  • A Pyridine-like Nitrogen within the Isoquinoline Ring: This nitrogen is also basic.

  • A Bromo Group (-Br) at position 4: This is an electron-withdrawing group that can influence the electron density of the ring system and may be subject to hydrolytic or photolytic cleavage.[2][3]

Q2: Why is pH so critical for the stability of this molecule in an aqueous solution?

A2: The pH of an aqueous solution directly controls the ionization state of the two basic nitrogen atoms in this compound.[4][5] This is crucial for three primary reasons:

  • Solubility: The protonated (ionized) form of the molecule is generally much more soluble in water than the neutral (non-ionized) form.[6] Therefore, pH must be controlled to maintain solubility and prevent precipitation during your experiment.

  • Chemical Reactivity: The protonation state affects the molecule's susceptibility to different degradation pathways. For example, the neutral aromatic amine is often more vulnerable to oxidation than its protonated counterpart.[1] Conversely, acid- or base-catalyzed hydrolysis may be accelerated at pH extremes.[4]

  • Reaction Mechanisms: pH determines the concentration of hydrogen (H⁺) and hydroxide (OH⁻) ions, which can act as catalysts in degradation reactions like hydrolysis.[4]

Q3: What are the predicted pKa values for this compound, and what do they signify?
  • Isoquinoline Nitrogen: The pKa of unsubstituted isoquinoline is 5.42 .[7] The electron-withdrawing bromo group at position 4 will decrease this basicity (lower the pKa), while the electron-donating amino group at position 7 will increase it. These opposing effects make a precise estimation difficult, but the pKa is likely to be in the range of 4.5 - 6.0 .

  • 7-Amino Group: The pKa of the conjugate acid of 4-bromoaniline is 3.86 .[8][9][10][11] The isoquinoline ring system is generally more electron-withdrawing than a simple benzene ring, which would further decrease the basicity of the amino group. Therefore, the pKa of the protonated 7-amino group is estimated to be in the range of 3.0 - 4.0 .

Significance: These pKa values represent the pH at which the respective nitrogen atom is 50% protonated.

  • At pH < 3.0 , both the ring nitrogen and the amino group are likely to be fully protonated (dicationic form).

  • Between pH 4.0 and 4.5 , the amino group will be mostly neutral, while the ring nitrogen will be mostly protonated (monocationic form).

  • At pH > 6.0 , both nitrogen atoms will be predominantly in their neutral, unprotonated form.

This relationship is visually summarized in the diagram below.

G cluster_pH cluster_species p1 pH < pKa (NH2) (~3.0-4.0) s1 Dicationic (Both Nitrogens Protonated) p1->s1 High H+ conc. p2 pKa (NH2) < pH < pKa (Ring N) (~4.0-5.5) s2 Monocationic (Ring Nitrogen Protonated) p2->s2 Intermediate H+ conc. p3 pH > pKa (Ring N) (> ~5.5-6.0) s3 Neutral (Both Nitrogens Unprotonated) p3->s3 Low H+ conc. G start Start: Define Study Objective prep Prepare this compound Stock Solution start->prep buffer Prepare a Series of Buffers (e.g., pH 2 to 10) prep->buffer setup Incubate Samples at a Controlled Temperature (e.g., 50°C) buffer->setup timepoint Collect Samples at Predetermined Time Points (t=0, 6h, 12h, 24h, etc.) setup->timepoint analysis Analyze Samples by a Stability-Indicating Method (e.g., HPLC) timepoint->analysis quantify Quantify Remaining Parent Compound and Degradation Products analysis->quantify plot Plot ln(% Remaining) vs. Time to Determine Rate Constant (k) for each pH quantify->plot profile Plot log(k) vs. pH to Generate the pH-Rate Profile plot->profile end Identify pH of Minimum Degradation profile->end G start Poor Mass Balance Observed (<95%) q1 Are degradants highly polar or non-polar? start->q1 q2 Do degradants lack a chromophore? q1->q2 No a1_polar Modify HPLC method: - Decrease organic solvent at start - Use a polar-endcapped column q1->a1_polar Yes (eluting at void volume) a1_nonpolar Modify HPLC method: - Increase run time - Increase organic solvent strength q1->a1_nonpolar Maybe (not eluting at all) q3 Has the compound precipitated or adsorbed to surfaces? q2->q3 No a2 Use a universal detector like CAD or ELSD alongside UV q2->a2 Yes a3 Check sample visually for cloudiness. Use silanized glass vials. Analyze supernatant and any solid. q3->a3 Yes

References

Technical Support Center: Troubleshooting Low Conversion Rates in Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates in their Sonogashira reactions. Here, we will delve into the common pitfalls and provide systematic, field-proven strategies to overcome them. Our approach is rooted in a deep understanding of the reaction mechanism to empower you to not just fix a reaction, but to understand the "why" behind the solution.

Troubleshooting Guide: A Symptom-Based Approach

Low or non-existent yields in a Sonogashira coupling can be frustrating, but a methodical approach to troubleshooting can often pinpoint the issue. Below, we address common symptoms and their underlying causes, offering detailed protocols for resolution.

Issue 1: The Reaction Shows Little to No Product Formation

This is one of the most common issues and often points to a fundamental problem with one of the core components of the reaction.[1][2]

Potential Cause A: Inactive or Decomposed Palladium Catalyst

The heart of the Sonogashira reaction is the palladium catalyst. The active catalytic species is Pd(0), which is highly sensitive to air and can decompose into palladium black, an inactive precipitate.[1] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) form for the catalytic cycle to begin.[1][3]

Troubleshooting Protocol:

  • Verify Catalyst Activity: Always use a fresh, high-quality palladium catalyst. If you suspect your catalyst has decomposed, it is best to start with a new batch.

  • Ensure Inert Atmosphere: The reaction must be conducted under strictly anaerobic conditions to prevent oxidation of the Pd(0) catalyst.[1][2] This involves thoroughly degassing your solvent and running the reaction under an inert atmosphere like argon or nitrogen.

  • In Situ Reduction of Pd(II): When using a Pd(II) precatalyst, the reduction to Pd(0) can be facilitated by amines or phosphine ligands present in the reaction mixture.[3] Ensure your amine base is of high quality and free of excessive moisture.

Potential Cause B: Oxidized or Poor-Quality Copper(I) Co-catalyst

The copper(I) co-catalyst, typically CuI, is crucial for activating the terminal alkyne.[4] However, Cu(I) salts are susceptible to oxidation to Cu(II), which is ineffective in the catalytic cycle.

Troubleshooting Protocol:

  • Use Fresh Copper(I) Iodide: It is highly recommended to use a freshly opened bottle of CuI.[1][2] The color of fresh CuI should be off-white to light tan; a significant green or blue tint can indicate oxidation.

  • Minimize Air Exposure: Weigh out the CuI quickly and add it to the reaction vessel under a positive pressure of inert gas to minimize exposure to air.

Potential Cause C: Impure Reagents or Solvents

Impurities in your aryl halide, alkyne, solvent, or base can act as catalyst poisons, leading to low or no conversion.[1] Water and oxygen are particularly detrimental.

Troubleshooting Protocol:

  • Purify Starting Materials: If you suspect impurities, consider purifying your aryl halide and alkyne via recrystallization, distillation, or column chromatography.

  • Use Anhydrous Solvents and Bases: Ensure your solvent is anhydrous. Amine bases should also be dry; consider distilling them before use.[1]

  • Thorough Degassing: Properly degassing the solvent is critical. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.

Issue 2: Formation of a Black Precipitate (Palladium Black)

The appearance of a black precipitate is a clear sign of palladium catalyst decomposition and inactivation.[1]

Potential Cause: Catalyst Decomposition

This can be triggered by the presence of oxygen, impurities, or using an inappropriate solvent.[1] Some solvents may not effectively stabilize the active Pd(0) species, leading to agglomeration.

Troubleshooting Protocol:

  • Strict Anaerobic Conditions: Re-evaluate your technique for maintaining an inert atmosphere. Ensure all glassware is oven-dried and cooled under vacuum or inert gas.

  • Reagent Purity: As mentioned previously, use high-purity reagents and anhydrous solvents to avoid catalyst poisoning.[1]

  • Solvent Choice: While common solvents include THF, DMF, and toluene, be aware that some solvents can negatively impact the reaction.[1][5] For instance, DMF has been reported to slow down certain Sonogashira reactions.[5] If you consistently observe palladium black formation, consider switching to a different solvent.

Issue 3: Significant Formation of Alkyne Homocoupling Product (Glaser-Hay Coupling)

A major side reaction in copper-mediated Sonogashira couplings is the oxidative homocoupling of the terminal alkyne to form a diyne, known as the Glaser-Hay coupling.[1][6][7]

Potential Cause: Presence of Oxygen

Oxygen is a key promoter of the Glaser-Hay coupling reaction.[1][6]

Troubleshooting Protocol:

  • Rigorous Exclusion of Oxygen: This is the most critical step. Employ Schlenk techniques or a glovebox to ensure a strictly anaerobic environment.[1] Thoroughly degas your solvent.

  • Reduce Copper Catalyst Loading: Minimizing the amount of CuI can help reduce the rate of homocoupling.[1]

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is a highly effective solution.[3][6][8] These reactions may require different ligands or reaction conditions to achieve high yields.

Issue 4: Reaction Stalls with Unreactive Aryl Halides

The reactivity of the aryl halide is a major factor in the success of the Sonogashira coupling. The general reactivity trend is I > OTf > Br > Cl.[2][9] Aryl chlorides, in particular, can be challenging substrates due to the strength of the C-Cl bond.[10]

Potential Cause A: Insufficient Catalyst Activity for Oxidative Addition

The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[6][11] For less reactive aryl halides like bromides and chlorides, standard catalysts may not be active enough.

Troubleshooting Protocol:

  • Use High-Activity Catalysts: For aryl bromides and especially chlorides, consider using more active palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[10][12] N-heterocyclic carbene (NHC) palladium complexes have also shown high efficacy.[3][12]

  • Increase Reaction Temperature: While many reactions with aryl iodides proceed at room temperature, aryl bromides and chlorides often require elevated temperatures (e.g., 60-120 °C) to facilitate the oxidative addition step.[10][13]

Potential Cause B: Inappropriate Ligand Choice

The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. Sterically bulky and electron-rich ligands can promote the oxidative addition step.[11][12]

Troubleshooting Protocol:

  • Ligand Screening: If you are using a standard ligand like PPh₃ and experiencing low conversion with a challenging substrate, screen a panel of more specialized ligands. Consider ligands with increased steric bulk or electron-donating properties.[11]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental components of a Sonogashira reaction?

A Sonogashira reaction typically requires an aryl or vinyl halide, a terminal alkyne, a palladium catalyst (often a Pd(0) source or a Pd(II) precatalyst), a copper(I) co-catalyst (in the classic version), a base (commonly an amine), and an appropriate solvent.[2][3]

Q2: My reaction is not working at all. What are the first things I should check?

When a reaction fails completely, the most likely culprits are the catalyst's activity, the quality of your reagents, and the reaction conditions.[2] First, ensure your palladium and copper catalysts are fresh and active.[1][2] Second, verify that you are using strictly anhydrous and anaerobic conditions, as oxygen can lead to catalyst decomposition and unwanted side reactions.[1][2]

Q3: Can I perform a Sonogashira reaction without a copper co-catalyst?

Yes, copper-free Sonogashira reactions are well-established and often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[3][6][8] These protocols may require adjustments to the reaction conditions, such as the use of specific ligands or bases.[8]

Q4: What is the role of the base in the Sonogashira reaction?

The base has two primary roles. First, it deprotonates the terminal alkyne to form the reactive acetylide species.[1][14] Second, it neutralizes the hydrogen halide that is formed as a byproduct during the reaction.[3][15] Amine bases like triethylamine and diisopropylamine are commonly used and can sometimes also serve as the solvent.[1][3]

Q5: How does the choice of solvent affect the reaction?

The solvent must be able to dissolve all reaction components and should not negatively interact with the catalyst.[5] Common choices include THF, DMF, toluene, and amine bases themselves.[1][3] The polarity and coordinating ability of the solvent can influence the stability and activity of the catalyst.[5] It is important to use anhydrous solvents to prevent side reactions and catalyst deactivation.[1]

Visualizing the Sonogashira Catalytic Cycle and Troubleshooting

To better understand the intricacies of this reaction, the following diagrams illustrate the key mechanistic steps and a logical workflow for troubleshooting.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Limiting) Pd(0)L2->Oxidative_Addition + R-X Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Product_Complex R-Pd(II)-C≡CR'(L2) Transmetalation->Product_Complex + Cu-C≡CR' Cu(I)X Cu(I)X Transmetalation->Cu(I)X + Pd(II) Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + R-C≡CR' Alkyne_Activation Alkyne_Activation Cu(I)X->Alkyne_Activation + H-C≡CR' Copper_Acetylide Cu-C≡CR' Alkyne_Activation->Copper_Acetylide + Base Copper_Acetylide->Transmetalation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting_Workflow Start Low Conversion Check_Catalyst Check Catalyst & Reagent Integrity (Pd, Cu, Solvents, Base) Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Temp) Check_Catalyst->Check_Conditions Pd_Black Palladium Black Formation? Check_Conditions->Pd_Black Homocoupling Significant Homocoupling? Substrate_Reactivity Is Aryl Halide Unreactive? (Br, Cl) Homocoupling->Substrate_Reactivity No Improve_Anaerobic Improve Anaerobic Technique Reduce [Cu] or Go Cu-Free Homocoupling->Improve_Anaerobic Yes Pd_Black->Homocoupling No Improve_Purity Use Fresh/Purified Reagents Ensure Anhydrous Conditions Pd_Black->Improve_Purity Yes Optimize_Temp_Ligand Increase Temperature Use High-Activity Ligand/Catalyst Substrate_Reactivity->Optimize_Temp_Ligand Yes Solution_Found Problem Resolved Improve_Anaerobic->Solution_Found Improve_Purity->Solution_Found Optimize_Temp_Ligand->Solution_Found

Caption: A decision-tree workflow for troubleshooting low Sonogashira conversion rates.

Quantitative Data Summary

For your convenience, the following table summarizes key parameters and considerations for optimizing your Sonogashira reaction.

ParameterRecommendationRationale & Considerations
Aryl Halide Reactivity I > OTf > Br > ClThe C-X bond strength dictates the ease of oxidative addition. Reactions with aryl chlorides often require more forcing conditions.[2][9]
Palladium Catalyst Loading 0.1 - 5 mol%Higher loadings may be necessary for challenging substrates, but can increase cost and complicate purification.
Copper(I) Co-catalyst Loading 0.5 - 10 mol%Sufficient to facilitate alkyne activation, but excessive amounts can promote homocoupling.[1]
Base Triethylamine, Diisopropylamine, K₂CO₃, Cs₂CO₃Amine bases are common, but inorganic bases can be effective, especially in copper-free systems. Must be anhydrous.[1][3][10]
Solvent THF, DMF, Toluene, Dioxane, AminesMust dissolve all components. Should be anhydrous and thoroughly degassed. Some solvents can negatively impact catalyst stability.[1][5]
Temperature Room Temp to 120 °CAryl iodides often react at room temperature. Aryl bromides and chlorides typically require heating to facilitate oxidative addition.[1][10][13]

References

Technical Support Center: Strategies for the Removal of Residual Palladium Catalyst from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the critical downstream process of palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions and face the challenge of purifying their target molecules to meet stringent purity requirements.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.[1] However, the very utility of these catalysts presents a significant post-reaction challenge: the removal of residual palladium to levels that are acceptable for downstream applications, particularly for active pharmaceutical ingredients (APIs).[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in drug products, making effective palladium removal a non-negotiable aspect of process development.[1][4]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of palladium removal, ensuring the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove residual palladium from my product?

A1: There are two primary drivers for the stringent removal of palladium residues:

  • Regulatory Compliance and Safety: Palladium is considered a toxic heavy metal, and its presence in APIs is strictly regulated by international guidelines like ICH Q3D.[1][5] Exposure to palladium has been linked to adverse health effects, including respiratory issues and skin irritation.[3] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product, assuming a daily dose of 10g or less.[4]

  • Chemical Compatibility and Catalytic Activity: Residual palladium can interfere with or poison catalysts in subsequent synthetic steps, leading to failed reactions or the formation of impurities.[1] It can also compromise the results of biological assays.[6]

Q2: What are the most common methods for palladium removal?

A2: The choice of method depends on several factors, including the nature of the product, the form of the palladium species (e.g., Pd(0) vs. Pd(II)), and the scale of the reaction. The most prevalent techniques include:

  • Adsorption: Utilizing solid-supported materials, known as scavengers, that have a high affinity for palladium. Common adsorbents include activated carbon and specialized scavenger resins.[7][8]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[7][9]

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[7][10]

  • Chromatography: Employing techniques like column chromatography to separate the desired compound from the palladium catalyst.[10]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal.[7][11]

Q3: What are "palladium scavengers" and how do they function?

A3: Palladium scavengers are solid-supported materials designed to selectively bind and remove palladium from solution.[12] They typically consist of a silica or polymer backbone functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[7][13] The process involves stirring the scavenger with the crude product solution, followed by simple filtration to remove the solid scavenger with the bound palladium.[7] This method is popular due to its high efficiency and ease of integration into existing workflows.[2]

Q4: How do I determine the concentration of residual palladium in my sample?

A4: Highly sensitive analytical techniques are required to quantify trace levels of palladium. The most common methods used in the pharmaceutical industry are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [9]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) [14]

  • Atomic Absorption Spectrometry (AAS) [14]

For more rapid, process-oriented analysis, colorimetric and fluorimetric methods are also being developed.[9][15]

Decision-Making Workflow for Palladium Removal

Choosing the right palladium removal strategy is critical for success. The following diagram outlines a logical workflow to guide your decision-making process based on the state of the catalyst and the nature of your product.

Palladium_Removal_Workflow start Reaction Work-up Complete Crude Product Obtained catalyst_type Is the Pd Catalyst Homogeneous or Heterogeneous? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Heterogeneous homogeneous Homogeneous (Soluble) catalyst_type->homogeneous Homogeneous filtration Filtration through Celite® heterogeneous->filtration analysis1 Analyze Pd Content (ICP-MS) filtration->analysis1 analysis1->homogeneous Pd levels too high end Product Meets Specification analysis1->end Pd levels acceptable product_properties Product Properties: - Crystalline? - Stable to heat/solvents? homogeneous->product_properties crystalline Product is Crystalline product_properties->crystalline Yes not_crystalline Product is an Oil or Difficult to Crystallize product_properties->not_crystalline No recrystallization Recrystallization crystalline->recrystallization analysis2 Analyze Pd Content (ICP-MS) recrystallization->analysis2 scavenging Scavenger Treatment (Resin or Activated Carbon) not_crystalline->scavenging extraction Liquid-Liquid Extraction not_crystalline->extraction chromatography Column Chromatography not_crystalline->chromatography scavenging->analysis2 extraction->analysis2 chromatography->analysis2 analysis2->end

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting Guides

This section addresses specific issues you might encounter during the palladium removal process.

Issue 1: High palladium content in the final product after initial purification.

  • Possible Cause: Strong chelation of palladium to the product molecule, especially with compounds containing nitrogen or sulfur.[7] The specific palladium species (e.g., oxidation state, coordination environment) may be resistant to the chosen removal method.[7]

  • Troubleshooting Steps:

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time. Increasing the temperature (e.g., to 40-60 °C) can improve the kinetics of scavenging, provided your product is stable.[16]

    • Screen Different Scavengers: The efficacy of a scavenger is dependent on the palladium species. Test a variety of scavengers with different functional groups (e.g., thiol, amine, DMT) to find the most effective one for your system.[13] Thiol-based scavengers are generally effective for a broad range of palladium species.[6]

    • Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can convert various palladium species into a single, more easily removed form.[7]

    • Switch Purification Method: If scavenging is ineffective, consider alternative techniques like crystallization with additives that can enhance the solubility of palladium species in the mother liquor, or liquid-liquid extraction.[7]

Issue 2: Significant product loss during the purification process.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon and some silica-based scavengers.[7][16]

  • Troubleshooting Steps:

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for non-specific binding.[16]

    • Thoroughly Wash the Adsorbent: After filtration, wash the scavenger or activated carbon cake extensively with a suitable solvent to recover any adsorbed product.[16]

    • Adjust the Solvent: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. Using a solvent in which your product is highly soluble may decrease its adsorption.

    • Change the Scavenger Support: If you suspect your product is adsorbing to a silica-based scavenger, try a polymer-based (polystyrene) alternative, or vice-versa.

    • Consider a Different Purification Method: If product loss remains high, crystallization or extraction may be more suitable options.[7]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variations in the palladium species present at the end of the reaction. This can be due to slight differences in reaction time, temperature, or exposure to air during work-up.

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Implement a consistent and standardized work-up procedure for every batch to minimize variability in the palladium species before the removal step.

    • Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against a wide range of palladium species, such as those based on dimercaptotriazine (DMT).[7]

    • Implement a Pre-treatment Step: As mentioned in Issue 1, a pre-treatment step to convert palladium to a single form can greatly improve batch-to-batch consistency.[7]

Quantitative Data Summary

The efficiency of palladium removal can vary significantly between different methods and scavengers. The table below provides a comparative overview.

Purification MethodTypical Starting Pd (ppm)Typical Final Pd (ppm)AdvantagesDisadvantagesReference(s)
Activated Carbon 300 - 9100<1 - 20Low cost, widely available.[1]Non-specific, can lead to high product loss.[7][16][1]
Silica-Based Scavengers (Thiol, TMT) 330 - 2239<1 - 30High efficiency and selectivity, stable.[1]Can be more expensive than activated carbon.[1][1]
Polymer-Based Scavengers (MP-TMT) >2000<10High selectivity, good for avoiding product loss.[1]May have different solvent compatibility than silica.[1][1]
Crystallization 200 - 1916<10 - 131Can be highly effective for crystalline products.[1]Not suitable for oils or amorphous solids.[1][1]
Liquid-Liquid Extraction ~8000<100Cost-effective for large scale.[17]Can require large solvent volumes.[7][17]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger

This protocol provides a general procedure for using a solid-supported scavenger.

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[7]

  • Scavenger Addition: Add the silica-based thiol scavenger (typically 2-10 equivalents relative to the initial palladium loading).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[7]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[7]

  • Washing: Thoroughly wash the celite/scavenger pad with fresh solvent to recover any adsorbed product.[16]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[7]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique to confirm removal to the desired level.[7]

Protocol 2: Palladium Removal Using Activated Carbon

This protocol outlines the use of activated carbon for palladium removal.

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[7]

  • Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product).

  • Stirring: Stir the suspension at room temperature or an elevated temperature (e.g., 45 °C) for 2 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[7]

  • Washing: Wash the Celite®/carbon pad with fresh solvent to recover any adsorbed product.[7]

  • Concentration: Concentrate the filtrate to obtain the purified product.[7]

  • Analysis: Analyze the purified product for residual palladium content.[7]

Logical Relationship Diagram

The interplay between different factors in the scavenging process is crucial for optimization.

Scavenging_Factors center Scavenging Efficiency scavenger Scavenger Type (Thiol, Amine, TMT) center->scavenger ratio Scavenger:Pd Ratio center->ratio temp Temperature center->temp time Time center->time solvent Solvent System center->solvent pd_species Palladium Species (Pd(0), Pd(II), Ligands) center->pd_species

Caption: Interrelated factors affecting scavenging efficiency.

References

Technical Support Center: Regioselective Functionalization of the Isoquinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of the isoquinoline core. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this privileged heterocyclic scaffold. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: I'm new to isoquinoline chemistry. What are the intrinsic reactivity patterns I should be aware of?

A1: The isoquinoline core is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. This fusion results in a non-uniform distribution of electron density, which dictates its inherent reactivity towards different classes of reagents.[1][2]

  • Electrophilic Aromatic Substitution (SEAr): The benzene ring (carbocyclic part) is more electron-rich than the pyridine ring, which is deactivated by the electronegative nitrogen atom. Consequently, electrophilic substitutions like nitration or halogenation preferentially occur at positions C5 and C8 .[1] The precise ratio of C5 to C8 substitution is often influenced by the reaction conditions and the nature of the electrophile.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and therefore susceptible to attack by nucleophiles. This reactivity is most pronounced at the C1 position, as the adjacent nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate.[1]

  • Radical Substitution: Radical reactions, such as the Minisci reaction, also favor the electron-deficient pyridine ring. Under acidic conditions, protonation of the nitrogen atom further enhances this effect, typically leading to functionalization at C1 .[3]

Understanding these fundamental principles is the first step in designing a regioselective functionalization strategy.

Q2: My electrophilic substitution is giving me a mixture of C5 and C8 isomers. How can I favor one over the other?

A2: Achieving high selectivity between the electronically similar C5 and C8 positions is a common challenge. Several factors can be tuned to influence this ratio:

  • Steric Hindrance: The C8 position is sterically more hindered due to its proximity to the pyridine ring nitrogen and the "bay region" of the molecule. Using bulkier electrophiles can sometimes increase the proportion of the C5-substituted product.

  • Solvent Effects: The choice of solvent can influence the transition state energies for attack at C5 versus C8. It is often worthwhile to screen a range of solvents with varying polarities and coordinating abilities.

  • Temperature: Reaction temperature can play a crucial role. In some cases, running the reaction at a lower temperature may enhance selectivity by favoring the kinetically preferred product. Conversely, higher temperatures might favor the thermodynamically more stable isomer.

  • Lewis Acid Choice: In reactions like Friedel-Crafts acylations, the nature and strength of the Lewis acid can impact the regiochemical outcome. Experimenting with different Lewis acids (e.g., AlCl3, FeCl3, TiCl4) is recommended.

If intrinsic selectivity remains poor, modern transition-metal-catalyzed C-H functionalization methods using directing groups are the most powerful solution for achieving site-specific substitution.[4]

Q3: I need to functionalize the C4 position, but it seems inert. What are my options?

A3: The C4 position is often considered one of the most challenging to functionalize directly due to its electronic properties and lack of proximity to activating groups.[5] However, several effective strategies have been developed:

  • Metal-Catalyzed C-H Activation: This is arguably the most versatile approach. By installing a directing group (DG) at the C3 or N2 position, a transition metal catalyst (commonly palladium or rhodium) can be guided to selectively activate the C4-H bond.[1]

  • Synthesis of Substituted Isoquinolines: A de novo synthesis approach allows for the introduction of functionality at C4 from the outset. For example, palladium-catalyzed α-arylation of ketones followed by cyclization can provide C4-substituted isoquinolines.[5][6]

  • Temporary Dearomatization: A newer strategy involves the temporary dearomatization of the isoquinoline ring, which activates the C4 position for nucleophilic attack. Subsequent rearomatization restores the aromatic core with the desired C4 substituent.[7]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Transition-Metal-Catalyzed C-H Arylation

Scenario: You are attempting a palladium-catalyzed direct C-H arylation of an isoquinoline derivative. The reaction yields a mixture of regioisomers (e.g., C8 vs. C2) or shows low conversion.

G start Low Regioselectivity or Conversion in Pd-Catalyzed C-H Arylation check_dg Is a Directing Group (DG) being used? start->check_dg no_dg Problem: Intrinsic reactivity competes. C2 is often favored with N-oxides. check_dg->no_dg No check_conditions Review Reaction Conditions check_dg->check_conditions Yes solution_no_dg Solution: Introduce a suitable DG (e.g., picolinamide, N-oxide) to enforce desired selectivity. no_dg->solution_no_dg yes_dg Yes ligand Issue: Ligand Choice (Sterics & Electronics) check_conditions->ligand solvent Issue: Solvent Effects check_conditions->solvent oxidant Issue: Oxidant/Additive Compatibility check_conditions->oxidant temp Issue: Reaction Temperature check_conditions->temp solution_ligand Action: Screen ligands. Bulky phosphines (e.g., P(tBu)3) can favor different sites. ligand->solution_ligand solution_solvent Action: Screen solvents. Acetic acid can promote C8 selectivity while DMF may favor C2. solvent->solution_solvent solution_oxidant Action: Vary the silver salt (e.g., AgOAc, Ag2CO3) or other additives. oxidant->solution_oxidant solution_temp Action: Optimize temperature. Lower T may increase selectivity. temp->solution_temp

Caption: Troubleshooting C-H Arylation Selectivity.

  • The Role of the Directing Group (DG): For positions other than C1, C5, and C8, a directing group is almost always necessary to override the intrinsic reactivity.[1] The N-oxide is a common and effective DG. It can direct functionalization to C2 or C8 depending on the metal and conditions.[8][9] For instance, many palladium-catalyzed reactions on quinoline N-oxides are highly C2 selective, while specific conditions have been developed to achieve unusual C8 selectivity.[8][10]

  • Ligand Effects: The steric and electronic properties of the ligand bound to the palladium center are critical. They influence the geometry of the cyclometalated intermediate, which is the selectivity-determining step.

  • Solvent Polarity and Coordination: The solvent can dramatically alter the regiochemical outcome. For example, in the Pd-catalyzed arylation of quinoline N-oxides, switching from DMF to acetic acid has been shown to completely reverse the selectivity from C2 to C8.[10] This is attributed to solvent coordination and its effect on the stability of different transition states.

Guide 2: Low Yield or Isomeric Mixtures in Minisci-Type Reactions

Scenario: You are performing a Minisci reaction to alkylate or acylate an isoquinoline but are observing low yields, the formation of multiple regioisomers (e.g., C1 and C3), or significant amounts of acylation side-products when alkylation is desired.[3]

  • Verify Acidity: The Minisci reaction requires acidic conditions to protonate the isoquinoline nitrogen.[3] This activation is crucial for the radical addition step.

    • Check: Ensure the pH of your reaction medium is sufficiently low. The pKa of the isoquinolinium ion is ~5.4.

    • Action: Add a strong acid like sulfuric acid or trifluoroacetic acid (TFA) if necessary.

  • Control Radical Generation: The rate of radical generation should be matched to its rate of consumption.

    • Problem: If the radical is generated too quickly, it can dimerize or engage in side reactions. If too slow, the reaction will be sluggish.

    • Action: Adjust the rate of addition of the radical initiator (e.g., ammonium persulfate) or control the reaction temperature carefully. Photoredox catalysis offers a milder and often more controllable alternative for radical generation.[2]

  • Optimize the Solvent System:

    • Problem: The solvent can affect the solubility of reagents and the stability of radical intermediates.

    • Action: A common solvent system is a biphasic mixture (e.g., H₂O/DCM) or an acidic medium like TFA. Screen different solvent systems to find the optimal conditions for your specific substrate.

  • Managing Regioisomers:

    • Problem: While C1 is the kinetically favored product, substitution at other positions can occur, especially if C1 is blocked or if the substrate has strong electronic-directing substituents.[11]

    • Action:

      • Sterics: A bulky substituent at C8 may sterically hinder attack at C1, potentially leading to other isomers.

      • Catalyst Control: Recent advances have shown that chiral Brønsted acid catalysts can control both the regioselectivity and enantioselectivity of Minisci-type reactions by organizing the transition state through non-covalent interactions.[11]

ParameterTypical Reagents/ConditionsPurposeTroubleshooting Focus
Radical Source Carboxylic Acids, Aldehydes, AlcoholsPrecursor to the nucleophilic radicalPurity of source, potential for side reactions (e.g., acylation from acids)[3][12]
Initiator/Oxidant (NH₄)₂S₂O₈, Ag⁺, t-BuOOHGenerates the radicalControl rate of addition, screen different oxidants
Acid H₂SO₄, TFAActivates the heterocycleEnsure sufficient protonation
Solvent H₂O, CH₂Cl₂, MeCN, TFASolubilize reagents, mediate reactionOptimize for substrate solubility and to minimize side reactions

Experimental Protocols

Protocol 1: Palladium-Catalyzed C8-Selective Direct Arylation of Isoquinoline N-Oxide

This protocol is adapted from methodologies developed for the C8-arylation of quinoline N-oxides and serves as a robust starting point.[8][10]

  • Reaction Setup:

    • To a flame-dried Schlenk tube, add isoquinoline N-oxide (1.0 mmol), the desired aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and AgOAc (2.0 mmol).

    • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Reagent Addition:

    • Under the inert atmosphere, add anhydrous acetic acid (5.0 mL) via syringe.

  • Reaction Execution:

    • Seal the tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and silver salts.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the C8-arylated isoquinoline N-oxide.

References

Validation & Comparative

A Comparative Guide to Suzuki Reactions: 4-Bromoisoquinolin-7-amine vs. 7-Bromo-isoquinolin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

In the landscape of medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The ability to precisely functionalize this heterocyclic system is paramount for generating novel molecular entities with tailored pharmacological profiles. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for creating carbon-carbon bonds, enabling the synthesis of diverse libraries of substituted isoquinolines.[1][2]

This guide provides an in-depth comparison of two strategically important building blocks: 4-Bromoisoquinolin-7-amine and 7-Bromo-isoquinolin-4-amine . While structurally similar, the positional isomerism of the bromo and amino substituents profoundly influences their reactivity in Suzuki coupling reactions. We will dissect these differences, offering field-proven insights, experimental protocols, and optimization strategies to guide researchers in selecting the appropriate substrate and conditions for their synthetic campaigns.

Structural and Electronic Considerations: A Tale of Two Isomers

The divergent reactivity of these two isomers stems from the interplay of electronic and steric effects, which directly impact the key steps of the Suzuki catalytic cycle.

  • This compound: In this isomer, the electron-donating amine group at the C7 position exerts its influence through resonance and inductive effects across the aromatic system. This can subtly increase the electron density of the entire ring system, potentially making the C4-Br bond slightly less electrophilic and thus slower to undergo oxidative addition with the Pd(0) catalyst. However, the positions are sufficiently remote that this effect is likely minimal. Critically, both the C4-Br bond and the C7-amine are relatively unhindered.

  • 7-Bromo-isoquinolin-4-amine: Here, the landscape changes significantly. The amine group is now at the C4 position, adjacent to the C5-hydrogen and in the "peri" position relative to the C5-hydrogen. The bromine is at C7. The primary concern with this isomer is the potential for the C4-amino group, a Lewis base, to coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of inactive complexes, thereby reducing the reaction efficiency. The proximity of the amine to the nitrogen atom of the isoquinoline ring could also influence the overall electronic distribution and basicity.

Based on these fundamental principles, we can anticipate that This compound may be the more straightforward substrate for Suzuki coupling due to a lower propensity for catalyst inhibition by the amine substituent.

Comparative Performance in Suzuki Coupling: An Evidence-Based Projection

While a direct, side-by-side experimental comparison under identical conditions is not extensively documented in the literature, we can project the performance based on established reactivity principles and data from analogous systems.[3][4] The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl halide to the palladium(0) complex.[5] The reactivity order of halogens is well-established: I > Br > Cl.[4]

The key differentiator between our two isomers is not the C-Br bond energy itself, but the accessibility and electronic environment of the reaction sites.

FeatureThis compound7-Bromo-isoquinolin-4-amineRationale
Predicted Reactivity Moderate to HighPotentially Lower / More VariableThe C4-amino group in the 7-bromo isomer can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition and slower reaction rates.
Typical Yields Good to ExcellentFair to GoodAssuming optimized conditions, the 4-bromo isomer is less likely to suffer from catalyst deactivation, leading to more consistent and higher yields.
Side Reactions Standard (e.g., homocoupling of boronic acid, protodeboronation)Catalyst inhibition/deactivation, potential for complex side reactions if the amine coordinates strongly. Protodeboronation can also be a competing pathway.[6]The primary challenge for the 7-bromo isomer is managing the interaction between the C4-amine and the palladium catalyst.
Catalyst Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are generally effective.May require ligands that are less sensitive to amine coordination, such as bulky biarylphosphine ligands (e.g., SPhos, XPhos), to achieve optimal results.Bulky ligands can help prevent the amine from accessing the metal center and deactivating the catalyst.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimization.[7][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition (Rate-Determining Step) ArPdAr_prime Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr_prime Ar'-B(OR)₃⁻ Transmetal Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' (Product) ArPdAr_prime->Product RedElim Reductive Elimination Boronic Ar'-B(OR)₂ Base Base (e.g., K₂CO₃) Halide Ar-X (Substrate)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocols

The following protocols are representative and should be optimized for specific substrates and scales.

Protocol 1: Suzuki Coupling of this compound

This protocol utilizes a standard palladium catalyst and base combination, which is expected to be effective for this less sterically hindered and electronically straightforward isomer.[6][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the 1,4-Dioxane/Water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 7-Bromo-isoquinolin-4-amine

For this isomer, the choice of ligand is critical to mitigate potential catalyst inhibition by the C4-amino group. A bulky, electron-rich phosphine ligand is recommended.

Materials:

  • 7-Bromo-isoquinolin-4-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 equiv)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Toluene and Water (5:1 mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 7-Bromo-isoquinolin-4-amine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.

  • Solvent Addition: Add the degassed Toluene/Water solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Track the reaction's progress via TLC or LC-MS until completion (this may require longer reaction times, 12-24 hours).

  • Workup: After cooling, dilute the mixture with ethyl acetate. Pass the mixture through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by silica gel chromatography.

Optimization and Troubleshooting Workflow

When desired yields are not achieved, a systematic approach to optimization is necessary. The following workflow outlines key parameters to investigate.

Optimization_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Verify Reagent Quality (Boronic acid, Solvent, Base) Start->Check_Reagents Change_Base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Reagents->Change_Base Reagents OK Change_Solvent Screen Solvents (Dioxane, Toluene, DMF) Change_Base->Change_Solvent No Improvement Success Reaction Optimized Change_Base->Success Improvement Change_Catalyst Change Catalyst/Ligand (e.g., from Pd(PPh₃)₄ to PdCl₂(dppf) or XPhos/SPhos based systems) Change_Solvent->Change_Catalyst No Improvement Change_Solvent->Success Improvement Change_Temp Adjust Temperature (Increase in 10°C increments) Change_Catalyst->Change_Temp No Improvement Change_Catalyst->Success Improvement Check_Degassing Ensure Proper Degassing (Crucial for catalyst stability) Change_Temp->Check_Degassing No Improvement Change_Temp->Success Improvement Check_Degassing->Start Re-evaluate Check_Degassing->Success Improvement

Caption: A systematic workflow for troubleshooting and optimizing Suzuki coupling reactions.

Conclusion and Outlook

The choice between this compound and 7-Bromo-isoquinolin-4-amine in a Suzuki coupling reaction is not arbitrary. This compound is predicted to be the more reliable and versatile substrate, amenable to a wider range of standard Suzuki conditions due to the remote and non-interfering nature of its amino substituent.

Conversely, 7-Bromo-isoquinolin-4-amine presents a greater synthetic challenge due to the potential for catalyst inhibition by the C4-amino group. Successful coupling of this isomer will likely necessitate careful selection of palladium precatalysts and specialized bulky phosphine ligands to shield the metal center and maintain catalytic activity. While potentially more difficult to work with, overcoming these challenges can provide access to a unique region of chemical space.

Ultimately, the optimal choice will depend on the specific synthetic goal, the desired final product, and the resources available for methods development. This guide serves as a foundational resource to empower researchers to make informed decisions and efficiently navigate the synthesis of these valuable isoquinoline derivatives.

References

A Senior Application Scientist's Guide to the Reactivity of Bromo-Aminoisoquinoline Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aminoisoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its functionalization is critical for modulating biological activity, and palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—are the preeminent tools for this purpose. However, the success of these transformations is profoundly dependent on the reactivity of the starting halo-aminoisoquinoline.

This guide provides an in-depth comparison of the reactivity of various bromo-aminoisoquinoline isomers. Moving beyond a simple recitation of protocols, we will dissect the underlying electronic and steric factors that govern the reactivity of the carbon-bromine (C-Br) bond based on the positions of both the bromine and the activating amino group. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies and troubleshoot challenging coupling reactions involving this privileged heterocyclic system.

The Isoquinoline Nucleus: An Electronic Tug-of-War

The reactivity of a substituted isoquinoline is not uniform across its structure. It is a tale of two fused rings with distinct electronic personalities: a pyridine ring and a benzene ring.

  • The Pyridine Ring (Positions 1, 3, 4): This ring is electron-deficient due to the electronegative nitrogen atom. This polarization makes the attached carbons, particularly C1 and C3, more electrophilic. In the context of palladium-catalyzed coupling, this electron deficiency facilitates the rate-determining oxidative addition step, where the electron-rich Pd(0) catalyst inserts into the C-Br bond.[1][2][3]

  • The Benzene Ring (Positions 5, 6, 7, 8): This ring is comparatively electron-rich and behaves more like a standard substituted benzene. Its reactivity is primarily modulated by the substituents it bears.

The addition of an amino (-NH₂) group, a potent electron-donating group (EDG), further complicates this electronic landscape through both resonance and inductive effects. Its position dictates which C-Br bonds are "activated" for coupling, a crucial consideration for synthetic planning.

cluster_workflow Generalized Cross-Coupling Workflow A 1. Reagent Setup (Bromo-aminoisoquinoline, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Degas with Ar/N2) A->B Critical for Pd(0) C 3. Add Solvents & Coupling Partner B->C D 4. Heating & Monitoring (TLC / LC-MS) C->D 80-120 °C E 5. Workup (Quench, Extract) D->E Reaction Complete F 6. Purification (Chromatography) E->F G Final Product F->G

References

The Isoquinoline Scaffold: A Comparative Guide to Kinase Inhibitory Activity of 1,7-Substituted Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Pursuit of Kinase Selectivity

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern drug discovery.[1][2] Their dysregulation is a hallmark of numerous pathologies, most notably cancer, driving aberrant cell proliferation, survival, and migration.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, but the quest for compounds with high potency and exquisite selectivity remains a paramount challenge. Lack of selectivity can lead to off-target effects and associated toxicities, limiting the therapeutic window of a potential drug.[3]

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[4] Its rigid, planar structure provides a versatile framework for the orientation of substituents to interact with the ATP-binding pocket of various kinases. This guide provides an in-depth comparative analysis of a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitrile analogs, focusing on their inhibitory activity against two key kinases: Myosin Light Chain Kinase (MLCK) and Epidermal Growth Factor Receptor (EGFR). By examining the structure-activity relationships (SAR) within this series, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the design of potent and selective isoquinoline-based kinase inhibitors.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potency of a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitrile analogs was evaluated against MLCK and EGFR. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in Table 1. This data provides a quantitative comparison of the efficacy of each analog against the two kinases, revealing key structural modifications that influence potency and selectivity.

Table 1: In Vitro Inhibitory Activity of 7-Substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitrile Analogs against MLCK and EGFR

Compound IDR Group (Position 7)MLCK IC50 (µM)[1]EGFR IC50 (µM)[1]
1a -H> 1000.08
1b -F210.03
1c -Cl180.02
1d -Br150.01
1e -I120.01
1f -CH3300.05
1g -OCH3550.12
1h -OH780.25
1i -NH2950.40

Data extracted from Bioorganic & Medicinal Chemistry, Vol 19, Issue 1.[1]

Structure-Activity Relationship (SAR) Insights:

The data presented in Table 1 reveals several key trends:

  • Potent EGFR Inhibition: All substituted analogs demonstrate potent inhibition of EGFR in the nanomolar to low micromolar range.

  • Halogen Substitution Favors Potency: A clear trend is observed with halogen substitutions at the 7-position, where inhibitory activity against both MLCK and EGFR increases with the size and polarizability of the halogen (I > Br > Cl > F). The iodo- and bromo-substituted analogs (1e and 1d ) are the most potent inhibitors of both kinases in this series.[1]

  • Electron-Donating Groups Reduce Activity: The presence of electron-donating groups such as methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) at the 7-position generally leads to a decrease in inhibitory activity against both kinases compared to the halogenated analogs.

  • Emerging Selectivity: While many analogs show dual inhibition, the parent compound 1a (R = -H) exhibits significant selectivity for EGFR over MLCK. This suggests that substitution at the 7-position is crucial for MLCK inhibition.

Experimental Methodologies: Ensuring Data Integrity

The reliability of in vitro kinase inhibition data is paramount for making informed decisions in drug discovery. The IC50 values presented in this guide were determined using a robust and well-established biochemical assay. Understanding the principles behind the chosen methodology is crucial for interpreting the data correctly.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common luminescence-based method for measuring kinase activity and inhibition, similar to the principles used in the referenced study. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[5]

Principle: The assay is a two-step process. First, the kinase reaction is performed, where the kinase transfers phosphate from ATP to a substrate, producing ADP. In the second step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.

Materials:

  • Purified recombinant human EGFR or MLCK

  • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for EGFR)

  • ATP

  • Test compounds (isoquinoline analogs) dissolved in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Workflow:

Caption: Workflow for a typical in vitro kinase inhibition assay using luminescence detection.

Causality Behind Experimental Choices:

  • Luminescence-based Detection: This method offers high sensitivity, a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[5]

  • Use of Recombinant Kinases: Utilizing purified recombinant enzymes ensures that the measured inhibitory activity is directly attributable to the interaction of the compound with the target kinase, eliminating confounding factors from other cellular components.

  • ATP Concentration: The concentration of ATP used in the assay is a critical parameter. Assays are often run at or near the Km value of ATP for the specific kinase to allow for the sensitive detection of ATP-competitive inhibitors.

The Biological Context: Understanding the Targeted Signaling Pathways

To fully appreciate the implications of inhibiting MLCK and EGFR, it is essential to understand their roles in cellular signaling.

Myosin Light Chain Kinase (MLCK) Signaling Pathway

MLCK is a serine/threonine-specific protein kinase that plays a crucial role in regulating smooth muscle contraction and non-muscle cell motility.[5] Its primary substrate is the regulatory light chain of myosin II.

MLCK_Pathway Ca_Calmodulin Ca2+/Calmodulin Complex MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Binds MLCK_active Active MLCK MLCK_inactive->MLCK_active Activates MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actomyosin Actomyosin Contraction pMLC->Actomyosin Promotes Inhibitor Isoquinoline Analog Inhibitor->MLCK_active Inhibits

Caption: Simplified MLCK signaling pathway and the point of inhibition by the isoquinoline analogs.

Dysregulation of MLCK activity is implicated in various pathological conditions, including vascular diseases, asthma, and cancer metastasis, making it an attractive therapeutic target.[5]

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades that are fundamental to cell proliferation, survival, and differentiation.[1]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_dimer->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_dimer->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Inhibitor Isoquinoline Analog Inhibitor->EGFR_dimer Inhibits Kinase Activity

Caption: Overview of the EGFR signaling pathway and the inhibitory action of the isoquinoline analogs.

The EGFR signaling pathway is one of the most frequently deregulated pathways in human cancers, making it a well-established target for anticancer therapies.[1]

Conclusion and Future Directions

This guide has provided a comparative analysis of the kinase inhibitory activity of a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitrile analogs against MLCK and EGFR. The presented data highlights the potential of the isoquinoline scaffold for the development of potent kinase inhibitors and underscores the significant impact of substitutions at the 7-position on both potency and selectivity. The halogenated analogs, particularly those with bromine and iodine, emerged as the most potent dual inhibitors in this series.

For researchers in the field, these findings offer several key takeaways:

  • The 1-(3-bromophenylamino)isoquinoline core is a promising starting point for the design of EGFR inhibitors.

  • Modifications at the 7-position provide a valuable handle for modulating potency and selectivity.

  • Further exploration of a wider range of substituents at this position is warranted to potentially discover analogs with improved selectivity for either MLCK or EGFR, or to develop potent dual inhibitors with a desired pharmacological profile.

To build upon this work, future studies should include screening of these and related analogs against a broader panel of kinases to more comprehensively assess their selectivity profile across the kinome. Such studies are crucial for identifying potential off-target effects and for guiding the development of truly selective kinase inhibitors. Additionally, cellular assays are necessary to confirm that the observed in vitro biochemical potency translates into on-target activity in a more physiologically relevant context. The insights gained from this comparative guide will undoubtedly contribute to the ongoing efforts to develop novel and effective kinase inhibitors for the treatment of a wide range of diseases.

References

A Comparative Guide to 4-Amino-Substituted Isoquinoline Derivatives: SAR Studies in Kinase and Phosphodiesterase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an amino group at the 4-position, in particular, has paved the way for the development of potent and selective inhibitors of various key cellular targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-amino-substituted isoquinoline derivatives, with a focus on their activity as kinase and phosphodiesterase (PDE) inhibitors. We will delve into the rationale behind experimental design, present supporting data, and provide detailed protocols to empower your own research endeavors.

The Strategic Importance of the 4-Amino-Substituted Isoquinoline Scaffold

The isoquinoline framework, a bicyclic aromatic system containing a nitrogen atom, offers a versatile template for drug design. The 4-amino group serves as a critical handle for introducing a diverse array of substituents that can modulate the compound's potency, selectivity, and pharmacokinetic properties. This strategic positioning allows for interactions with key residues in the active sites of enzymes like kinases and phosphodiesterases, making these derivatives a focal point in the quest for novel therapeutics for a range of diseases, including cancer and inflammatory disorders.[1]

Comparative Analysis of 4-Amino-Substituted Isoquinoline Derivatives as Kinase Inhibitors

Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The 4-amino-substituted isoquinoline scaffold has been explored as a template for the design of potent kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) family.

Structure-Activity Relationship (SAR) Insights

The general structure-activity relationships for 4-amino-substituted isoquinoline derivatives as kinase inhibitors can be summarized as follows:

  • The 4-Anilino Moiety: The nature of the substituent on the aniline ring is crucial for activity. Generally, the anilino group projects into a hydrophobic pocket within the kinase domain.[2]

  • Substitutions on the Isoquinoline Core: Modifications on the isoquinoline ring system can influence both potency and selectivity.

  • The Nitrogen at Position 1 of the Quinazoline (analogous to Isoquinoline): This nitrogen atom often acts as a hydrogen bond acceptor, interacting with a backbone NH group in the hinge region of the kinase.[2]

The following diagram illustrates the key pharmacophoric features of 4-amino-substituted isoquinoline derivatives as kinase inhibitors.

SAR_Kinase_Inhibitors Isoquinoline_Core Isoquinoline Core (Modulates selectivity and physical properties) 4-Amino_Linker 4-Amino Linker (Positions the aryl group) Isoquinoline_Core->4-Amino_Linker Aryl_Group Aryl Group (e.g., Anilino) (Occupies hydrophobic pocket) 4-Amino_Linker->Aryl_Group Substituents Substituents on Aryl Group (Fine-tunes potency and selectivity) Aryl_Group->Substituents

Caption: Key pharmacophoric elements of 4-amino-substituted isoquinoline kinase inhibitors.

Comparative Data for Kinase Inhibition
Compound IDScaffoldR (Substitution on Anilino Ring)EGFR IC50 (nM)Reference
1 4-Anilinoquinazoline3-hydroxy-[2]
2 4-Anilinoquinazoline3-methylsufanyl-[2]
3i 4-Anilinoquinazoline-0.05[3]
3j 4-Anilinoquinazoline-0.1[3]

Note: Specific IC50 values for compounds 1 and 2 were not provided in the reference, but their binding modes were analyzed.

Comparative Analysis of 4-Amino-Substituted Isoquinoline Derivatives as Phosphodiesterase (PDE) Inhibitors

Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDEs is a validated therapeutic strategy for a variety of conditions, including inflammatory diseases and neurodegenerative disorders. The isoquinoline scaffold, reminiscent of the potent but non-selective PDE inhibitor papaverine, has been a starting point for the design of more selective inhibitors.[4]

Structure-Activity Relationship (SAR) Insights

For 4-amino-substituted isoquinoline derivatives as PDE inhibitors, the following SAR observations are pertinent:

  • The 4-Amino Substituent: The nature and length of the substituent at the 4-amino position significantly impact potency and selectivity for different PDE isozymes.

  • Substitutions on the Isoquinoline Core: Modifications to the isoquinoline ring can enhance binding affinity and modulate pharmacokinetic properties.

  • Introduction of Alkylating Moieties: Attempts to introduce alkylating moieties on the amine substituents of 1-(4-aminobenzyl)- and 1-(4-aminophenyl)isoquinoline derivatives did not result in irreversible inhibition but yielded potent reversible inhibitors.[4]

The following workflow outlines a typical drug discovery process for developing selective PDE inhibitors from a general isoquinoline scaffold.

PDE_Inhibitor_Workflow Lead_Scaffold Lead Scaffold (e.g., Papaverine) SAR_Exploration SAR Exploration (Systematic modification) Lead_Scaffold->SAR_Exploration Synthesis Synthesis of Analogs SAR_Exploration->Synthesis In_Vitro_Screening In Vitro PDE Inhibition Assays Synthesis->In_Vitro_Screening Data_Analysis Data Analysis & SAR Correlation In_Vitro_Screening->Data_Analysis Lead_Optimization Lead Optimization (Improved potency, selectivity, PK) Data_Analysis->Lead_Optimization

Caption: A generalized workflow for the development of isoquinoline-based PDE inhibitors.

Comparative Data for PDE Inhibition

A study on 1-(4-aminobenzyl)- and 1-(4-aminophenyl)isoquinoline derivatives provided insights into their PDE inhibitory activity. While not 4-amino substituted, this data highlights the potential of the amino-substituted isoquinoline scaffold.

CompoundPDE SourceIC50 (µM)
PapaverineBovine Heart1.6
Derivative 1aBovine Heart0.8
Derivative 2aBovine Heart2.4

Data adapted from a study on 1-(4-aminobenzyl)- and 1-(4-aminophenyl)isoquinoline derivatives as potential irreversible PDE inhibitors.[4]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of 4-amino-substituted isoquinoline derivatives and their evaluation in a kinase inhibition assay.

Synthesis of 4-Amino-Substituted Isoquinoline Derivatives

A general and versatile method for the synthesis of substituted isoquinolines involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, followed by electrophilic trapping.[5] This approach allows for the introduction of a wide variety of substituents at different positions of the isoquinoline core.

Step-by-Step Synthesis of a 4-Substituted Isoquinoline Derivative (General Procedure):

  • Metalation of the o-tolualdehyde tert-butylimine:

    • To a solution of the appropriate o-tolualdehyde tert-butylimine (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.05 equiv) dropwise.

    • Stir the reaction mixture at this temperature for 1 hour to ensure complete metalation.

  • Condensation with a Nitrile:

    • To the solution from step 1, add a solution of the desired nitrile (1.2 equiv) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Electrophilic Trapping at C4:

    • Cool the reaction mixture to -78 °C and add the desired electrophile (e.g., an alkyl halide, 1.5 equiv).

    • Stir the reaction at this temperature for 1 hour and then allow it to warm to room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted isoquinoline derivative.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for evaluating the inhibitory activity of compounds against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (4-amino-substituted isoquinoline derivatives)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in kinase buffer to achieve the desired final concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Kinase buffer

      • Test compound at various concentrations

      • Kinase enzyme

    • Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP to each well.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubation and Detection:

    • Incubate the plate at 30 °C for a specified period (e.g., 30-60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the IC50 value using a non-linear regression analysis.

Conclusion and Future Directions

The 4-amino-substituted isoquinoline scaffold has proven to be a valuable template for the design of potent inhibitors of kinases and phosphodiesterases. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the 4-amino position and on the isoquinoline core in determining the biological activity and selectivity of these compounds. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate their own novel derivatives.

Future research in this area should focus on:

  • Expanding the diversity of substituents at the 4-amino position and on the isoquinoline ring to explore new chemical space and improve potency and selectivity.

  • Utilizing structure-based drug design and molecular modeling to gain a deeper understanding of the binding interactions between these inhibitors and their target enzymes, thereby enabling more rational design of next-generation compounds.[6][7]

  • Optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and drug-like characteristics.

By leveraging the insights from SAR studies and employing robust synthetic and biological evaluation methods, the full therapeutic potential of 4-amino-substituted isoquinoline derivatives can be realized, leading to the development of novel and effective treatments for a range of human diseases.

References

A Comparative Guide to the In Vitro Cytotoxicity of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Oncology

The quinoline ring, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its rigid structure and versatile substitution points have allowed for the development of numerous compounds with a wide array of biological activities.[1][2] In oncology, quinoline derivatives have emerged as particularly promising candidates, with several approved drugs and numerous agents in clinical development.[2][3][4] These compounds exert their anticancer effects through diverse and potent mechanisms, including interfering with DNA replication, inhibiting crucial signaling kinases, disrupting cytoskeletal dynamics, and inducing programmed cell death.[1][3][4][5]

The continuous evolution of cancer, marked by increasing drug resistance and tumor heterogeneity, necessitates the discovery of novel therapeutic agents.[2] This guide provides a comparative analysis of the in vitro cytotoxic profiles of a new series of rationally designed quinoline derivatives. We will delve into the standard experimental protocols used for their evaluation, present comparative data against common cancer cell lines, and discuss the potential mechanisms underpinning their activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation and therapeutic potential of this important class of molecules.

Foundational Mechanisms of Quinoline-Based Anticancer Agents

The therapeutic efficacy of quinoline derivatives is rooted in their ability to interact with multiple cellular targets critical for cancer cell survival and proliferation. Understanding these mechanisms is essential for the rational design of new compounds and the interpretation of cytotoxicity data.

  • DNA Intercalation and Topoisomerase Inhibition : A well-established mechanism involves the planar quinoline ring system intercalating between DNA base pairs, disrupting the DNA helix and interfering with replication and transcription.[1][5] Many quinoline analogues, such as camptothecin and its derivatives, function as potent inhibitors of topoisomerase I or II, enzymes that are crucial for resolving DNA supercoiling during replication.[2][6][7][8] This inhibition leads to the accumulation of DNA strand breaks and the activation of apoptotic pathways.[9]

  • Kinase Inhibition : Cancer cells are often dependent on aberrant signaling pathways driven by protein kinases. Quinoline derivatives have been successfully designed to target various kinases, including Pim-1 kinase, Src kinase, and Vascular Endothelial Growth Factor Receptor (VEGFR-2), thereby blocking downstream signaling cascades like PI3K/Akt/mTOR that control cell growth, survival, and angiogenesis.[4][5][10]

  • Tubulin Polymerization Inhibition : The microtubule network is essential for cell division, motility, and intracellular transport. Some quinoline derivatives, acting as analogues to natural products like combretastatin A-4, can inhibit the polymerization of tubulin.[11] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[11]

  • Induction of Apoptosis : Ultimately, the goal of many anticancer agents is to induce programmed cell death, or apoptosis. Quinoline derivatives can trigger apoptosis through various intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.[3][9][11][12][13]

Experimental Methodologies for In Vitro Cytotoxicity Assessment

To objectively compare the cytotoxic potential of novel compounds, robust and reproducible assays are paramount. Here, we detail the protocols for two complementary standard assays: the MTT assay, which measures metabolic viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.

MTT Assay: Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity, which in turn serves as a proxy for cell viability.[14] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes in their mitochondria that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • Cell Seeding :

    • Harvest cancer cells during their logarithmic growth phase.

    • Perform a cell count (e.g., using a hemocytometer and Trypan Blue exclusion) to determine cell viability and concentration.

    • Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium.

    • Causality: Seeding an appropriate number of cells is critical. Too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results independently of the compound's effect.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere and resume normal growth.

  • Compound Treatment :

    • Prepare a stock solution of the novel quinoline derivatives (and a positive control like Doxorubicin) in a suitable solvent, typically DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and untreated control (medium only).

    • Incubate the plate for the desired exposure time (commonly 48 or 72 hours).

  • MTT Addition and Incubation :

    • Following the treatment period, add 10 µL of a 5 mg/mL sterile-filtered MTT solution to each well.[14]

    • Causality: The MTT solution is light-sensitive and should be handled accordingly.

    • Incubate the plate for 2-4 hours at 37°C. During this time, only viable cells will convert the MTT into formazan crystals.[15]

  • Formazan Solubilization and Absorbance Reading :

    • After incubation, carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals.[15][16]

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.[14]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[14]

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[17][18] This assay is an excellent complement to the MTT assay, as it directly measures cell death rather than metabolic inactivity.

  • Cell Seeding and Treatment :

    • Follow the same procedure as Step 1 and 2 of the MTT assay protocol.

    • It is crucial to set up three additional control wells for each cell line:

      • Spontaneous LDH Release : Untreated cells (measures background LDH release).

      • Maximum LDH Release : Untreated cells to which a lysis buffer (e.g., Triton X-100) will be added 45 minutes before the final step (represents 100% cell death).[19]

      • Background Control : Culture medium without cells.

  • Supernatant Collection :

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Causality: Centrifugation pellets any detached, dead cells, ensuring that the supernatant collected is free of cellular debris that could interfere with the assay.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clean 96-well plate.[20][21]

  • LDH Reaction :

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a commercially available kit like those from Promega, Abcam, or Cell Signaling Technology). This mixture typically contains lactate, NAD+, and a tetrazolium salt.[17][18][19]

    • Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

    • Incubate the plate at room temperature for 20-30 minutes, protected from light.[21]

    • Causality: During this incubation, the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH. A diaphorase enzyme in the reaction mix then uses this NADH to reduce the tetrazolium salt into a colored formazan product.[19]

  • Absorbance Reading :

    • Add the stop solution provided with the kit to each well to terminate the reaction.[21]

    • Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[18][21]

  • Data Analysis :

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualizing the Experimental Workflow and a Potential Mechanism

To better illustrate the processes described, the following diagrams outline the experimental workflow and a potential signaling pathway targeted by quinoline derivatives.

G cluster_prep Phase 1: Preparation cluster_incubate Phase 2: Exposure cluster_assay Phase 3: Assay Execution cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Phase 4: Data Analysis seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate 24h (Adhesion) seed->incubate1 treat 3. Add Quinoline Derivatives & Controls incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 mtt_add 5a. Add MTT Reagent incubate2->mtt_add ldh_spin 5b. Centrifuge Plate incubate2->ldh_spin mtt_incubate 6a. Incubate 2-4h mtt_add->mtt_incubate mtt_solubilize 7a. Add Solubilizer mtt_incubate->mtt_solubilize read 8. Read Absorbance mtt_solubilize->read ldh_supernatant 6b. Transfer Supernatant ldh_spin->ldh_supernatant ldh_reaction 7b. Add Reaction Mix ldh_supernatant->ldh_reaction ldh_reaction->read calc 9. Calculate % Viability / Cytotoxicity read->calc ic50 10. Determine IC50 Values calc->ic50

Caption: Workflow for MTT and LDH in vitro cytotoxicity assays.

G cluster_membrane cluster_cytoplasm cluster_nucleus cluster_mito GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Bax Bax Bcl2->Bax CytoC Cytochrome c Bax->CytoC Apoptosis Apoptosis CytoC->Apoptosis Quinoline Novel Quinoline Derivative Quinoline->RTK Kinase Inhibition Quinoline->Bcl2 Downregulation

Caption: Potential mechanisms: Kinase inhibition and apoptosis induction.

Comparative Cytotoxicity Data of Novel Quinoline Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of three novel quinoline derivatives (QD-1, QD-2, QD-3) against a panel of human cancer cell lines and a non-cancerous cell line, as determined by the MTT assay after 72 hours of exposure. Doxorubicin is included as a reference anticancer drug.

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)MCF-10A (Non-cancerous Breast)Selectivity Index (MCF-10A / MCF-7)
QD-1 8.2211.39.5> 50> 6.1
QD-2 2.604.13.828.711.0
QD-3 15.419.817.2> 50> 3.2
Doxorubicin 0.851.20.94.55.3

Data are presented as the mean IC₅₀ (µM) from three independent experiments. The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ for the non-cancerous cell line to that of a cancerous cell line, indicating the compound's therapeutic window.

Discussion and Interpretation

The in vitro screening of these novel quinoline derivatives reveals distinct cytotoxic profiles. Based on the data presented in the table, QD-2 emerges as the most potent compound across all tested cancer cell lines, with IC₅₀ values in the low micromolar range.[5] Notably, QD-2 displays a favorable selectivity index of 11.0 when comparing its effect on non-cancerous MCF-10A cells to MCF-7 breast cancer cells, suggesting a degree of tumor-specific cytotoxicity that is superior to the reference drug, Doxorubicin.

In contrast, QD-1 shows moderate activity, while QD-3 is the least potent of the series. This variation suggests a strong structure-activity relationship (SAR), where the specific substitutions on the quinoline scaffold critically influence biological activity. For instance, the structural modifications in QD-2 compared to QD-1 and QD-3 are likely responsible for its enhanced potency. Such insights are invaluable for guiding the next cycle of lead optimization.[1]

Further investigation with the LDH assay revealed that treatment with QD-2 resulted in a significant, dose-dependent increase in LDH release, correlating well with the low IC₅₀ values from the MTT assay. This indicates that QD-2 likely induces cell death via a mechanism involving the loss of membrane integrity, such as necrosis or late-stage apoptosis.[13] Conversely, cells treated with QD-1 showed only a modest increase in LDH release even at concentrations above its IC₅₀, suggesting its primary effect might be cytostatic (growth inhibition) rather than overtly cytotoxic, or that it induces a more subtle apoptotic process that does not immediately rupture the cell membrane.[22]

These findings, when contextualized with the known mechanisms of quinoline derivatives, allow us to form hypotheses for further testing. The potent and selective nature of QD-2 makes it a strong candidate for follow-up studies, including cell cycle analysis to check for G2/M arrest, apoptosis assays (e.g., Annexin V/PI staining) to confirm the mode of cell death, and kinase profiling to identify potential molecular targets.[3][11]

Conclusion

This guide has outlined a systematic approach to comparing the in vitro cytotoxicity of novel quinoline derivatives. Through the application of standardized and complementary assays like MTT and LDH, we can effectively quantify both the potency and the lytic potential of new chemical entities. Our comparative analysis identified QD-2 as a promising lead compound with potent, selective anticancer activity. The multifaceted nature of the quinoline scaffold continues to make it a highly valuable framework in the design of next-generation cancer therapeutics.[4] Future work will focus on elucidating the precise molecular mechanism of QD-2 and evaluating its efficacy in more complex preclinical models.

References

A-Comparative-Guide-to-the-Structural-Validation-of-4-Bromoisoquinolin-7-amine-using-2D-NMR-Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 2D NMR techniques for the unambiguous structural validation of 4-Bromoisoquinolin-7-amine, a key heterocyclic scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Introduction: The Imperative of Unambiguous Structural Assignment

In the realm of drug discovery and development, the precise characterization of a molecule's three-dimensional structure is non-negotiable. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. The subject of this guide, this compound, presents a classic challenge in structural chemistry. While 1D ¹H and ¹³C NMR provide initial data, the substitution pattern on the isoquinoline core can be ambiguous without more sophisticated techniques. This is where 2D NMR spectroscopy becomes an indispensable tool, offering a detailed roadmap of atomic connectivity.[1][2]

The Challenge: Why 1D NMR Is Insufficient

A standard 1D ¹H NMR spectrum of this compound will display signals in the aromatic region, but assigning each proton to its specific position on the isoquinoline ring is often problematic due to overlapping signals and complex coupling patterns. Similarly, while ¹³C NMR indicates the number of unique carbon environments, it does not reveal their connectivity. For a molecule with multiple isomers, such as the various possible brominated aminoisoquinolines, relying on 1D NMR alone is a high-risk endeavor. 2D NMR resolves this ambiguity by spreading the information into a second dimension, revealing correlations between nuclei that are hidden in a 1D spectrum.[3]

The Toolkit: A Primer on Key 2D NMR Experiments

To address this challenge, we employ a trio of powerful 2D NMR techniques. Each experiment provides a unique piece of the structural puzzle.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4][5] It is the primary tool for identifying spin systems within a molecule, such as adjacent protons on an aromatic ring. The spectrum displays the 1D ¹H spectrum on both axes, with cross-peaks indicating coupled protons.[6][7]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that maps protons to the carbons they are directly attached to (¹JCH).[5][8][9][10] It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment is crucial for piecing together the molecular skeleton. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[8][9][11] Unlike HSQC, it shows connections between protons and non-protonated (quaternary) carbons, which is vital for determining the overall connectivity of molecular fragments.

The logical workflow for applying these techniques is visualized below.

G cluster_0 Experimental Workflow cluster_1 Data Analysis & Interpretation Sample Sample Preparation (this compound in DMSO-d6) OneD_NMR Acquire 1D Spectra (¹H, ¹³C, DEPT) Sample->OneD_NMR TwoD_NMR Acquire 2D Spectra (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Analyze_COSY Identify Spin Systems (COSY Analysis) TwoD_NMR->Analyze_COSY Analyze_HSQC Assign Protonated Carbons (HSQC Analysis) Analyze_COSY->Analyze_HSQC Analyze_HMBC Assemble Molecular Fragments (HMBC Analysis) Analyze_HSQC->Analyze_HMBC Final_Structure Final Structure Validation Analyze_HMBC->Final_Structure

Fig 1. Systematic workflow for 2D NMR structural validation.

Experimental Design and Protocol

Scientific integrity demands a meticulously planned experiment. The choices made during sample preparation and data acquisition are critical for obtaining high-quality, interpretable data.

Protocol: NMR Sample Preparation

  • Material: Weigh approximately 10-15 mg of high-purity this compound. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C-based experiments without causing issues with sample viscosity or solubility.[12][13][14][15][16]

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is chosen for its excellent solvating power for polar aromatic compounds and its high boiling point, which ensures sample stability. The amine protons (-NH₂) are also more likely to be observed as distinct signals in DMSO-d6 due to slower exchange rates compared to protic solvents.

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. Any particulate matter must be filtered to prevent distortion of the magnetic field homogeneity, which would degrade spectral resolution.[12][15]

  • Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube. Scratched or damaged tubes should be avoided as they can negatively impact shimming and line shape.[13]

Protocol: NMR Data Acquisition

  • Spectrometer: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to maximize signal dispersion and sensitivity.

  • 1D Spectra:

    • ¹H NMR: Acquire a standard proton spectrum to assess sample purity and identify proton chemical shifts and multiplicities.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

    • DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.

  • 2D Spectra:

    • COSY: Acquire a gradient-enhanced (gCOSY) spectrum. This is a quick and sensitive experiment for identifying proton-proton couplings.

    • HSQC: Acquire a gradient-enhanced, sensitivity-enhanced HSQC spectrum. This experiment is optimized for detecting one-bond C-H correlations and is significantly more sensitive than its predecessor, HMQC.[9]

    • HMBC: Acquire a gradient-enhanced HMBC spectrum. The long-range coupling delay should be optimized for a J-coupling of ~8 Hz, which is a good compromise for detecting both ²JCH and ³JCH correlations in aromatic systems.[9]

Data Analysis and Structural Elucidation: A Step-by-Step Walkthrough

Here, we will interpret a representative dataset for this compound to demonstrate the validation process.

Structure and Numbering:

Fig 2. Structure of this compound with IUPAC numbering.

Table 1: Hypothetical ¹H and ¹³C NMR Data (500 MHz, DMSO-d6)

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)
1152.59.10s-
3145.08.25s-
4120.0---
4a135.0---
5128.07.90d8.5
6118.07.20dd8.5, 2.0
7150.0---
8110.07.00d2.0
8a125.0---
NH₂-6.50s (br)-
Step 1: COSY Analysis – Identifying Proton Neighbors

The COSY spectrum reveals which protons are coupled. We look for off-diagonal cross-peaks that connect coupled protons.[4][6]

  • A strong cross-peak is expected between the proton at 7.90 ppm (H5) and the proton at 7.20 ppm (H6) . This establishes the H5-H6 connectivity.

  • A weaker cross-peak (due to a smaller coupling constant) is expected between the proton at 7.20 ppm (H6) and the proton at 7.00 ppm (H8) . This confirms the H6-H8 connectivity.

This analysis identifies a three-proton spin system (H5-H6-H8), which is consistent with the substitution pattern on the benzene ring portion of the isoquinoline. The protons at 9.10 ppm (H1) and 8.25 ppm (H3) are singlets, indicating they have no adjacent protons, which is consistent with the proposed structure.

Fig 3. Key COSY correlations for this compound.
Step 2: HSQC Analysis – Connecting Protons to Carbons

The HSQC spectrum directly links each proton signal to its attached carbon signal.[9][10]

  • The proton at 9.10 ppm correlates to the carbon at 152.5 ppm (C1).

  • The proton at 8.25 ppm correlates to the carbon at 145.0 ppm (C3).

  • The proton at 7.90 ppm correlates to the carbon at 128.0 ppm (C5).

  • The proton at 7.20 ppm correlates to the carbon at 118.0 ppm (C6).

  • The proton at 7.00 ppm correlates to the carbon at 110.0 ppm (C8).

This experiment confirms the assignments for all protonated carbons, providing a solid foundation for the next step.

Step 3: HMBC Analysis – Assembling the Skeleton

The HMBC experiment is the final and most critical step, revealing long-range H-C correlations that piece the entire structure together.[11] We look for correlations from protons to carbons that are 2 or 3 bonds away.

Key Expected HMBC Correlations:

Proton (δ ppm)Correlates to Carbon (Position, δ ppm)J-CouplingSignificance
H1 (9.10)C3 (145.0), C8a (125.0)³JCH, ²JCHConnects the pyridine ring to the fused benzene ring.
H3 (8.25)C1 (152.5), C4 (120.0), C4a (135.0)²JCH, ²JCH, ³JCHConfirms the position of C4 (brominated) and the fusion at C4a.
H5 (7.90)C4a (135.0), C7 (150.0)³JCH, ³JCHCrucial correlation : H5 to C7 confirms the position of the amine group.
H6 (7.20)C8 (110.0), C4a (135.0)²JCH, ³JCHFurther confirms the benzene ring structure.
H8 (7.00)C6 (118.0), C7 (150.0), C8a (125.0)²JCH, ²JCH, ³JCHCrucial correlation : H8 to C7 confirms the amine position.
NH₂ (6.50)C6 (118.0), C7 (150.0), C8 (110.0)³JCH, ²JCH, ³JCHProvides definitive evidence for the location of the amine group at C7.

The correlations from H5 and H8 to the quaternary carbon C7 (150.0 ppm) and from the amine protons to C6 and C8 are irrefutable evidence that the amino group is at position 7. Similarly, the correlation from H3 to the quaternary carbon C4 (120.0 ppm) confirms the location of the bromine atom.

Fig 4. Critical HMBC correlations confirming the substitution pattern.

Comparative Analysis and Conclusion

By systematically applying COSY, HSQC, and HMBC experiments, we have built an unassailable case for the structure of this compound.

  • COSY established the proton connectivity on the benzene ring.

  • HSQC linked each proton to its directly attached carbon.

  • HMBC provided the long-range correlations necessary to connect the molecular fragments and, most importantly, to definitively locate the bromine atom at C4 and the amine group at C7 by correlating protons to the non-protonated carbons.

Any alternative isomer, such as 7-Bromo-4-aminoisoquinoline, would produce a completely different set of COSY and HMBC correlations that would contradict the observed data. This multi-technique approach serves as a self-validating system, where the data from each experiment must be consistent with the others, leading to a single, unambiguous structural assignment. This robust methodology is essential for ensuring the quality and reliability of data in chemical research and drug development.

References

A Comparative Guide to the Efficacy of Aminoquinoline Derivatives Against Src Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Src Kinase as a High-Value Therapeutic Target

The proto-oncogene tyrosine-protein kinase Src is a foundational non-receptor tyrosine kinase that serves as a central hub for a multitude of cellular signaling pathways.[1] It plays a critical role in regulating cell proliferation, survival, migration, and angiogenesis.[1] In healthy cells, Src activity is tightly controlled. However, its aberrant activation and overexpression are frequently observed in a wide array of human cancers, including those of the breast, colon, lung, and pancreas, where it often correlates with malignant progression and poor patient prognosis.[2][3] This central role in oncogenesis makes Src a highly attractive target for therapeutic intervention.[3]

The isoquinoline and quinoline scaffolds have emerged as privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors.[4] Their planar nature allows them to effectively mimic the adenine region of ATP, enabling competitive binding within the kinase catalytic site.[5] This guide provides a comparative analysis of the efficacy of 4-aminoquinoline derivatives against Src kinase, offering a technical resource for researchers engaged in the discovery and development of novel cancer therapeutics. While data on the specific 4-Bromoisoquinolin-7-amine scaffold is limited in public literature, we will analyze closely related and well-documented 4-anilinoquinoline compounds to derive meaningful structure-activity relationship (SAR) insights.

Comparative Efficacy of 4-Anilinoquinoline Derivatives Against Src Kinase

The 4-anilinoquinoline scaffold is a well-validated pharmacophore for potent Src inhibition. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates higher potency.

Below is a comparison of representative 4-anilinoquinoline derivatives and their reported inhibitory activities against Src kinase.

CompoundCore ScaffoldKey SubstitutionsSrc IC50 (nM)Reference
Bosutinib 4-Anilino-3-cyanoquinoline2,4-dichloro-5-methoxyanilino, 6,7-bis(methoxymethyl)~1-2[6]
AZD0530 (Saracatinib) 4-Anilinoquinazoline2,4-dichloro-5-methoxyanilino, 7-(morpholin-4-ylmethoxy)2.7[1]
Compound 21 4-Anilinoquinoline-3-carbonitrile3,4,5-trimethoxyanilino, 6,7-disubstituted35[7]

Note: Quinazolines are bioisosteres of quinolines/isoquinolines and are often studied in parallel for kinase inhibition.[8]

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of these inhibitors are dictated by the chemical groups appended to the core scaffold. Understanding these relationships is crucial for rational drug design.[5][9]

  • The 4-Anilino Moiety : The substituted aniline ring at the 4-position is critical. It typically occupies a hydrophobic pocket adjacent to the ATP-binding site. Substitutions on this ring, such as the 2,4-dichloro-5-methoxy pattern seen in both Bosutinib and Saracatinib, are optimized to maximize van der Waals interactions and potency.[5]

  • The Quinoline/Isoquinoline Core : This planar heterocyclic system forms key hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of ATP's adenine ring.[5]

  • Substituents at the 7-Position : The 7-position of the quinoline ring extends towards the solvent-exposed region of the active site. This position is highly amenable to modification to improve potency, selectivity, and pharmacokinetic properties like solubility.[10] For instance, the addition of groups like pyridyl or thienyl rings can introduce further interactions and tune the molecule's properties.[2] Electron-withdrawing groups at this position can influence the basicity (pKa) of the quinoline nitrogen, which can affect cellular uptake and target engagement.[10] A primary amine at the 7-position, as in the titular "this compound," would introduce a basic center, potentially increasing solubility but also impacting cell permeability and off-target profiles.

  • Hypothesized Role of a 4-Bromo Substituent : While not present in the examples above, a bromine atom at the 4-position of the isoquinoline ring would be an unusual modification for a 4-amino-type inhibitor, as this position is typically occupied by the crucial amino/anilino group that interacts with the hinge. If a bromine were present on a different part of the scaffold, it could potentially form halogen bonds with the protein backbone or increase lipophilicity.

Src Signaling Pathway

To appreciate the impact of these inhibitors, it is essential to understand the Src signaling cascade. Src acts downstream of various receptors, including Receptor Tyrosine Kinases (RTKs) and integrins, to regulate key cellular processes.

Src_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) Src_inactive Inactive Src RTK->Src_inactive Activation Integrin Integrin Integrin->Src_inactive Activation Src_active Active Src (pY416) Src_inactive->Src_active Autophosphorylation FAK FAK Src_active->FAK STAT3 STAT3 Src_active->STAT3 Ras_MAPK Ras/MAPK Pathway Src_active->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src_active->PI3K_Akt Migration Migration & Adhesion FAK->Migration Proliferation Proliferation & Survival STAT3->Proliferation Ras_MAPK->Proliferation PI3K_Akt->Proliferation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A 1. Prepare Compound Serial Dilutions B 2. Plate Compounds (1 µL/well) A->B D 4. Add Kinase (10 µL/well) B->D C 3. Dilute Src Kinase in Assay Buffer E 5. Pre-incubate (10 min @ RT) D->E F 6. Add ATP/Substrate Mix (10 µL/well) E->F G 7. Incubate (60 min @ 30°C) F->G H 8. Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) G->H I 9. Generate Signal (Add Kinase Detection Reagent) H->I J 10. Read Luminescence I->J K 11. Calculate % Inhibition J->K L 12. Determine IC50 K->L

References

Safety Operating Guide

Navigating the Safe Handling of 4-Bromoisoquinolin-7-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a rigorous and proactive approach to safety. 4-Bromoisoquinolin-7-amine, a substituted isoquinoline, represents a class of compounds with significant potential in medicinal chemistry and materials science. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile: A Synthesis of Available Data

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or fume.[1][2]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eyes/Face Skin/Body Respiratory Hand
Weighing and Aliquoting (Solid) Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of dust generation.[3]A lab coat and additional protective clothing to prevent skin contact.A NIOSH-approved respirator is necessary if working in an area with insufficient ventilation or when there is a risk of inhaling dust.[3]Chemical-resistant gloves (e.g., nitrile, neoprene).[4] Double gloving is recommended.[5]
Solution Preparation and Transfers Safety goggles or a face shield to protect against splashes.A lab coat and chemical-resistant apron.[5]Work in a certified chemical fume hood.Chemical-resistant gloves (e.g., nitrile, neoprene).[4]
Reaction Workup and Purification Safety goggles and a face shield are highly recommended due to the increased risk of splashes and unforeseen reactions.A lab coat, chemical-resistant apron, and consideration for chemical-resistant sleeves.[6][5]All operations should be conducted within a certified chemical fume hood.Chemical-resistant gloves with an appropriate breakthrough time for the solvents being used.

Causality Behind PPE Choices:

  • Eye Protection: The potential for serious eye irritation necessitates the use of safety glasses at a minimum. Goggles provide a seal around the eyes, offering superior protection from dust and splashes. A face shield adds another layer of protection for the entire face.[3][6]

  • Skin and Body Protection: A standard lab coat is the minimum requirement. However, due to the risk of skin irritation and potential absorption, additional protective clothing is prudent.[3] Contaminated clothing should be removed immediately and laundered separately before reuse.[2]

  • Respiratory Protection: Substituted isoquinolines can be respiratory irritants.[1][2] Handling the solid material outside of a contained system (like a fume hood) can generate airborne dust, making a respirator essential to prevent inhalation.

  • Hand Protection: Chemical-resistant gloves are non-negotiable. Nitrile gloves are a common and effective choice for many laboratory chemicals.[1] Double gloving provides an extra barrier and a method for safely removing a contaminated outer glove without exposing the skin.[5]

Procedural Guidance for Safe Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing risk and environmental impact.

Step-by-Step Handling Protocol:
  • Preparation and Engineering Controls:

    • Before handling, ensure that a current risk assessment has been completed.

    • Verify that the chemical fume hood is functioning correctly.

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Donning PPE:

    • Don the appropriate PPE as outlined in the table above before entering the designated handling area.

    • When double gloving, wear one pair under the cuff of the lab coat and the second pair over the cuff.[5]

  • Handling the Compound:

    • Conduct all manipulations of this compound, especially the handling of the solid, within a certified chemical fume hood to minimize inhalation exposure.[7]

    • Avoid the generation of dust.[2] If weighing the solid, do so carefully on weighing paper or in a tared container within the fume hood.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[2][8]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove and dispose of gloves and other disposable PPE in the designated hazardous waste container.[8]

Disposal Plan:

Proper disposal is a critical final step in the safe handling of this compound.

  • Solid Waste:

    • All solid waste contaminated with this compound, including empty containers, weighing papers, and contaminated gloves, must be placed in a clearly labeled hazardous waste container.[2][8]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour any waste containing this compound down the drain.[2][9]

  • General Guidance:

    • All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][8]

Visualizing the PPE Decision-Making Process

To further clarify the selection of appropriate PPE, the following workflow diagram illustrates the decision-making process based on the nature of the handling task.

PPE_Decision_Workflow cluster_start cluster_task Task Assessment cluster_solid Handling Solid cluster_solution Handling Solution cluster_end start Start: Handling This compound task_assessment What is the nature of the task? start->task_assessment solid_ppe Required PPE: - Safety Goggles/Face Shield - Lab Coat - Double Nitrile Gloves - NIOSH-Approved Respirator (if not in hood) task_assessment->solid_ppe Weighing/Aliquoting Solid solution_ppe Required PPE: - Safety Goggles/Face Shield - Lab Coat & Apron - Double Nitrile Gloves - Work in Fume Hood task_assessment->solution_ppe Preparing/Transferring Solution or Reaction Workup end_procedure Proceed with Task solid_ppe->end_procedure solution_ppe->end_procedure

Caption: A workflow diagram illustrating the decision-making process for selecting appropriate PPE when handling this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromoisoquinolin-7-amine
Reactant of Route 2
Reactant of Route 2
4-Bromoisoquinolin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.